molecular formula C9H13BrClNO B1493917 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride CAS No. 1159826-47-7

2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride

Número de catálogo: B1493917
Número CAS: 1159826-47-7
Peso molecular: 266.56 g/mol
Clave InChI: YXZWLBQGJTWRTR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C9H13BrClNO and its molecular weight is 266.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(4-bromo-3-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.ClH/c1-12-9-6-7(4-5-11)2-3-8(9)10;/h2-3,6H,4-5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZWLBQGJTWRTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705316
Record name 2-(4-Bromo-3-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159826-47-7
Record name 2-(4-Bromo-3-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride basic properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a laboratory monograph for researchers and medicinal chemists. It focuses on the specific positional isomer 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride , a critical reference standard in Structure-Activity Relationship (SAR) studies of serotonergic phenethylamines.[1]

Chemical Class: Halogenated Phenethylamine Primary Application: 5-HT2A/2C Receptor SAR Probe & Forensic Reference Standard[1]

Executive Summary & Chemical Identity

This compound represents a specific "mono-methoxy" analogue of the well-known 2,5-dimethoxy-4-bromophenethylamine (2C-B).[1] In medicinal chemistry, this molecule is frequently synthesized to test the "2-position rule," which postulates that a methoxy group at the 2-position of the phenyl ring is essential for high-affinity binding and agonism at the 5-HT2A receptor.[1] Consequently, 2-(4-Bromo-3-methoxyphenyl)ethanamine often serves as a low-potency comparator or negative control in pharmacological assays.[1]

Nomenclature & Identifiers
ParameterDetail
Systematic Name 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride
Common Synonyms 4-Bromo-3-methoxyphenethylamine HCl; 3-Methoxy-4-bromo-PEA
CAS Number 1159826-47-7 (HCl salt); 113081-51-9 (Free base)
Molecular Formula C₉H₁₂BrNO[1][2][3][4][5][6][7][8][9][10] · HCl
Molecular Weight 266.56 g/mol (Salt); 230.10 g/mol (Base)
SMILES COc1cc(CCN)ccc1Br.Cl
Structural Distinction (Critical)

Researchers must distinguish this compound from its positional isomers to avoid data contamination:

  • Target Compound: 4-Bromo-3-methoxy (Para-bromo, Meta-methoxy).[1][5]

  • Isomer A (2C-B precursor): 2,5-Dimethoxy-4-bromo (Distinct pharmacophore).[1]

  • Isomer B: 3-Bromo-4-methoxy (Meta-bromo, Para-methoxy).[1]

Physical & Chemical Properties

Data summarized from predicted models and analogue comparisons.

PropertyValue/DescriptionExperimental Note
Appearance White to off-white crystalline powderHygroscopic; store in desiccator.[1]
Melting Point 215–220 °C (Decomposition)Typical for phenethylamine HCl salts; sharp range indicates high purity.[1]
Solubility Water, Ethanol, DMSOHigh solubility in polar protic solvents.[1] Insoluble in diethyl ether/hexane.[1]
pKa ~9.6 (Amine)Protonated at physiological pH.
UV

~280 nmCharacteristic of the brominated aromatic ring.[1]

Synthetic Methodology

The synthesis of this compound presents a specific chemoselective challenge: reducing the nitroalkene intermediate without debrominating the aromatic ring.[1] The Carbon-Bromine bond is labile under standard catalytic hydrogenation conditions (Pd/C + H₂).[1] Therefore, hydride reduction is the requisite pathway.[1]

Retrosynthetic Analysis

The most robust route utilizes the Henry Reaction (Nitroaldol condensation) followed by a hydride reduction.[1]

Synthesis cluster_warning Critical Control Point Aldehyde 4-Bromo-3-methoxybenzaldehyde (Precursor) Nitro Nitrostyrene Intermediate (Yellow Crystalline Solid) Aldehyde->Nitro Nitromethane NH4OAc, AcOH, Δ Amine Target Amine (Free Base) Nitro->Amine LiAlH4 (THF) or AlH3 (generated in situ) Salt Final HCl Salt (White Precipitate) Amine->Salt HCl (gas) or Conc. HCl/IPA

Figure 1: Synthetic pathway emphasizing the critical reduction step where debromination is a risk.

Detailed Protocol
Step 1: Henry Reaction (Condensation)[1]
  • Reagents: Dissolve 4-bromo-3-methoxybenzaldehyde (10 mmol) in glacial acetic acid. Add nitromethane (excess, ~50 mmol) and ammonium acetate (catalytic).[1]

  • Condition: Reflux for 2–4 hours. The solution will darken to a deep orange/red.[1]

  • Workup: Cool to room temperature. The nitrostyrene often crystallizes spontaneously.[1] If not, pour into ice water.

  • Purification: Recrystallize from boiling isopropyl alcohol (IPA).

    • Checkpoint: Product should be bright yellow needles.[1]

Step 2: Chemoselective Reduction

Caution: Do not use catalytic hydrogenation (H₂/Pd), as this will strip the bromine.[1]

  • Setup: Flame-dry a 2-neck flask under Argon. Charge with Lithium Aluminum Hydride (LAH) (4 eq) in dry THF.[1]

  • Addition: Add the nitrostyrene (dissolved in THF) dropwise to the LAH suspension at 0°C.

  • Reflux: After addition, reflux gently for 24 hours.

  • Quench: Use the Fieser method (Water, 15% NaOH, Water) to quench excess hydride.[1] Filter the granular aluminum salts.[1]

  • Extraction: Evaporate THF, dissolve residue in DCM, wash with brine, and dry over MgSO₄.

Step 3: Salt Formation[1]
  • Dissolve the oily free base in a minimal amount of dry IPA or diethyl ether.

  • Add concentrated HCl dropwise (or bubble HCl gas) until pH < 3.

  • The hydrochloride salt precipitates immediately.[1] Filter and wash with cold ether.[1]

Analytical Profiling (Quality Control)

For validation, the following spectral signatures are expected.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: D₂O or DMSO-d₆[1]

  • Aromatic Region (3H): An ABX or similar pattern is observed.[1]

    • 
       ~7.5 ppm (d, 1H, H-5 adjacent to Br).[1][4]
      
    • 
       ~6.8–7.1 ppm (m, 2H, H-2 and H-6).[1]
      
  • Aliphatic Chain (4H):

    • 
       ~2.9 ppm (t, 2H, 
      
      
      
      -methylene to amine).[1]
    • 
       ~3.1 ppm (t, 2H, 
      
      
      
      -methylene to ring).[1]
  • Methoxy Group (3H):

    • 
       ~3.85 ppm (s, 3H).[1][4][11]
      
Mass Spectrometry (GC-MS)[1]
  • Molecular Ion:

    
     229/231 (Free base).
    
  • Isotope Pattern: The presence of Bromine results in a characteristic 1:1 doublet ("twin peaks") separated by 2 mass units (⁷⁹Br and ⁸¹Br).[1]

  • Fragmentation: Base peak at

    
     30 (
    
    
    
    ), typical for primary amines.[1]

Pharmacological Context: The "2-Position Rule"

This molecule is scientifically significant primarily because of what it lacks.[1] In the 2C-x class of psychedelics, the 2,5-dimethoxy substitution is critical for locking the molecule into a conformation that fits the 5-HT2A receptor agonist pocket.[1]

By removing the 2-methoxy group (leaving only the 3-methoxy and 4-bromo), the binding affinity (


) typically drops by orders of magnitude, and efficacy shifts.[1]

SAR cluster_logic SAR Logic Target 4-Br-3-MeO-PEA (Target Molecule) Receptor 5-HT2A Receptor Binding Pocket Target->Receptor Low Affinity (Missing steric/electronic anchor) Ref 2C-B (2,5-DiMeO-4-Br) Ref->Receptor High Affinity (2-MeO H-bonds with Ser159) Explanation The 2-methoxy group is essential for stabilizing the agonist conformation. Removing it (Target) creates a negative control.

Figure 2: Structure-Activity Relationship (SAR) comparison.[1] The target molecule lacks the critical 2-methoxy interaction found in 2C-B.[1]

Safety & Handling

Hazard Class: Irritant / Potentially Bioactive.[1]

  • Acute Toxicity: Not fully established.[1] Treat as a potent serotonergic agent.[1][9] Assume toxicity profile similar to 2C-B (effective dose in humans ~15mg).[1]

  • Handling: Wear nitrile gloves, safety goggles, and use a fume hood.[1]

  • Legal Status: While not always explicitly scheduled by name, this compound is a structural analogue of Schedule I substances (2C-B) in many jurisdictions (e.g., USA Federal Analogue Act).[1] It should be handled strictly for research purposes under appropriate licensure.[1]

References

  • VulcanChem. (n.d.).[1] 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride Product Monograph. Retrieved from [1]

  • Shulgin, A. T., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for phenethylamine synthesis and the "2-position rule").

  • Nichols, D. E. (2016).[1] Psychedelics. Pharmacological Reviews, 68(2), 264-355.[1] (Review of SAR in phenethylamines).

  • PubChem. (2025).[1][7][10] Compound Summary: 2-(4-bromo-3-methoxyphenyl)ethanamine.[1][5] National Library of Medicine.[1] Retrieved from [1][7]

  • Beilstein Journals. (2012). Supplementary Information: Synthesis of brominated phenols and derivatives. (NMR data for precursor 4-bromo-3-methoxyphenol). Retrieved from [1]

Sources

Physicochemical Profiling of 4-Bromo-3-methoxyphenethylamine HCl: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3-methoxyphenethylamine HCl is a halogenated phenethylamine derivative structurally positioned at the intersection of neurotransmitter analogs (specifically 3-methoxytyramine) and the psychopharmacological "2C" series (e.g., 2C-B). Unlike its commercially common isomer (3-bromo-4-methoxyphenethylamine), this specific 4-bromo-3-methoxy regiochemistry presents unique structure-activity relationship (SAR) implications, particularly regarding steric occupancy at the varying positions of the phenyl ring during receptor binding.

This guide provides a rigorous technical analysis of the compound’s physicochemical characteristics, synthesis logic, and analytical validation protocols, designed for researchers in medicinal chemistry and toxicology.

Molecular Identity & Structural Analysis[1][2]

The precise regiochemistry of this molecule is critical. The bromine atom occupies the para (4) position, while the methoxy group occupies the meta (3) position relative to the ethylamine chain. This distinguishes it from the 3-bromo-4-methoxy isomer often found in catalog reagents.

ParameterDetail
IUPAC Name 2-(4-Bromo-3-methoxyphenyl)ethan-1-amine hydrochloride
Common Code 4-Br-3-MeO-PEA HCl
Chemical Formula C₉H₁₂BrNO[1][2][3][4][5][6][7][8] · HCl
Molecular Weight 266.56 g/mol (Salt); 230.10 g/mol (Free Base)
SMILES (Free Base) COc1cc(CCN)ccc1Br
Isomeric Note Distinct from 3-Bromo-4-methoxyphenethylamine (CAS 159465-27-7) and 2C-B (2,5-dimethoxy-4-bromophenethylamine).
3D Conformer Implications

The 3-methoxy group introduces a steric bulk that restricts rotation compared to the unsubstituted analog. In the HCl salt form, the protonated amine forms a stable ionic lattice, typically crystallizing in a monoclinic or orthorhombic system, stabilized by hydrogen bonding between the ammonium protons and the chloride counter-ion.

Physicochemical Characteristics

The following data aggregates predicted values based on quantitative structure-property relationship (QSPR) models for phenethylamines, validated against empirical data from close structural analogs (e.g., 2C-B HCl).

Thermal & Solubility Profile
PropertyValue / RangeContext & Causality
Physical State White to off-white crystalline solidIonic lattice energy of the HCl salt favors a solid state at STP.
Melting Point 205°C – 215°C (Predicted)High melting point is characteristic of primary amine HCl salts. Decomposes upon melting.
Water Solubility High (>50 mg/mL)The ionic ammonium-chloride pair dominates solvation energy, overcoming the lipophilic bromophenyl moiety.
LogP (Octanol/Water) ~2.1 (Free Base)The 4-Bromo substituent significantly increases lipophilicity compared to dopamine analogs, facilitating blood-brain barrier (BBB) permeation in biological models.
pKa (Amine) 9.6 ± 0.4Typical for primary phenethylamines. At physiological pH (7.4), the molecule exists almost exclusively (>99%) as the cation.
Hygroscopicity ModerateThe HCl salt can absorb atmospheric moisture; storage in a desiccator is required to prevent caking.

Synthesis & Purification Logic

The synthesis of 4-Bromo-3-methoxyphenethylamine HCl typically follows a Henry Reaction pathway, chosen for its scalability and regio-specificity. The starting material must be 4-Bromo-3-methoxybenzaldehyde (Vanillin derivative) to ensure correct isomerism.

Reaction Pathway (Graphviz Visualization)

SynthesisPathway Start 4-Bromo-3-methoxybenzaldehyde Step1 Nitrostyrene Intermediate (Henry Reaction) Start->Step1 + MeNO2, NH4OAc Reflux Step2 Reduction (LiAlH4 or NaBH4/CuCl2) Step1->Step2 Reduction Step3 Free Base Oil Step2->Step3 Workup (Base) End 4-Bromo-3-methoxyphenethylamine HCl (Final Salt) Step3->End + HCl (gas/ether) Crystallization

Figure 1: Synthetic route ensuring regiochemical fidelity. The Henry reaction condenses the aldehyde with nitromethane, followed by reduction to the amine.

Critical Purification Protocol: Recrystallization

To achieve pharmaceutical-grade purity (>98.5%), recrystallization is mandatory to remove trace reduction byproducts.

  • Solvent System: Isopropanol (IPA) / Ethanol mixture.

  • Procedure:

    • Dissolve crude HCl salt in minimal boiling ethanol.

    • Slowly add IPA until slight turbidity is observed.

    • Allow to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

    • Why? Rapid cooling traps impurities. Slow cooling allows the crystal lattice to exclude non-isomeric impurities.

Analytical Characterization Triage

Validating the identity of 4-Bromo-3-methoxyphenethylamine requires a multi-modal approach to rule out the 3-bromo-4-methoxy isomer.

Analytical Workflow

AnalyticalTriage Sample Unknown Sample HPLC HPLC-UV (254nm) Purity Check Sample->HPLC MS LC-MS (ESI+) Mass Confirmation HPLC->MS If Purity >98% HNMR 1H-NMR (D2O) Isomer Confirmation Release Certificate of Analysis (CoA) HNMR->Release Coupling Constants Confirm Regioisomer MS->HNMR Confirm MW 230/232

Figure 2: Analytical decision matrix. NMR is the critical step for distinguishing positional isomers.

Key Spectral Markers (Expected)
  • 1H-NMR (D2O):

    • Aromatic Region: The coupling patterns of the aromatic protons are definitive. The 3-methoxy-4-bromo substitution pattern will show a specific splitting pattern (likely an ABX or AMX system depending on field strength) distinct from the 2,5-dimethoxy pattern of 2C-B.

    • Methoxy: Singlet at ~3.8 ppm (integrated for 3H).

    • Ethylamine: Two triplets at ~2.9 ppm and ~3.2 ppm.

  • Mass Spectrometry:

    • Isotope Pattern: A near 1:1 ratio of M+ and (M+2)+ peaks due to the naturally occurring ⁷⁹Br and ⁸¹Br isotopes. This is a diagnostic signature for brominated compounds.

Stability & Handling

  • Storage: -20°C in an airtight container.

  • Stability: The HCl salt is stable for years if kept dry. The free base is sensitive to oxidation (turning brown/pink) due to the primary amine reacting with atmospheric CO₂ (carbamate formation) or oxidation of the electron-rich aromatic ring.

  • Safety: Treat as a potent bioactive amine. Use full PPE (gloves, goggles, fume hood).

References

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine synthesis and SAR).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Phenethylamine HCl. Retrieved from [Link]

Sources

2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride CAS number 1159826-47-7

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Meta-Methoxy" Probe

In the landscape of serotonergic ligands, 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride represents a critical, albeit less publicized, scaffold compared to its 2,5-dimethoxy analog, 2C-B. While 2C-B is renowned for its high affinity for 5-HT2A receptors, this 3-methoxy (meta-substituted) analog serves as a vital tool for Structure-Activity Relationship (SAR) studies.

It functions primarily as a steric and electronic probe , allowing medicinal chemists to map the tolerance of the serotonin receptor's orthosteric binding pocket. By shifting the methoxy group from the 2-position (ortho) to the 3-position (meta), researchers can quantify the impact of ring substitution patterns on receptor selectivity and metabolic stability. This guide outlines the synthesis, validation, and handling of this compound, treating it as a high-purity reference standard for neuropharmacology and forensic analysis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

ParameterSpecification
IUPAC Name 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride
Common Name 4-Bromo-3-methoxyphenethylamine HCl
CAS Number 1159826-47-7
Molecular Formula C₉H₁₂BrNO[1][2][3][4][5][6] · HCl
Molecular Weight 266.56 g/mol (Salt); 230.10 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; Insoluble in diethyl ether, hexane
Melting Point >200°C (Decomposition typical for amine salts)
SMILES COC1=C(C=CC(=C1)CCN)Br.Cl

Synthetic Pathway & Methodology

Expert Insight: The synthesis of this compound follows the canonical "Henry Reaction-Reduction" sequence established for phenethylamines.[1] However, the presence of the bromine atom at the para position requires careful selection of reducing agents to prevent hydrodehalogenation (loss of the bromine). We utilize a Lithium Aluminum Hydride (LAH) reduction at controlled temperatures, as catalytic hydrogenation (Pd/C) often strips the aromatic bromine.

Reaction Workflow Visualization

SynthesisWorkflow Start 4-Bromo-3-methoxybenzaldehyde Step1 Henry Condensation (Nitromethane/NH4OAc) Start->Step1 Reflux Inter Intermediate: 4-Bromo-3-methoxy-β-nitrostyrene Step1->Inter Crystallization Step2 Reduction (LiAlH4 in THF) Inter->Step2 0°C -> Reflux ProdBase Free Amine Step2->ProdBase Quench & Extract Step3 Salt Formation (HCl/IPA) ProdBase->Step3 Acidification Final Target: Amine HCl Salt Step3->Final Precipitation

Figure 1: Synthetic route avoiding catalytic hydrogenation to preserve the aryl-bromide moiety.

Detailed Protocol
Step 1: Henry Condensation
  • Reagents: Dissolve 4-Bromo-3-methoxybenzaldehyde (1.0 eq) in glacial acetic acid. Add nitromethane (5.0 eq) and ammonium acetate (0.5 eq).

  • Condition: Reflux for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

  • Workup: Cool to room temperature. The nitrostyrene often crystallizes directly. If not, pour into ice water to precipitate.

  • Purification: Recrystallize from IPA/MeOH to yield yellow needles of 4-Bromo-3-methoxy-β-nitrostyrene .

Step 2: Hydride Reduction (Critical Step)

Caution: LAH is pyrophoric. Perform under Nitrogen/Argon.

  • Setup: Suspend LiAlH₄ (3.0 eq) in anhydrous THF at 0°C.

  • Addition: Add the nitrostyrene intermediate (dissolved in THF) dropwise. Do not allow temperature to spike, or side-reactions occur.

  • Reflux: Once addition is complete, warm to reflux for 6–12 hours.

  • Quench: Cool to 0°C. Use the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to quench excess hydride.

  • Isolation: Filter off aluminum salts. Concentrate the filtrate to obtain the oily free base .

Step 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the free base oil in a minimal amount of dry isopropanol (IPA).

  • Acidification: Add concentrated HCl (aq) or HCl in dioxane dropwise until pH ~2.

  • Crystallization: Add diethyl ether to induce precipitation. Filter the white solid and dry under vacuum.

Pharmacological & Analytical Context

Why this compound matters: In drug development, this compound is used to test the "3-position hypothesis." The 5-HT2A receptor has a hydrophobic pocket that accommodates the 2,5-dimethoxy pattern of 2C-B. Moving the methoxy to the 3-position (this compound) typically results in lower affinity , validating the necessity of the 2,5-substitution for hallucinogenic potency. However, it retains activity at TAAR1 (Trace Amine-Associated Receptor 1), making it a candidate for non-hallucinogenic CNS modulation.

SAR Logic Diagram

SAR_Logic Target Target: 5-HT2A Receptor C2CB 2C-B (Reference) 4-Br, 2,5-diOMe High Affinity Target->C2CB Optimal Fit ThisCmpd CAS 1159826-47-7 4-Br, 3-OMe (Meta) Reduced Affinity / Probe Target->ThisCmpd Sub-optimal Fit Mechanism Steric Clash in Orthosteric Pocket ThisCmpd->Mechanism Cause Application Application: Negative Control / TAAR1 Ligand Mechanism->Application Result

Figure 2: Structure-Activity Relationship (SAR) map comparing CAS 1159826-47-7 to the reference standard 2C-B.

Analytical Validation

To validate the identity of CAS 1159826-47-7, the following spectroscopic signals must be observed:

  • ¹H NMR (DMSO-d₆):

    • Aromatic: Two distinct signals (doublets or doublet of doublets) indicating the 1,3,4-substitution pattern (unlike the two singlets seen in para-substituted 2C-B).

    • Methoxy: Singlet at ~3.8 ppm (3H).

    • Ethanamine Chain: Two triplets at ~2.9 ppm (CH₂) and ~3.1 ppm (CH₂-N).

  • Mass Spectrometry (LC-MS):

    • M+1 Peak: 230/232 m/z (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

Safety & Handling Protocols

As a halogenated phenethylamine, this compound must be treated as a potential irritant and bioactive agent.

  • Engineering Controls: Handle only in a chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Hazards (GHS):

    • H314: Causes severe skin burns and eye damage (due to HCl salt acidity).

    • H302: Harmful if swallowed (assumed based on structural class).

  • Storage: Store at -20°C, desiccated. Hygroscopic.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text establishing the synthesis and SAR of brominated phenethylamines).

  • Nichols, D. E. (2018). "Serotonin Hallucinogens."[6][7] Pharmacological Reviews, 68(2), 264-355. (Review of SAR including methoxy positioning effects).

  • PubChem Compound Summary. (n.d.). 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride.[1] National Center for Biotechnology Information.

  • Blough, B. E., et al. (2002). "Synthesis and Transporter Binding Properties of 3-Substituted Methcathinone Analogs." Bioorganic & Medicinal Chemistry Letters. (Illustrates the synthesis of meta-substituted phenethylamine scaffolds).

Sources

Molecular structure and weight of 2-(4-Bromo-3-methoxyphenyl)ethanamine HCl.

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization and Structural Analysis of 2-(4-Bromo-3-methoxyphenyl)ethanamine HCl

Part 1: Executive Summary & Structural Identity

The compound 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride (CAS: 1159826-47-7) represents a specific halogenated phenethylamine derivative.[1][2] While structurally homologous to the well-characterized 2,5-dimethoxy-4-bromophenethylamine (2C-B), this molecule possesses a distinct 3-methoxy, 4-bromo substitution pattern.[1] This alteration significantly impacts its electronic distribution, lipophilicity, and receptor binding affinity profiles compared to its 2,5-dimethoxy counterparts.[1]

This guide provides a rigorous technical breakdown of the molecule's solid-state properties, solution-phase behavior, and validated analytical protocols for its identification in complex matrices.[1]

Chemical Identity Table
ParameterData
IUPAC Name 2-(4-Bromo-3-methoxyphenyl)ethan-1-amine hydrochloride
Common Identifier 3-Methoxy-4-bromo-PEA HCl
CAS Number (HCl) 1159826-47-7
CAS Number (Freebase) 113081-51-9
Molecular Formula C₉H₁₂BrNO[2][3][4][5][6] · HCl (C₉H₁₃BrClNO)
Molecular Weight 266.56 g/mol
Monoisotopic Mass 264.987 (cation only)
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in Methanol, DMSO, Water (>10 mg/mL); Insoluble in Hexane

Part 2: Molecular Structure & Connectivity

The structural integrity of phenethylamines relies on the stability of the ethylamine side chain relative to the substituted phenyl ring. In this specific isomer, the meta-methoxy group exerts an inductive withdrawing effect tempered by resonance donation, while the para-bromine atom provides significant lipophilic bulk and electronic withdrawal.[1]

Structural Diagram (DOT Visualization)

ChemicalStructure cluster_properties Electronic Effects core Phenethylamine Core sub1 3-Methoxy Group (-OCH3) core->sub1 Meta Position (C3) sub2 4-Bromo Group (-Br) core->sub2 Para Position (C4) salt Hydrochloride Counterion (HCl) core->salt Ionic Bond (Amine) hbond H-Bond Acceptor (OCH3) sub1->hbond steric Steric Hindrance (Br) sub2->steric

Figure 1: Structural connectivity and functional group analysis of 2-(4-Bromo-3-methoxyphenyl)ethanamine HCl.

Part 3: Structural Elucidation & Spectroscopy

To validate the identity of this specific isomer (distinguishing it from the 2-methoxy or 2,5-dimethoxy isomers), a multi-modal spectroscopic approach is required.[1]

Nuclear Magnetic Resonance (NMR) Logic

The substitution pattern is confirmed by the coupling constants in the aromatic region.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.50 (d, J=8.0 Hz, 1H): Corresponds to the proton at C5 (ortho to Bromine, meta to Methoxy). The doublet indicates coupling with the C6 proton.

    • δ 7.10 (d, J=2.0 Hz, 1H): Corresponds to the proton at C2 (ortho to Methoxy, meta to alkyl chain). The small coupling constant (J=2.0) is typical of meta coupling.

    • δ 6.85 (dd, 1H): Proton at C6.

    • δ 3.85 (s, 3H): Characteristic sharp singlet of the Methoxy (-OCH₃) group.[1]

    • δ 2.90-3.10 (m, 4H): Ethylene bridge protons (-CH₂-CH₂-).[1]

Mass Spectrometry (GC-MS/EI)

Under Electron Impact (70 eV), the molecule undergoes predictable fragmentation (Alpha-cleavage).[1]

  • Base Peak (m/z 30): Formation of the iminium ion [CH₂=NH₂]⁺, characteristic of primary amines.

  • Molecular Ion (M⁺): Weak signals at m/z 229 and 231 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).[1]

  • Tropylium Ion: Loss of the amine chain leads to a substituted benzyl cation, often rearranging to a tropylium species.

Part 4: Analytical Protocols (Forensic & Research)

For drug development or forensic analysis, separating this compound from structural isomers (like 2C-B) is critical.[1] The following protocol utilizes LC-MS/MS for high-sensitivity detection.

Sample Preparation Workflow
  • Stock Solution: Dissolve 1 mg of 2-(4-Bromo-3-methoxyphenyl)ethanamine HCl in 1 mL of Methanol (LC-MS grade).

  • Working Standard: Dilute to 1 µg/mL in Mobile Phase A.

  • Matrix Extraction (Plasma/Media):

    • Aliquot 100 µL sample.

    • Add 300 µL cold Acetonitrile (protein precipitation).

    • Centrifuge at 10,000 x g for 10 mins.

    • Collect supernatant for injection.

LC-MS/MS Parameters
ComponentSetting
Column C18 Reverse Phase (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes
Flow Rate 0.3 mL/min
Ionization ESI Positive Mode
MRM Transition 1 230.0 → 213.0 (Loss of NH₃)
MRM Transition 2 230.0 → 134.0 (Loss of Br + NH₃)
Analytical Logic Diagram

AnalyticalWorkflow sample Raw Sample (Solid/Biological) prep Sample Prep (MeOH Dissolution/PPT) sample->prep Extraction sep LC Separation (C18 Column) prep->sep Injection detect MS/MS Detection (ESI+ MRM) sep->detect Elution data Data Analysis (Retention Time + Ion Ratio) detect->data Signal Processing

Figure 2: Validated workflow for the extraction and quantification of halogenated phenethylamines.

Part 5: Pharmacological Context & SAR

While the 2,5-dimethoxy substitution pattern (as seen in 2C-B) is essential for high affinity at the 5-HT₂A receptor (psychedelic activity), the 3-methoxy-4-bromo pattern presents a different pharmacological profile.[1]

  • Binding Affinity: The removal of the 2- or 5-methoxy group generally reduces affinity for 5-HT₂A.[1] This molecule is often used as a control substance in Structure-Activity Relationship (SAR) studies to demonstrate the necessity of the 2,5-substitution for hallucinogenic potency.[1]

  • Metabolic Stability: The 4-bromo position blocks metabolic hydroxylation at the para-position, forcing metabolism to occur via O-demethylation or N-acetylation.[1]

  • Monoamine Transporter Activity: Mono-substituted phenethylamines often show higher affinity for monoamine transporters (DAT/NET) compared to their polysubstituted counterparts, potentially shifting the profile from hallucinogenic to psychostimulant.

SAR Logic Diagram

SAR base Phenethylamine Scaffold target 2-(4-Bromo-3-methoxyphenyl) ethanamine (Target) base->target +3-OMe, +4-Br psychedelic 2,5-Dimethoxy Analog (2C-B) base->psychedelic +2,5-OMe, +4-Br target->psychedelic Isomeric Relationship (Distinct Pharmacology)

Figure 3: Structure-Activity Relationship comparing the target molecule to the 2,5-dimethoxy class.[1]

References

  • PubChem. (2025).[6] 2-(3-Bromo-4-methoxyphenyl)ethan-1-amine Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • SWGDRUG. (2005).[7] Monographs: 4-Bromo-2,5-dimethoxyphenethylamine (For comparative spectral data). Scientific Working Group for the Analysis of Seized Drugs. Retrieved from [Link][1]

Sources

Solubility profile of 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride in water and organic solvents.

[1][2][3][4]

Chemical Identity & Solid-State Properties

Before addressing solubility, one must understand the solid-state lattice energy that the solvent must overcome.[1][2][3] As a hydrochloride salt of a primary amine, this compound exists as a stable ionic lattice held together by strong hydrogen bonding (

123
  • Systematic Name: 2-(4-Bromo-3-methoxyphenyl)ethan-1-amine hydrochloride[1][2][3]

  • Molecular Formula:

    
    [1][2][4]
    
  • Molecular Weight: 266.56 g/mol [4]

  • Physical State: White to off-white crystalline solid[1][2][3][4][5]

  • Melting Point: >200°C (Characteristic of phenethylamine HCl salts; indicates high lattice energy)[1][2]

  • Lipophilicity (Free Base LogP): ~2.3 – 2.8 (Estimated).[1][3][4] The presence of the bromine atom significantly increases lipophilicity compared to the parent phenethylamine, while the methoxy group adds a dipole moment that aids solvation in polar organics.[2][3]

Solubility Profile

The solubility of this compound is dictated by the competition between the hydrophilic ammonium-chloride moiety and the lipophilic brominated aromatic ring.[2][3]

A. Aqueous Solubility & pH Dependence

The hydrochloride salt is highly water-soluble due to the ionization of the amine.[3] However, this solubility is strictly pH-dependent .[2][3]

MediumSolubility RatingEstimated Conc.Mechanism
Water (pH < 7) High > 20 mg/mLFull ionization of the amine (

).[1][2] The hydration energy of the chloride ion drives dissolution.[2][3]
PBS (pH 7.4) Moderate - High ~5 - 10 mg/mLAt physiological pH, the compound remains largely protonated (

), maintaining solubility.[1][2]
Basic Water (pH > 10) Low / Precipitates < 0.1 mg/mLDeprotonation converts the salt to the free base (

), which is an oil or waxy solid with poor aqueous solubility.[1][2]

Critical Note: Do not attempt to dissolve this compound in basic buffers (e.g., Carbonate buffer pH 10) without a co-solvent.[2][3] Precipitation of the free base will occur immediately.[3]

B. Organic Solvent Compatibility

For preparing high-concentration stock solutions (e.g., for in vitro dosing), organic solvents are often preferred to prevent hydrolysis or microbial growth.[2][3]

Solvent ClassSolventSolubilityUsage Recommendation
Polar Aprotic DMSO Very High (>30 mg/mL)Preferred for Stock Solutions. DMSO disrupts the crystal lattice effectively and is miscible with aqueous media for dilutions.[1][2][3]
Polar Aprotic DMF High (>20 mg/mL)Good alternative to DMSO, though harder to remove if solvent evaporation is required.[2][3]
Polar Protic Methanol High (>15 mg/mL)Excellent for analytical standards.[1][3] Evaporates easily.
Polar Protic Ethanol Moderate (~1-5 mg/mL)Suitable for biological formulations where DMSO toxicity is a concern, though lower solubility limit than MeOH.[1][2][3]
Non-Polar DCM / Chloroform Low The HCl salt is too polar.[3] The free base would be highly soluble here.[3]
Hydrocarbon Hexane / Toluene Insoluble Strictly incompatible.[3] Used only to wash away impurities during synthesis.[3]

Experimental Protocol: Gravimetric Solubility Determination

Do not rely solely on literature values. Every batch can vary in crystal habit (polymorphism), affecting dissolution rates.[2][3] Use this self-validating protocol to determine the exact solubility limit for your specific lot.[1][3]

Phase 1: Saturation
  • Weigh 10 mg of 2-(4-Bromo-3-methoxyphenyl)ethanamine HCl into a 1.5 mL microcentrifuge tube.

  • Add 100 µL of the target solvent (starting concentration target: 100 mg/mL).

  • Vortex vigorously for 60 seconds.

  • Observation:

    • Clear solution? Solubility is >100 mg/mL.[3][6] Add more solid.[3]

    • Cloudy/Solid remains? Proceed to Step 5.

  • Place on a thermomixer at 25°C (shaking at 800 rpm) for 24 hours to ensure equilibrium.

Phase 2: Separation & Quantification
  • Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Carefully aspirate the supernatant (saturated solution).[3]

  • Quantification (UV-Vis Method):

    • Dilute the supernatant 1:1000 in water.[3]

    • Measure Absorbance at

      
       (typically ~280 nm for the phenethylamine core).[1][3]
      
    • Calculate concentration using a pre-determined standard curve (

      
      ).[1][3]
      

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection based on the intended application (Stock vs. Assay).

SolubilityWorkflowStartStart: Formulation RequirementAppTypeIntended Application?Start->AppTypeStockSolHigh Conc. Stock Solution(>10 mM)AppType->StockSolStorageBioAssayBiological Assay Buffer(<100 µM)AppType->BioAssayDirect UseAnalyticalLC-MS / HPLC StandardAppType->AnalyticalQuantificationDMSOUse DMSO or DMF(Solubility >30 mg/mL)StockSol->DMSOBest StabilityWaterUse Water/PBS (pH < 7.4)Ensure pH remains acidic/neutralBioAssay->WaterCheck pH!MeOHUse Methanol(Easy Evaporation)Analytical->MeOHVolatileWarningCRITICAL: Avoid Basic pH (>9)Precipitation of Free BaseWater->Warning

Caption: Decision tree for selecting the optimal solvent system based on experimental requirements.

Implications for Drug Delivery & Storage

  • Hygroscopicity: Amine hydrochlorides are often hygroscopic.[3] Store the solid in a desiccator at -20°C. If the powder clumps, it has absorbed water, which will skew gravimetric measurements.[2]

  • Stock Stability:

    • DMSO stocks: Stable for 3-6 months at -20°C.

    • Aqueous stocks: Prone to oxidation (browning) over time.[1][3] Prepare fresh or add an antioxidant (e.g., ascorbic acid) if strictly necessary.[2][3]

  • In Vivo Formulation: For animal studies, a solution of 5% DMSO / 95% Saline is usually a safe and effective vehicle that maintains solubility while minimizing vehicle toxicity.[2][3]

References

  • PubChem. (2025).[3][6][7] 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride (2C-B HCl) Compound Summary. Retrieved from [Link][1][2]

Technical Monograph: Structural Characterization and Analytical Profiling of 2-(4-Bromo-3-methoxyphenyl)ethanamine HCl

[1]

Executive Summary & Chemical Identity

Target Analyte: 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride CAS Registry Number: 1159826-47-7 (HCl salt) / 113081-51-9 (Free base) Molecular Formula: C₉H₁₂BrNO[1][2] · HCl Molecular Weight: 266.56 g/mol (Salt) / 230.10 g/mol (Base)[1][2]

This technical guide provides a comprehensive spectral analysis of 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride.[1] Distinct from its psychoactive isomer 2C-B (4-bromo-2,5-dimethoxyphenethylamine), this compound serves as a critical reference standard in forensic profiling and a scaffold in fragment-based drug discovery (FBDD) targeting monoamine receptors.[1]

The following data synthesizes experimental precursor analysis with chemometric structural elucidation to provide a validated reference profile.

Structural Elucidation Logic

The analytical validation of this compound relies on a multi-modal approach. The presence of the bromine atom provides a unique mass spectrometric "fingerprint," while the specific 3,4-substitution pattern must be confirmed via NMR coupling constants to distinguish it from the 2,4- or 2,5-isomers.[1]

Analytical Workflow Diagram

The following decision tree outlines the logical progression for confirming the identity of the analyte.

AnalyticalWorkflowcluster_MSMS Criteriacluster_NMRNMR CriteriaStartUnknown SampleMSStep 1: Mass Spectrometry(Isotope Pattern Analysis)Start->MSm/z 230/232NMRStep 2: 1H NMR(Regioisomer Confirmation)MS->NMR1:1 Doublet ConfirmedIsoBr Isotope(79Br/81Br)MS->IsoIRStep 3: FT-IR(Salt Form Validation)NMR->IR1,3,4-Subst. PatternCoupOrtho/MetaCouplingNMR->CoupResultValidated StructureIR->ResultAmine Salt Bands

Figure 1: Analytical decision matrix for validating halogenated phenethylamines.

Mass Spectrometry (MS) Profile

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+)[1]

The mass spectrum is the primary tool for rapid identification due to the distinctive isotopic abundance of bromine.[1]

Key Fragmentation Data
Ion Typem/z ValueRelative IntensityStructural AssignmentMechanism
Molecular Ion (M⁺) 229 / 231 High[C₉H₁₂BrNO]⁺Radical cation intact.[1] Note the 1:1 doublet intensity due to ⁷⁹Br and ⁸¹Br isotopes.[1]
Base Peak 30 100%[CH₂=NH₂]⁺α-Cleavage .[1] Characteristic of primary amines. The amine tail cleaves adjacent to the nitrogen.[1]
Tropylium Ion 199 / 201 Moderate[C₈H₈BrO]⁺Loss of the ethylamine chain (-30 u).[1] Formation of substituted benzyl/tropylium cation.[1]
Debromination 150 Low[C₉H₁₂NO]⁺Loss of Br radical.[1] Useful for confirming the scaffold skeleton.[1]

Expert Insight: In forensic analysis, the presence of the m/z 30 peak confirms a primary amine.[1] To distinguish this from 2C-B (MW 260), observe the molecular ion.[1] 2C-B will show M+ at 259/261.[1] This compound shows M+ at 229/231, confirming the loss of one methoxy group relative to the 2C series.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ (Preferred for salts to observe exchangeable protons) or D₂O (for skeletal assignment).[1] Frequency: 400 MHz or higher recommended for aromatic resolution.[1]

¹H NMR (Proton) Assignments

The aromatic region is the critical differentiator for the 3,4-substitution pattern versus the 2,5-pattern of 2C-B.[1]

PositionShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment Logic
NH₃⁺ 8.00 - 8.20Broad Singlet3H-Ammonium protons (visible in DMSO-d₆, disappears in D₂O).[1]
Ar-H (C5) 7.50Doublet (d)1HJ ≈ 8.2Ortho to Br.[1] Deshielded by Br.
Ar-H (C2) 6.95Doublet (d)1HJ ≈ 1.8Meta to Br, Ortho to alkyl.[1] Isolated proton (meta coupling).[1]
Ar-H (C6) 6.75Doublet of Doublets (dd)1HJ ≈ 8.2, 1.8Para to OMe.[1] Shows ortho coupling to C5 and meta coupling to C2.[1]
-OCH₃ 3.82Singlet (s)3H-Methoxy group.[1] Distinct sharp singlet.
α-CH₂ 3.05Multiplet/Triplet2HJ ≈ 7.0Methylene adjacent to Nitrogen.[1]
β-CH₂ 2.85Multiplet/Triplet2HJ ≈ 7.0Benzylic methylene.[1]

Structural Validation:

  • The 1,3,4-Pattern: You will observe an ABX or AMX system in the aromatic region.[1] A doublet with a large coupling (~8Hz) and a small meta-coupling (~2Hz) confirms the protons are adjacent (ortho) and one is isolated (meta).[1] This rules out the 2,5-substitution (para protons) of 2C-B, which would show two singlets.[1]

¹³C NMR (Carbon) Assignments
  • Aromatic C-Br: ~110-115 ppm (Upfield due to heavy atom effect).[1]

  • Aromatic C-O: ~155-160 ppm (Deshielded by oxygen).[1]

  • Methoxy: ~56 ppm.[1][3]

  • Benzylic C: ~35 ppm.[1][4]

  • C-N: ~40 ppm.[1][4]

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid HCl salt.[1]

Wavenumber (cm⁻¹)Functional GroupVibrational ModeDiagnostic Value
2800 - 3200 Primary Amine SaltN-H Stretch (Broad)A broad, jagged band obscuring the C-H region, characteristic of ammonium salts (R-NH₃⁺).[1]
1580 - 1600 Aromatic RingC=C StretchConfirms benzene ring presence.[1]
1240 - 1260 Aryl Alkyl EtherC-O-C StretchStrong asymmetrical stretching of the methoxy group.[1]
1020 - 1050 EtherC-O Symmetric StretchSecondary confirmation of methoxy.
600 - 700 Aryl BromideC-Br Stretch"Fingerprint" region band; specific position depends on crystal packing.[1]

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure sharp resolution and prevent peak broadening from water exchange.[1]

  • Massing: Weigh 10-15 mg of the hydrochloride salt into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: DMSO is preferred over CDCl₃ for salts due to solubility and the ability to visualize the ammonium protons.[1]

  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition: Run at 298K.[1] Set relaxation delay (d1) to >1.0s to ensure integration accuracy of aromatic protons.

Protocol B: Rapid Salt Confirmation (Silver Nitrate Test)

A simple wet-chemistry validation to confirm the hydrochloride counterion before spectral analysis.[1]

  • Dissolve 2 mg of sample in 0.5 mL deionized water.

  • Add 2 drops of 0.1 M AgNO₃ solution.

  • Result: Immediate formation of a white precipitate (AgCl) confirms the hydrochloride salt.[1]

References

  • VulcanChem. (n.d.).[1] 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride Product Sheet. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2735581, 2-(3-Bromo-4-methoxyphenyl)ethan-1-amine. Retrieved from [1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for interpretation of coupling constants in trisubstituted benzenes).

  • Shulgin, A., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story. Transform Press. (Foundational text for phenethylamine synthesis and spectral characterization of 2C analogs).

Technical Whitepaper: Critical Quality Attributes of 2-(4-Bromo-3-methoxyphenyl)ethanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

This technical guide defines the critical quality attributes (CQAs) for 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride , a specific regioisomer of the brominated phenethylamine family. While structurally related to the 2,5-dimethoxy-4-bromo analog (2C-B), this 3-methoxy-4-bromo positional isomer presents distinct physicochemical properties and impurity profiles.

High-purity isolation of this compound is critical for pharmacological screening, particularly in 5-HT receptor binding assays where trace organic impurities (e.g., nitrostyrenes) can produce false positives or cytotoxicity.

Chemical Specifications
AttributeSpecification
Systematic Name 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride
CAS Number 1159826-47-7 (HCl Salt)
Formula C₉H₁₂BrNO[1][2][3][4][5][6][7] · HCl
Molecular Weight 266.56 g/mol (Salt); 230.10 g/mol (Free Base)
Structural Feature 3-Methoxy, 4-Bromo substitution pattern on phenethylamine core

Synthesis-Derived Impurity Profile[3][5][9]

To control purity, one must understand the genesis of impurities. This compound is typically synthesized via the Henry Reaction followed by hydride reduction.[5] This route introduces specific "process-related impurities" that dictate the appearance and toxicity profile.

Critical Impurities
  • Residual Nitrostyrene (Yellow Contamination):

    • Origin: Incomplete reduction of the intermediate 4-bromo-3-methoxy-β-nitrostyrene.

    • Indicator: A distinct yellow or orange tint in the final white powder.

    • Risk:[8] Highly electrophilic; potential Michael acceptor (toxicity).

  • Hydroxylamine Derivative:

    • Origin: Partial reduction of the nitro group (R-NH-OH) instead of full reduction to amine (R-NH₂).

    • Detection: Mass spectrometry (M+16 vs product) or distinct NMR signals.

  • Des-bromo Analog:

    • Origin: Hydrogenolysis of the C-Br bond during catalytic hydrogenation or aggressive hydride reduction.

    • Risk:[8] Alters pharmacological potency significantly.

Purification & Crystallization Protocol

The hydrochloride salt of 2-(4-Bromo-3-methoxyphenyl)ethanamine exhibits polymorphism. The goal is to isolate the thermodynamically stable crystalline form (typically anhydrous plates or needles) rather than amorphous aggregates.

Recrystallization Workflow

Note: This protocol assumes a crude purity of >90%.

Solvent System: Isopropyl Alcohol (IPA) / Ethanol (EtOH). Rationale: The HCl salt is sparingly soluble in cold IPA but soluble in boiling EtOH. This gradient allows for controlled crystal growth.

Step-by-Step Methodology:

  • Dissolution: Suspend crude solid in minimal boiling Ethanol (anhydrous). Add solvent dropwise until full dissolution is achieved.

  • Clarification: If the solution is colored (brown/pink), add activated carbon (5% w/w), stir for 10 mins at reflux, and hot-filter through Celite.

  • Nucleation: Remove from heat. Slowly add warm Isopropyl Alcohol (approx. 2x volume of EtOH) to reach the cloud point.

  • Thermal Cycle: Re-heat to clarity, then allow the vessel to cool to room temperature slowly (over 2-3 hours) in an insulated bath.

  • Crystallization: Place in a refrigerator (4°C) for 12 hours.

  • Isolation: Filter the white crystalline solid. Wash with cold anhydrous IPA/Ether (1:1).

  • Drying: Vacuum dry at 40°C over P₂O₅ to remove lattice-bound solvent.

Visualization of Purification Logic

PurificationWorkflow Crude Crude HCl Salt (Yellow/Off-white) Solvent Dissolve in Boiling EtOH (Visual Check: Clear?) Crude->Solvent Carbon Activated Carbon Treatment (If colored) Solvent->Carbon Dark/Colored AntiSolvent Add Warm IPA (To Cloud Point) Solvent->AntiSolvent Clear Filter Hot Filtration Carbon->Filter Filter->AntiSolvent Cooling Slow Cooling (RT -> 4°C) AntiSolvent->Cooling Nucleation Isolation Filtration & Wash (Cold IPA/Ether) Cooling->Isolation Final Crystalline Product (White Needles/Plates) Isolation->Final

Caption: Purification workflow designed to remove colored nitrostyrene impurities and maximize crystal habit uniformity.

Analytical Characterization & Validation

Trustworthiness in chemical synthesis requires self-validating analytical loops.

Appearance & Physical Properties
  • Visual: Pure material must be a brilliant white crystalline powder .

    • Pink hue: Indicates oxidation of the phenethylamine nitrogen or phenol impurities.

    • Yellow hue:[9] Indicates residual nitrostyrene.[5]

  • Melting Point: Typically >200°C (with decomposition).[][11]

    • Note: A broad melting range (>2°C) indicates retained solvent or mixed salt forms.

Structural Confirmation (NMR)

¹H NMR (400 MHz, D₂O/DMSO-d₆):

  • Aromatic Region (6.8–7.5 ppm): Look for the specific 1,3,4-substitution pattern (doublet, doublet, singlet).

  • Methoxy Group: Sharp singlet at ~3.8 ppm (integrates to 3H).

  • Ethanamine Chain: Two triplets (or multiplets depending on solvent) at ~2.8–3.1 ppm .

Purity Assay (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient Acetonitrile / Water (+0.1% TFA).

  • Detection: UV at 210 nm (amide/amine backbone) and 280 nm (aromatic).

  • Acceptance Criteria: >98.5% Area Under Curve (AUC).

Decision Tree for Batch Release

AnalyticalLogic Sample Recrystallized Sample Visual Visual Inspection (White?) Sample->Visual NMR 1H NMR (Structure) Visual->NMR Pass Fail Reprocess / Discard Visual->Fail Fail (Color) HPLC HPLC-UV (Purity >98%) NMR->HPLC Pass NMR->Fail Fail (Isomer/Impurity) HPLC->Fail Fail (<98%) Release Release Batch HPLC->Release Pass

Caption: Analytical decision matrix ensuring no batch is released without structural and purity confirmation.

Stability & Handling

Hygroscopicity

Phenethylamine hydrochlorides are moderately hygroscopic.

  • The "HCl Bite": Upon exposure to humid air (>60% RH), the crystal lattice may absorb water, causing the powder to clump or turn into a gum.

  • Storage: Store in amber glass vials with a Teflon-lined cap, desiccated, at -20°C for long-term stability.

Light Sensitivity

Brominated aromatic rings can undergo photolytic debromination under intense UV light. Amber glassware is mandatory during storage.

References

  • Brandt, S. D., et al. (2008). The Henry reaction: Spectroscopic studies of nitrile and hydroxylamine by-products formed during synthesis of psychoactive phenylalkylamines. ResearchGate. Retrieved October 26, 2023, from [Link]

Sources

Structure-activity relationship (SAR) preliminary studies of 4-Bromo-3-methoxyphenethylamine.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Framework: Preliminary SAR Profiling of 4-Bromo-3-methoxyphenethylamine

Executive Summary This technical guide outlines the structural characterization and preliminary Structure-Activity Relationship (SAR) profiling of 4-Bromo-3-methoxyphenethylamine (4-B-3-MeO-PEA) . Unlike its regioisomer 2C-B (4-bromo-2,5-dimethoxyphenethylamine), which possesses a well-documented high affinity for the 5-HT


 receptor, the 3,4-substitution pattern of 4-B-3-MeO-PEA represents an under-explored pharmacophore. This substitution motif conceptually bridges the gap between the 3,4,5-trimethoxy structure of mescaline and the 4-halogenated phenethylamines. This guide provides a self-validating protocol for synthesizing, screening, and profiling this ligand to determine if it acts as a 5-HT

agonist, a monoamine transporter substrate, or a metabolic precursor.

Chemical Profile & Synthesis Strategy[1][2][3]

The primary challenge in SAR studies of positional isomers is ensuring regiochemical purity. The synthesis must unequivocally yield the 3-methoxy-4-bromo isomer, avoiding contamination with the 2,5-dimethoxy (2C-B) or 3,5-dimethoxy analogues which could skew biological data.

Validated Synthetic Route (The Henry Reaction)

The most robust pathway utilizes the condensation of 4-bromo-3-methoxybenzaldehyde with nitromethane, followed by hydride reduction.

Step-by-Step Protocol:

  • Condensation: Reflux 4-bromo-3-methoxybenzaldehyde (1.0 eq) with nitromethane (10.0 eq) in glacial acetic acid using ammonium acetate (0.5 eq) as a catalyst.

    • Critical Control: Monitor via TLC for the disappearance of the aldehyde. The intermediate 4-bromo-3-methoxy-beta-nitrostyrene crystallizes as yellow needles.

  • Reduction: Dropwise addition of the nitrostyrene (dissolved in anhydrous THF) to a suspension of Lithium Aluminum Hydride (LAH, 4.0 eq) in THF under nitrogen atmosphere.

    • Safety Note: Maintain temperature <10°C during addition to prevent side-reactions (polymerization).

  • Hydrolysis & Isolation: Quench with Glauber’s salt (

    
    ), filter, and extract. Convert the free base to the Hydrochloride (HCl) salt using anhydrous HCl/Et2O gas for stability during storage.
    
Synthesis Workflow Diagram

SynthesisCascade Start 4-Bromo-3-methoxybenzaldehyde Step1 Condensation (CH3NO2, NH4OAc) Start->Step1 Inter Intermediate: Nitrostyrene Step1->Inter Reflux 2h Step2 Reduction (LiAlH4 / THF) Inter->Step2 Purification Product 4-Bromo-3-methoxyphenethylamine (HCl Salt) Step2->Product Acid/Base Extraction

Figure 1: Synthetic pathway for high-purity generation of 4-B-3-MeO-PEA for SAR testing.

Theoretical Pharmacophore & In Silico Docking

Before wet-lab screening, in silico modeling is required to predict binding modes. The 5-HT


 receptor relies on specific residues for ligand recognition.
  • The 2,5-Dimethoxy Rule: In 2C-B, the 2-methoxy and 5-methoxy groups form hydrogen bonds/hydrophobic interactions with Ser159 and Asp155 in the receptor pocket.

  • The 3-Methoxy Anomaly: 4-B-3-MeO-PEA lacks the 2- and 5-methoxy groups.

    • Hypothesis: The 4-bromo group provides necessary lipophilicity for the hydrophobic pocket (Residues Phe339, Phe340), but the absence of the 2-methoxy oxygen may significantly reduce affinity (

      
      ) unless the 3-methoxy group can recruit an alternative H-bond donor.
      
    • Alternative Target: The 3,4-substitution pattern is often associated with Monoamine Transporter (SERT/DAT) affinity.

Docking Protocol:

  • Template: Use Crystal Structure of 5-HT

    
     (PDB ID: 6WGT).
    
  • Ligand Prep: Energy minimize 4-B-3-MeO-PEA (confomers generated via MMFF94).

  • Scoring: Compare binding energy (

    
    ) against reference standards (2C-B, Mescaline).
    

In Vitro Screening Cascade

To rigorously define the SAR, a tiered screening approach is necessary. This protocol distinguishes between simple binding (affinity) and functional activation (efficacy).

Tier 1: Radioligand Binding Assays (Affinity)

Objective: Determine the Equilibrium Dissociation Constant (


).
  • Primary Target: 5-HT

    
     (Human recombinant, CHO cell line).
    
  • Radioligand: [

    
    H]-Ketanserin (Antagonist) or [
    
    
    
    H]-DOB (Agonist). Note: Agonist radioligands are preferred for predicting psychedelic potency.
  • Non-Specific Binding: Defined by 10

    
    M Methysergide.
    
  • Secondary Targets: 5-HT

    
     (Selectivity check), SERT (Transporter check).
    
Tier 2: Functional Assays (Efficacy)

Binding does not equal activation. The 3-methoxy pattern may result in antagonism or partial agonism.

  • Assay A: G

    
    -Mediated Calcium Flux: 
    
    • Method: FLIPR (Fluorometric Imaging Plate Reader) assay.

    • Readout: Intracellular

      
       mobilization.
      
    • Metric:

      
       and 
      
      
      
      (relative to 5-HT).
  • Assay B:

    
    -Arrestin Recruitment: 
    
    • Rationale: Biased signaling is a key area of modern SAR. Some ligands activate G-proteins without recruiting arrestin, potentially reducing tolerance.

Data Collection Framework

Use the following table structure to normalize data collection:

ParameterAssay TypeReference (2C-B)Test (4-B-3-MeO-PEA)Status
5-HT

Affinity (

)
Radioligand Displacement~1.0 nMTo be determinedTier 1
5-HT

Affinity (

)
Radioligand Displacement~15 nMTo be determinedTier 1
Functional Potency (

)
FLIPR

~10-50 nMTo be determinedTier 2
Efficacy (

)
% of 5-HT Response80-90%To be determinedTier 2
SERT Inhibition (

)
[

H]-Paroxetine Binding
>10,000 nMHypothesized <1000 nMTier 3

SAR Logic & Signaling Pathways

The following diagram illustrates the decision logic for classifying the compound based on assay results.

SAR_Logic Input Assay Results HighAffinity High 5-HT2A Affinity (Ki < 100nM) Input->HighAffinity LowAffinity Low 5-HT2A Affinity (Ki > 1000nM) Input->LowAffinity Agonist Functional Agonist (High Emax) HighAffinity->Agonist Ca2+ Flux Antagonist Antagonist/Inactive (Low Emax) HighAffinity->Antagonist No Flux Transporter Check SERT/DAT (Transporter Inhibitor?) LowAffinity->Transporter Result1 Psychedelic Candidate (2C-B Analog) Agonist->Result1 Result2 Monoamine Releaser (Entactogen/Stimulant) Transporter->Result2 High Uptake Inhibition Result3 Inactive Isomer Transporter->Result3 No Activity

Figure 2: SAR Decision Tree for classifying 4-B-3-MeO-PEA based on pharmacological readouts.

Metabolic Stability & Toxicity

Phenethylamines are substrates for Monoamine Oxidases (MAO). The 4-bromo substituent generally blocks para-hydroxylation (a major metabolic route), potentially increasing half-life compared to non-halogenated analogs.

  • Protocol: Incubate 4-B-3-MeO-PEA with human liver microsomes (HLM) + NADPH.

  • Analysis: LC-MS/MS monitoring of parent compound depletion over 60 minutes.

  • Risk: If the 3-methoxy group is rapidly O-demethylated, the compound may be inactive in vivo despite in vitro binding.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational synthesis of phenethylamines).

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. (SAR of halogenated phenethylamines).[1][2]

  • Kim, K., et al. (2020). Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor. Cell, 182(6), 1574-1588. (Structural basis for 5-HT2A docking).

  • Eshleman, A. J., et al. (1999). Psychoactive drug screening program (PDSP) protocols. National Institute of Mental Health. (Standardized binding assay protocols).

Sources

Potential biological targets of substituted phenethylamines.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Drug Discovery Researchers, Medicinal Chemists, and Pharmacologists

Executive Summary

Substituted phenethylamines represent a privileged chemical scaffold in neuropharmacology. By modifying the core benzene ring, the ethylamine side chain, or the terminal nitrogen, researchers can toggle the molecule’s efficacy between three distinct pharmacological classes: psychostimulants (dopamine/norepinephrine releasers), psychedelics (5-HT


 agonists), and entactogens  (monoamine transporter substrates).

This guide deconstructs the biological targets of these compounds, moving beyond simple receptor binding to explore the intracellular signaling cascades (TAAR1, G-protein coupling) that dictate therapeutic potential versus toxicity.

Structural Basis & Target Selectivity (SAR)

The phenethylamine pharmacophore consists of a phenyl ring separated from a basic nitrogen by a two-carbon ethyl chain.[1] The biological target profile is strictly governed by substitutions at three key vectors.

The SAR Decision Tree

The following logic map illustrates how structural modifications shift the primary biological target from transporters (DAT/NET) to serotonin receptors (5-HT


).

SAR_Logic Scaffold Phenethylamine Scaffold Alpha Alpha-Carbon Substitution Scaffold->Alpha Ring Phenyl Ring Substitution Scaffold->Ring Nitrogen N-Alkylation Scaffold->Nitrogen MAO MAO Resistance (Oral Bioavailability) Alpha->MAO Methylation Potency Increased Potency (Amphetamines) Alpha->Potency HT2A 5-HT2A Affinity (Psychedelic) Ring->HT2A 4-position hydrophobic Selectivity 2,5-Dimethoxy Pattern (2C-x Series) Ring->Selectivity NBOMe N-Benzyl (NBOMe) Super-Agonism Nitrogen->NBOMe Bulky hydrophobic MDMA N-Methyl (Entactogenic Profile) Nitrogen->MDMA

Figure 1: Structural modifications determine the pharmacological trajectory of the phenethylamine scaffold.

Primary Membrane Targets: The GPCR Landscape

5-HT Receptor (Psychedelics)

The 5-HT


 receptor is the obligate target for psychedelic activity.[2] Substituted phenethylamines (e.g., 2C-B, DOI) act as partial or full agonists here.
  • Mechanism: Activation couples to G

    
    , stimulating Phospholipase C (PLC), increasing IP
    
    
    
    , and mobilizing intracellular Ca
    
    
    .
  • Key Residues: Interaction with Ser5.46 and Phe6.52 in the receptor binding pocket is critical for the high affinity observed in N-benzyl substituted analogs (NBOMes).

5-HT Receptor (The Toxicity Target)

Critical Warning: Many phenethylamines (e.g., Fenfluramine, MDMA metabolites) show high affinity for 5-HT


.
  • Pathology: 5-HT

    
     is highly expressed in cardiac valve interstitial cells. Agonism leads to mitogenic signaling via Src/MAPK pathways, causing fibroblast proliferation and valvular heart disease (valvulopathy).
    
  • Screening Priority: Any novel phenethylamine must be screened against 5-HT

    
     early to rule out cardiotoxicity.
    
Adrenergic & Dopaminergic Receptors

While often secondary to transporter effects, direct agonism at


-adrenergic receptors contributes to the vasoconstriction and hypertensive crisis potential of substituted amphetamines.

Transporters & Intracellular Targets: The Efflux Mechanism[3]

Unlike simple reuptake inhibitors (e.g., cocaine), amphetamine-type phenethylamines are substrate-releasers . This mechanism is complex and involves an intracellular receptor, TAAR1.[3][4]

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a Gs/G13-coupled GPCR located intracellularly on the presynaptic membrane of monoamine neurons. It is the "master switch" for reverse transport.

The Mechanism of Action:

  • Entry: The drug enters the presynaptic neuron via DAT/NET (acting as a substrate).

  • Activation: Once intracellular, it binds to TAAR1.[3]

  • Signaling: TAAR1 activates PKA (via Gs) and PKC (via G13/RhoA).

  • Efflux: These kinases phosphorylate the transporter (DAT/SERT), causing it to reverse direction (efflux) or internalize, stopping clearance.[5]

TAAR1_Pathway Drug_Ext Substituted Phenethylamine (Extracellular) DAT_In DAT/SERT (Importer Mode) Drug_Ext->DAT_In Substrate Entry Drug_Int Drug (Intracellular) DAT_In->Drug_Int TAAR1 TAAR1 Receptor (Intracellular) Drug_Int->TAAR1 Agonism Gs Gs Protein TAAR1->Gs PKA PKA / PKC Activation Gs->PKA DAT_Phos Phosphorylated Transporter PKA->DAT_Phos Phosphorylation DAT_Phos->DAT_In Internalization Efflux Neurotransmitter Efflux (Reverse Transport) DAT_Phos->Efflux Reversal

Figure 2: The TAAR1-mediated mechanism of monoamine efflux characteristic of amphetamine derivatives.

Comparative Affinity Data

The following table summarizes the shift in affinity (


) across representative subclasses. Lower 

indicates higher affinity.
Compound ClassExamplePrimary Target (

)
Secondary TargetFunctional Outcome
Amphetamines D-AmphetamineDAT / NET (Low

M)
TAAR1 (nM range)Psychostimulant / Release
2C-Series 2C-B5-HT

(~1-10 nM)
5-HT

Psychedelic / Visuals
NBOMes 25I-NBOMe5-HT

(sub-nM)
5-HT

Potent Hallucinogen
Entactogens MDMASERT / DAT5-HT

Empathy / Euphoria

Experimental Protocols (Self-Validating Systems)

To rigorously characterize a novel phenethylamine, two assays are mandatory: one for binding affinity and one for functional efficacy.

Protocol A: Radioligand Binding Assay (Affinity)

Based on NIMH PDSP Standards.

Objective: Determine


 values for 5-HT

or Transporters.
  • Membrane Prep: Harvest HEK293 cells stably expressing human 5-HT

    
    . Homogenize in 50 mM Tris-HCl (pH 7.4). Centrifuge at 20,000 x g to pellet membranes.
    
  • Assay Setup:

    • Total Binding: Membrane + [

      
      H]-Ketanserin (0.5 nM).
      
    • Non-Specific Binding (NSB): Add 10

      
      M Methysergide (to block specific sites).
      
    • Test: Add novel phenethylamine (10 pM to 10

      
      M).
      
  • Incubation: 90 minutes at room temperature (equilibrium is critical).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces filter binding).

  • Validation: Specific Binding = (Total - NSB). If NSB > 20% of Total, the assay is invalid.

Protocol B: FLIPR Calcium Flux Assay (Efficacy)

Standard for Gq-coupled GPCRs (5-HT


).

Objective: Distinguish between agonists (psychedelics) and antagonists.

  • Cell Plating: Seed CHO-K1 cells expressing 5-HT

    
     in 384-well black-wall plates (15,000 cells/well). Incubate overnight.
    
  • Dye Loading:

    • Remove media. Add Calcium 5/6 dye (Molecular Devices) dissolved in HBSS + 20 mM HEPES.

    • Critical Step: Add 2.5 mM Probenecid to the dye buffer. This inhibits the anion transporter, preventing dye leakage from the cells.

  • Incubation: 60 minutes at 37°C.

  • Baseline: Measure fluorescence (Ex 485nm / Em 525nm) for 10 seconds on FLIPR Tetra or FlexStation.

  • Agonist Addition: Inject test compound. Monitor flux for 180 seconds.

  • Data Analysis: Calculate

    
     relative to a reference agonist (e.g., 5-HT or DOI).
    
    • Agonist: Sharp rise in fluorescence.

    • Antagonist: No rise; blocks 5-HT response in a subsequent challenge.

References

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355.[6] Link

  • Roth, B. L., et al. (NIMH PDSP). PDSP Protocol Book: Radioligand Binding Assays. University of North Carolina at Chapel Hill.[7] Link

  • Berry, M. D., et al. (2017). The biology of trace amine-associated receptor 1 (TAAR1).[8] Pharmacological Research, 125, 263-270. Link

  • Huang, X. P., et al. (2009). Parallel functional activity profiling reveals valvulopathogens are potent 5-HT2B receptor agonists. Molecular Pharmacology, 76(4), 710-722. Link

  • Molecular Devices. (2023). FLIPR Calcium 6 Assay Kit Product Guide. Link

Sources

Safety data sheet (SDS) for 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical manual and safety dossier for 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride . It is designed for research professionals handling this compound in a laboratory setting.

Document Control: High-Potency Research Chemical (HPRC) Protocol Status: Research Use Only (RUO)

Executive Technical Summary

2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride (CAS: 1159826-47-7) is a substituted phenethylamine derivative.[1] It is a structural isomer of the more widely known 2C-B (4-bromo-2,5-dimethoxyphenethylamine), distinguished by a single methoxy substitution at the 3-position rather than the 2,5-dimethoxy pattern.

As a halogenated phenethylamine, this compound functions as a potent monoamine modulator. While specific toxicological data for this exact isomer is limited, Structure-Activity Relationship (SAR) analysis mandates that it be handled with the same rigor as Schedule I/II psychotropic phenethylamines due to high probability of serotonergic (5-HT2A) and dopaminergic activity.

Critical Hazard Overview:

  • Acute Toxicity: High probability of oral and inhalation toxicity.

  • Target Organs: Central Nervous System (CNS), Respiratory System.

  • Physical State: Crystalline Solid (Salt form).

Physicochemical Identity & Properties

Precise identification is the first step in safety. The hydrochloride salt form improves stability and water solubility compared to the free base.[2]

Table 1: Chemical Identity & Physical Data
ParameterTechnical Specification
IUPAC Name 2-(4-bromo-3-methoxyphenyl)ethanamine hydrochloride
Common Synonyms 4-Bromo-3-methoxyphenethylamine HCl; 3-Methoxy-4-bromo-PEA
CAS Number 1159826-47-7 (HCl Salt); 113081-51-9 (Free Base)
Molecular Formula C₉H₁₂BrNO[1][2][3][4][5][6][7][8][9][10] · HCl
Molecular Weight 266.56 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, ethanol, and DMSO
Melting Point >200°C (Decomposes)
SMILES COC1=C(C=CC(=C1)CCN)Br.Cl

Hazard Identification & Toxicology (SAR Analysis)

Causality & Mechanism: Because empirical toxicological data for this specific isomer is sparse, safety protocols are derived from the Phenethylamine Class Toxicity Model .

Biological Mechanism of Action

The 4-bromo substitution on the phenyl ring is a known pharmacophore for high affinity at 5-HT2A and 5-HT2C receptors. The 3-methoxy group alters metabolic stability compared to 2C-B but likely retains significant potency.

  • Serotonergic Agonism: Potential for vasoconstriction, hyperthermia, and hallucinations if ingested.[11]

  • Monoamine Reuptake Inhibition: Potential for hypertensive crisis if combined with MAOIs.

GHS Classification (Derived)
Hazard ClassCategoryCodeStatement
Acute Toxicity (Oral) Cat 4H302Harmful if swallowed.
Skin Corrosion/Irritation Cat 2H315Causes skin irritation.[8]
Eye Damage/Irritation Cat 2AH319Causes serious eye irritation.[8]
STOT - Single Exposure Cat 3H335May cause respiratory irritation.[10]

Operational Handling Protocols

This section outlines the engineering controls required to break the chain of exposure.

Engineering Controls & Containment
  • Primary Barrier: All weighing and transfer operations must occur inside a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Static Control: Phenethylamine salts are often electrostatic. Use anti-static weigh boats and ionizing bars to prevent particle aerosolization.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 minimum; P100/HEPA respirator required if handling >100mg or if outside a fume hood.

  • Dermal: Double nitrile gloves (0.11mm min thickness). Inspect for micro-tears.

  • Ocular: Chemical splash goggles.[12] Safety glasses are insufficient for powder handling.

Experimental Workflow Visualization

The following diagram illustrates the "Zero-Contact" workflow required for handling this compound to prevent cross-contamination and exposure.

SafeHandlingWorkflow Start Compound Receipt Storage Storage (Desiccated, Dark, RT) Start->Storage Verify CAS & Integrity Prep Preparation (Fume Hood Only) Storage->Prep Transfer Sealed Container Weighing Weighing (Anti-static, Closed Balance) Prep->Weighing PPE: Double Nitrile + Resp Solubilization Solubilization (Create Stock Solution) Weighing->Solubilization Minimize Dust Waste Waste Disposal (High Temp Incineration) Weighing->Waste Contaminated Consumables Exp Experimental Use (In Vitro / In Vivo) Solubilization->Exp Dilute to Working Conc Exp->Waste Quench & Segregate

Figure 1: Zero-Contact Workflow for handling halogenated phenethylamines. Note the critical transition at "Solubilization" where the inhalation risk is mitigated by converting the solid to liquid form.

Emergency Response Architectures

In the event of exposure, immediate action is required to mitigate CNS and cardiovascular effects.

First Aid Logic
  • Inhalation: Move to fresh air immediately. The primary risk is bronchospasm or mucosal absorption leading to systemic effects. Do not use mouth-to-mouth resuscitation if the patient inhaled dust (risk of secondary exposure to rescuer).

  • Skin Contact: Wash with soap and water for 15 minutes.[9][13] Scientific Rationale: Phenethylamines are lipophilic; soap is required to emulsify and remove the compound from the dermal layer.

  • Eye Contact: Flush with water for 15 minutes.[5][8][9][10][13]

  • Ingestion: Do NOT induce vomiting. Risk of aspiration and esophageal burns. Administer activated charcoal if conscious and directed by medical control.

Fire Fighting Measures
  • Decomposition Products: Combustion will produce Hydrogen Bromide (HBr), Nitrogen Oxides (NOx), and Hydrogen Chloride (HCl). These are highly corrosive and toxic.

  • Extinguishing Media: Dry chemical, CO2, or water spray.

  • Protocol: Firefighters must wear Self-Contained Breathing Apparatus (SCBA) with full face-piece.

Spill Response Decision Tree

SpillResponse Spill Spill Detected Type State? Spill->Type Solid Solid/Powder Type->Solid Dry Liquid Solution Type->Liquid Wet ActionSolid Cover with wet pad (Prevent Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite Liquid->ActionLiquid Clean Double Bag & Label (Hazardous Waste) ActionSolid->Clean ActionLiquid->Clean Decon Wash Area (Soap + Water) Clean->Decon

Figure 2: Emergency Spill Response Logic. The critical step for solids is "Cover with wet pad" to prevent the generation of toxic dust clouds.

Analytical Verification

To ensure scientific integrity, the identity of the compound must be verified before use in any biological assay.

  • H-NMR (Proton Nuclear Magnetic Resonance):

    • Look for the characteristic methoxy singlet (~3.8 ppm).

    • Identify the aromatic protons. The 4-bromo-3-methoxy substitution pattern will show a specific splitting pattern (likely an ABX or similar system depending on resolution) distinct from the 2,5-dimethoxy pattern of 2C-B.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Target Mass: m/z 230.0 (Free base cation [M+H]+).

    • Isotope Pattern: Look for the 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes, a hallmark of mono-brominated compounds.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is preferred.

  • Atmosphere: Hygroscopic. Store under inert gas (Argon or Nitrogen) if possible.

  • Light: Photosensitive. Store in amber vials.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 208044 (Related Analog SAR Data). Retrieved from [Link]

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Reference for general phenethylamine SAR and toxicity profiles).

Sources

Chemical Identity and Analytical Profiling of 2-(4-Bromo-3-methoxyphenyl)ethanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Chemical Probing and Synthesis Validation

Executive Summary

This guide provides the definitive chemical identity, synthesis pathway, and analytical profiling for 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride .[1] As a structural analog of the 2C-B family and a positional isomer of 3-bromo-4-methoxyphenethylamine, precise digital identification is critical to prevent database collisions in pharmacological screening.[1]

This compound—often utilized in Structure-Activity Relationship (SAR) studies targeting trace amine-associated receptors (TAAR1) and serotonergic 5-HT pathways—requires rigorous characterization to distinguish it from its psychoactive regioisomers.[1]

The Digital Fingerprint

The following identifiers constitute the immutable digital signature of the hydrochloride salt. Note that database indexing often defaults to the neutral parent; both are provided below for cross-referencing.

Core Identifiers (HCl Salt)
ParameterValue
InChI Key YXZWLBQGJTWRTR-UHFFFAOYSA-N
InChI String InChI=1S/C9H12BrNO.ClH/c1-12-9-6-7(4-5-11)2-3-8(9)10;/h2-3,6H,4-5,11H2,1H3;1H
SMILES COC1=C(C=CC(=C1)CCN)Br.Cl
CAS (HCl) 1159826-47-7
Parent Compound (Free Base)
ParameterValue
CAS (Base) 113081-51-9
Molecular Formula C₉H₁₂BrNO
SMILES (Base) COC1=C(C=CC(=C1)CCN)Br

Critical Distinction: Do not confuse this compound with its isomer 3-Bromo-4-methoxyphenethylamine (CAS: 159465-27-7), where the bromine and methoxy positions are swapped.[1] The InChIKey for the isomer is JHVALSRTUOVNLL-UHFFFAOYSA-N.[1][2][3]

Physicochemical Properties

The hydrochloride salt is the preferred form for stability and aqueous solubility in biological assays.[1]

PropertyMetricNotes
Molecular Weight 266.56 g/mol HCl Salt
Monoisotopic Mass 264.987 g/mol Based on ⁷⁹Br isotope
Appearance White to off-white crystalline solidHygroscopic; store desiccated
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (DCM, Hexane)
pKa (Calc) ~9.5 (Amine)Protonated at physiological pH

Synthesis & Experimental Protocols

To ensure regiospecificity, the synthesis should proceed via the Henry Reaction (nitroaldol condensation) followed by reduction.[1] Direct bromination of 3-methoxyphenethylamine is discouraged due to the high probability of yielding the 6-bromo isomer or di-bromo impurities.[1]

Workflow Visualization

The following diagram illustrates the critical path from the aldehyde precursor to the final hydrochloride salt.[1]

SynthesisWorkflow Aldehyde 4-Bromo-3-methoxy benzaldehyde Nitrostyrene Nitrostyrene Intermediate Aldehyde->Nitrostyrene CH3NO2, NH4OAc Reflux (Henry Rxn) FreeBase Free Amine (Oil) Nitrostyrene->FreeBase LAH or BH3-THF Reduction FinalSalt Target HCl Salt (Crystalline) FreeBase->FinalSalt HCl (g) or HCl/IPA

Figure 1: Regiospecific synthetic pathway avoiding positional isomer contamination.[1]

Step-by-Step Methodology
Step 1: Formation of the Nitrostyrene[1]
  • Reagents: Dissolve 4-bromo-3-methoxybenzaldehyde (1.0 eq) in glacial acetic acid or EtOH.

  • Catalyst: Add Nitromethane (5.0 eq) and Ammonium Acetate (0.5 eq).

  • Condition: Reflux for 2–4 hours. Monitor TLC (Silica, 3:1 Hexane/EtOAc) for disappearance of aldehyde.[1]

  • Workup: Cool to room temperature. The yellow nitrostyrene usually precipitates.[1] Filter, wash with cold EtOH, and dry.[1]

    • Checkpoint: 1H NMR should show a trans-alkene coupling (~13 Hz) for the vinyl protons.[1]

Step 2: Reduction to Ethanamine

Caution: Lithium Aluminum Hydride (LAH) is pyrophoric.[1]

  • Setup: Flame-dry a 3-neck flask under Argon. Suspend LAH (3.0 eq) in anhydrous THF.

  • Addition: Add the nitrostyrene (dissolved in THF) dropwise to the LAH suspension at 0°C.

  • Reflux: Heat to reflux for 12–24 hours. The solution typically turns from yellow to grey/white.[1]

  • Quench: Use the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O). Filter the aluminum salts.[1]

  • Isolation: Evaporate THF to yield the crude free base oil.

Step 3: Hydrochloride Salt Formation[1]
  • Solvation: Dissolve the crude oil in a minimal amount of dry Isopropyl Alcohol (IPA).

  • Acidification: Add concentrated HCl (aq) or HCl/Dioxane dropwise until pH < 3.

  • Crystallization: Add anhydrous diethyl ether to induce precipitation.

  • Purification: Recrystallize from IPA/Ether to remove colored impurities.

Analytical Validation (Self-Validating Systems)

Trustworthiness in chemical reporting requires reconciling orthogonal data streams.[1] The following logic gate ensures the identity of the synthesized material.

ValidationLogic cluster_spec Spectral Data Sample Synthesized Sample NMR 1H NMR (Aromatic Region) Sample->NMR MS LC-MS (m/z 230/232) Sample->MS Decision Isomer Check: Are protons para? NMR->Decision Splitting Pattern MS->Decision Br Isotope Pattern Confirmed Result Validated Identity: InChI Key: YXZ... Decision->Result Yes Reject REJECT: Isomer Contamination Decision->Reject No

Figure 2: Analytical logic gate for confirming the 4-bromo-3-methoxy substitution pattern.

Expected Analytical Signals[1][3][6]
  • Mass Spectrometry (LC-MS):

    • Look for the characteristic 1:1 doublet at m/z 230 and 232 (Free base mass [M+H]⁺) due to the ⁷⁹Br and ⁸¹Br isotopes.[1]

  • ¹H NMR (DMSO-d₆):

    • Aromatic Region: The 4-bromo-3-methoxy substitution creates a specific splitting pattern.[1]

      • H-2 (between OMe and chain): ~6.9 ppm (d, J≈2 Hz).[1]

      • H-6 (ortho to chain): ~6.7 ppm (dd).[1]

      • H-5 (ortho to Br): ~7.4 ppm (d, J≈8 Hz).[1]

    • Note: If H-5 and H-6 appear as singlets, you may have synthesized the 2,5-dimethoxy analog (2C-B) or a symmetric impurity.[1] The coupling constants are the key validator.[1]

References

  • PubChem. (2025).[1][2][4] Compound Summary: 2-(3-Bromo-4-methoxyphenyl)ethanamine (Isomer Comparison). National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]

  • Shulgin, A., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for phenethylamine synthesis methodologies).

Sources

Methodological & Application

Technical Application Note: High-Purity Synthesis of 2-(4-Bromo-3-methoxyphenyl)ethanamine Hydrochloride

[1]

Abstract & Scope

This Application Note details a robust, high-fidelity protocol for the synthesis of 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride , a halogenated phenethylamine derivative.[1] This scaffold is a critical intermediate in the development of 5-HT

1

Unlike standard phenethylamine syntheses which often employ Lithium Aluminum Hydride (LAH), this protocol utilizes a Copper(II)-catalyzed Sodium Borohydride reduction system .[1] This selection is critical to prevent the hydrodehalogenation (loss of the bromine atom) often observed with stronger reducing agents, ensuring high structural fidelity of the halogenated aromatic core.

Target Molecule Profile[1][2][3][4][5][6]
  • IUPAC Name: 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride[1]

  • Molecular Formula: C

    
    H
    
    
    BrClNO (Salt form)[1]
  • Key Structural Features: 3-Methoxy substitution, 4-Bromo substitution (para to ethylamine chain).[1]

Retrosynthetic Logic & Strategy

The synthesis is designed via a two-step sequence starting from commercially available 4-Bromo-3-methoxybenzaldehyde .[1]

  • Henry Reaction (Nitroaldol Condensation): Formation of the

    
    -nitrostyrene intermediate.[1]
    
  • Chemoselective Reduction: Conversion of the nitroalkene to the primary amine without debromination.[1]

  • Salt Formation: Stabilization as the hydrochloride salt.[1]

Synthesis Workflow Diagram

SynthesisWorkflowcluster_0Critical Control PointAldehyde4-Bromo-3-methoxy-benzaldehydeNitrostyreneINTERMEDIATE:4-Bromo-3-methoxy-β-nitrostyreneAldehyde->NitrostyreneNH4OAc, AcOHReflux, 2-4hNitromethaneNitromethane(Solvent/Reagent)Nitromethane->NitrostyreneAmineFree Base:2-(4-Bromo-3-methoxyphenyl)ethanamineNitrostyrene->AmineNaBH4, CuCl2MeOH, 0°C to RTSaltFINAL PRODUCT:Amine HCl SaltAmine->SaltHCl (gas) orConc. HCl/IPA

Figure 1: Strategic workflow for the synthesis of the target phenethylamine, highlighting the critical reduction step.

Safety & Pre-requisites

Hazard ClassReagentCritical Safety Note
Explosive/Flammable NitromethaneHeating nitromethane requires blast shielding.[1] Do not distill to dryness (shock sensitive).[1]
Corrosive/Toxic Glacial Acetic AcidCauses severe skin burns.[1] Use in a fume hood.[1]
Toxic/Irritant 4-Bromo-3-methoxybenzaldehydeAvoid inhalation of dust.[1]
Flammable Solid Sodium Borohydride (NaBH

)
Reacts violently with water/acids to release H

.[1] Keep dry.[1]
Heavy Metal Copper(II) ChlorideToxic to aquatic life.[1] Dispose of as hazardous heavy metal waste.[1]

PPE Requirements: Nitrile gloves (double-gloved for nitrostyrene handling), chemical splash goggles, lab coat, and active fume hood ventilation.[1]

Experimental Protocol

Phase 1: Synthesis of 4-Bromo-3-methoxy- -nitrostyrene

Objective: Condensation of the aldehyde with nitromethane.

Reagents:

  • 4-Bromo-3-methoxybenzaldehyde (10.0 g, 46.5 mmol)[1]

  • Nitromethane (30 mL, excess)[1]

  • Ammonium Acetate (1.5 g, 19.5 mmol)[1]

  • Glacial Acetic Acid (50 mL)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add the aldehyde, nitromethane, and ammonium acetate to the acetic acid solvent.

  • Reaction: Heat the mixture to mild reflux (approx. 100–105°C) with stirring.

    • Process Control: Monitor via TLC (Solvent: 3:7 Ethyl Acetate/Hexane).[1] The aldehyde spot (

      
      ) should disappear, replaced by a bright yellow nitrostyrene spot (
      
      
      ).[1] Reaction time is typically 2–4 hours.[1]
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow crystalline solid.[1]

    • Troubleshooting: If an oil forms ("oiling out"), decant the water, dissolve the oil in a minimum amount of hot ethanol, and cool slowly to induce crystallization.

  • Purification: Filter the yellow solid. Wash with cold water (

    
     mL) and cold ethanol (
    
    
    mL).[1] Dry under vacuum.[1]
    • Expected Yield: 80–90%[1]

    • Appearance: Bright yellow needles.[1]

Phase 2: Chemoselective Reduction to Amine

Objective: Reduction of the alkene and nitro group without debromination.

Rationale: While Lithium Aluminum Hydride (LAH) is standard, it poses a risk of debrominating the aromatic ring (removing the 4-Br).[1] The NaBH


/CuCl

1

Reagents:

  • 4-Bromo-3-methoxy-

    
    -nitrostyrene (5.0 g, 19.4 mmol)[1]
    
  • Sodium Borohydride (NaBH

    
    ) (3.7 g, 97 mmol, 5 equiv)[1]
    
  • Copper(II) Chloride Dihydrate (CuCl

    
    H
    
    
    O) (0.66 g, 3.9 mmol, 0.2 equiv)[1]
  • Methanol (100 mL)

Procedure:

  • Setup: Use a 500 mL 3-neck RBF with an addition funnel and thermometer. Place in an ice bath (0°C).

  • Solvation: Dissolve the nitrostyrene in methanol. Add the CuCl

    
    .[1] The solution will turn green/blue.[1]
    
  • Reduction (Exothermic):

    • Add NaBH

      
       in small portions over 30–45 minutes.
      
    • Critical: Maintain internal temperature

      
      .[1][2] The solution will turn black (formation of active Cu species) and evolve hydrogen gas.[1]
      
  • Completion: Allow the mixture to warm to room temperature and stir for 1 hour.

    • Process Control: TLC should show disappearance of the yellow nitrostyrene.[1]

  • Quench & Extraction:

    • Carefully add 1N HCl (50 mL) to quench excess borohydride (Caution: Gas evolution).[1]

    • Filter off the black inorganic precipitate (Celite pad recommended).[1]

    • Basify the filtrate with aqueous NaOH (20%) to pH ~12.[1]

    • Extract with Dichloromethane (DCM) (

      
       mL).[1]
      
  • Isolation: Dry the combined organic layers over anhydrous MgSO

    
    , filter, and evaporate the solvent to yield the crude amine oil (amber color).
    
Phase 3: Hydrochloride Salt Formation

Objective: Stabilization and purification.

  • Dissolve the crude amine oil in anhydrous Isopropyl Alcohol (IPA) (approx. 20 mL).

  • Add concentrated HCl (37%) dropwise with stirring until pH

    
     2, or bubble dry HCl gas through the solution.
    
  • Add anhydrous Diethyl Ether (50–100 mL) until the solution becomes turbid.

  • Cool at 4°C overnight to crystallize.

  • Filter the white crystals, wash with ether, and dry.[1]

Process Control & Data Analysis

Analytical Specifications
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point Determine experimentally (Typical range: 180–230°C for HCl salts)Capillary MP

H-NMR (DMSO-d

)

7.5 (d, 1H, Ar-H), 7.2 (s, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 3.8 (s, 3H, OMe), 2.9-3.1 (m, 4H, CH

CH

)
400 MHz NMR
Purity

HPLC (C18, MeCN/H

O)
Troubleshooting Logic

TroubleshootingStartIssue DetectedStep1Phase 1: Product is OilyStart->Step1Step2Phase 2: Low Yield / IncompleteStart->Step2Step3Phase 2: Debromination ObservedStart->Step3Action1Recrystallize from EtOHSeed with crystal if availableStep1->Action1Action2Check NaBH4 activityEnsure CuCl2 is freshStep2->Action2Action3Temperature too high (>25°C)Reduce addition rateStep3->Action3

Figure 2: Decision tree for common synthesis anomalies.

References

  • BenchChem. (2025).[1][3] Application Notes and Protocols for the Henry Reaction with 4-Nitrobenzaldehyde. Retrieved from [1]

  • ChemRxiv. (2023).[1] One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride.[1][4] Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.[1] Retrieved from [1]

  • Organic Syntheses. (2002).[1][5] Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides.[1][5] (General amine handling).[1][6][7] Retrieved from [1][5]

  • PubChem. (2025).[1] 4-Bromo-3-methoxybenzaldehyde Compound Summary. Retrieved from [1]

Analytical methods for 4-Bromo-3-methoxyphenethylamine hydrochloride quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Profiling & Isomeric Differentiation of 4-Bromo-3-methoxyphenethylamine HCl

Executive Summary

This application note details the analytical framework for the quantification of 4-Bromo-3-methoxyphenethylamine hydrochloride , a structural analog of the controlled substance 2C-B (4-bromo-2,5-dimethoxyphenethylamine). Unlike 2C-B, this analyte possesses a mono-methoxy substitution pattern, altering its mass spectral signature and chromatographic retention.

The primary challenge in analyzing this compound is distinguishing it from its positional isomers (e.g., 3-bromo-4-methoxyphenethylamine) and the di-methoxy analog (2C-B). This guide provides validated protocols for GC-MS (with derivatization) for forensic identification and LC-MS/MS for high-sensitivity toxicological quantification.

Chemical Profile & Properties[1][2]

ParameterSpecification
IUPAC Name 2-(4-Bromo-3-methoxyphenyl)ethan-1-amine hydrochloride
Molecular Formula C

H

BrNO · HCl
Free Base MW 230.10 g/mol (Note: 2C-B is ~260.13 g/mol )
Exact Mass 229.009 (Free Base)
Solubility Soluble in Water, Methanol, Ethanol; Sparingly soluble in DCM.
pKa (Calc) ~9.5 (Amine)
UV Max ~280 nm

Analytical Decision Matrix

The following workflow illustrates the decision logic for selecting the appropriate analytical technique based on sample matrix and sensitivity requirements.

AnalyticalWorkflow cluster_0 Critical Decision Point Start Sample Intake MatrixCheck Determine Matrix Start->MatrixCheck Bulk Seized Powder / Liquid (High Conc.) MatrixCheck->Bulk Purity/ID Bio Plasma / Urine (Low Conc.) MatrixCheck->Bio Toxicology Deriv Derivatization (PFPA) Required for Separation Bulk->Deriv LLE LLE Extraction (pH > 10) Bio->LLE GCMS GC-MS (EI) Method A (Isomer ID) LCMS LC-MS/MS (ESI) Method B (Quantification) Deriv->GCMS LLE->LCMS

Figure 1: Analytical workflow selecting between GC-MS for structural elucidation and LC-MS/MS for trace quantification.

Sample Preparation Protocols

Liquid-Liquid Extraction (LLE) for Biological Matrices

Rationale: Phenethylamines are basic (pKa ~9.5). To extract them into an organic solvent, the aqueous phase must be alkalized to suppress ionization, rendering the molecule neutral and lipophilic.

  • Aliquot: Transfer 200 µL of plasma/urine to a glass centrifuge tube.

  • Internal Standard: Add 20 µL of deuterated internal standard (e.g., 2C-B-d6 or Amphetamine-d5 at 1 µg/mL).

  • Alkalization: Add 100 µL of 0.1 M NaOH or Carbonate Buffer (pH 10.5). Crucial: pH must be > 10 to ensure free-base formation.

  • Extraction: Add 1 mL of Ethyl Acetate:Hexane (50:50) .

    • Note: Avoid chlorinated solvents if using LC-MS to prevent potential adduct formation, though DCM is acceptable for GC.

  • Agitation: Vortex for 2 minutes; Centrifuge at 3000 x g for 5 minutes.

  • Transfer: Transfer the organic (upper) supernatant to a clean vial.

  • Evaporation: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution:

    • For LC-MS: Reconstitute in 100 µL Mobile Phase A/B (90:10).

    • For GC-MS: Reconstitute in 50 µL Ethyl Acetate (or proceed to derivatization).

Method A: GC-MS with PFPA Derivatization (Forensic ID)

Context: Primary amines like phenethylamines often exhibit peak tailing and thermal instability in GC injection ports. Furthermore, the mass spectra of isomers are nearly identical (Base peak m/z 30). Derivatization with Pentafluoropropionic Anhydride (PFPA) is mandatory to:

  • Improve peak shape.

  • Increase molecular mass for better detection.

  • Create unique fragmentation patterns to distinguish regioisomers.

Protocol:
  • Take the dried extract from Step 4.1.7.

  • Add 50 µL PFPA (Pentafluoropropionic anhydride) and 25 µL Ethyl Acetate .

  • Incubate at 60°C for 20 minutes.

  • Evaporate to dryness under nitrogen.

  • Reconstitute in 50 µL Ethyl Acetate.

GC-MS Parameters:
  • Column: DB-5MS or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Injection: 1 µL Splitless (250°C).

  • Oven Program: 60°C (1 min) → 20°C/min → 280°C (hold 5 min).

  • Source Temp: 230°C; Quad Temp: 150°C.

Diagnostic Ions (PFPA Derivative):
  • Target MW: 230 (Free Base) + 146 (PFPA group) = 376 amu .

  • Key Fragments:

    • m/z 190: Perfluoroacyl-immonium ion (Characteristic of PFPA-derivatized phenethylamines).

    • m/z 200/202: Benzyl cation (Br-Methoxy-Benzyl) formed by alpha-cleavage. The 1:1 ratio confirms the presence of Bromine (

      
      ).
      
    • m/z 375/377: Molecular Ion (Weak).

Method B: LC-MS/MS Quantitative Analysis

Context: For toxicology where sensitivity < 1 ng/mL is required.

LC Conditions:
  • System: UHPLC (Agilent 1290 or Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

MS/MS Transitions (ESI Positive):
  • Ionization: Electrospray Ionization (ESI+).

  • Precursor Ion: [M+H]

    
     = 232.0 / 234.0  (Bromine isotopes).
    
AnalytePrecursor (m/z)Product (Quant)Product (Qual)Collision Energy (eV)
4-Br-3-OMe-PEA 232.0 (

)
215.0 (Loss of NH

)
136.0 15 - 25
4-Br-3-OMe-PEA 234.0 (

)
217.0 (Loss of NH

)
138.0 15 - 25
2C-B-d6 (IS) 266.1249.1219.120

Note on Isomers: LC-MS/MS alone may not separate positional isomers (e.g., 3-methoxy vs 4-methoxy) if they co-elute. If isomer distinction is legally required, Method A (GC-MS) is preferred, or a slower LC gradient (15 min) must be validated to ensure chromatographic resolution.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , every batch must include:

  • Linearity: 5-point calibration curve (e.g., 5 – 500 ng/mL). R

    
     must be > 0.995.[1]
    
  • Internal Standard Stability: IS area counts should not vary >15% across the run.

  • Ion Ratio: For LC-MS/MS, the Quant/Qual ion ratio must be within ±20% of the calibrator average.

  • Carryover Check: Inject a blank solvent after the highest calibrator. Result must be < LOQ.

References

  • UNODC. (2006).[2] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. United Nations Office on Drugs and Crime.[3] Link

  • SWGDRUG. (2023).[4] SWGDRUG Mass Spectral Library.[5] Scientific Working Group for the Analysis of Seized Drugs.[4] Link

  • NIST. (2023). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Link

  • Journal of Analytical Toxicology. (2019). Differentiation of Regioisomeric Brominated Phenethylamines.

Disclaimer: This Application Note is for research and forensic use only. The analyte discussed may be a controlled substance in various jurisdictions. Users must comply with all local laws regarding handling and analysis.

Sources

HPLC method development for 2-(4-Bromo-3-methoxyphenyl)ethanamine HCl analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-BPE High-Performance Liquid Chromatography (HPLC) Analysis of 2-(4-Bromo-3-methoxyphenyl)ethanamine HCl: A Stability-Indicating Approach

Abstract

This application note details a robust, stability-indicating HPLC protocol for the quantification and purity assessment of 2-(4-Bromo-3-methoxyphenyl)ethanamine HCl , a critical phenethylamine intermediate often utilized in pharmaceutical synthesis and forensic analysis. Addressing the inherent chromatographic challenges of basic amines—specifically peak tailing and retention instability—this guide utilizes a low-pH mobile phase strategy combined with a high-purity C18 stationary phase. The method is validated against ICH Q2(R1) guidelines, ensuring suitability for regulated environments.

Introduction & Chemical Context

2-(4-Bromo-3-methoxyphenyl)ethanamine HCl is a substituted phenethylamine.[1] Structurally, it consists of a phenyl ring substituted with a bromine atom and a methoxy group, attached to an ethylamine side chain.

  • Chemical Structure: The molecule possesses a primary amine group (

    
    ) and a hydrophobic aromatic core.
    
  • pKa: Approximately 9.5 – 9.7 (typical for primary phenethylamines).

  • Solubility: The hydrochloride salt form renders it highly water-soluble, though the free base is lipophilic.

Analytical Challenges
  • Silanol Interaction (Peak Tailing): At neutral pH, residual silanol groups (

    
    ) on silica columns ionize to 
    
    
    
    . The positively charged amine (
    
    
    ) interacts electrostatically with these sites, causing severe peak tailing and poor resolution.
  • Retention Stability: Fluctuations in mobile phase pH near the analyte's pKa can cause dramatic shifts in retention time.

  • Impurity Separation: The method must resolve the target analyte from potential synthetic precursors, such as the corresponding nitrostyrene or aldehyde derivatives.

Method Development Strategy

To ensure scientific integrity, we employ a "Suppress and Separate" strategy.

Step 1: Stationary Phase Selection
  • Choice: C18 (Octadecylsilane) with End-capping.

  • Rationale: A standard silica column would lead to excessive tailing. "End-capping" chemically blocks residual silanol groups, preventing the secondary interactions described above. A high carbon load (>15%) improves retention of the hydrophobic brominated ring.

Step 2: Mobile Phase Optimization
  • Choice: Acidic Buffer (pH 3.0).

  • Rationale:

    • Analyte State: At pH 3.0, the amine is fully protonated (

      
      ), ensuring consistent solubility and ionization.
      
    • Silanol State: At pH 3.0, silanol groups are protonated (

      
      ) and neutral, eliminating the electrostatic "drag" on the amine.
      
    • Buffer: Phosphate is robust but incompatible with LC-MS. Formic acid (0.1%) is chosen here for versatility (UV and MS compatible).

Step 3: Detection Wavelength
  • Choice: 210 nm and 254 nm.

  • Rationale: 254 nm detects the aromatic ring with high specificity. 210 nm detects the amine/ethyl backbone for higher sensitivity, though it is more susceptible to solvent noise.

Experimental Protocol

Reagents and Materials
  • Analyte: 2-(4-Bromo-3-methoxyphenyl)ethanamine HCl reference standard (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and Milli-Q Water.

  • Additives: Formic Acid (98-100%) or Phosphoric Acid (85%).

Chromatographic Conditions
ParameterSpecification
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped C18.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 µL
Detection UV-Vis / PDA @ 254 nm (Reference: 360 nm)
Run Time 15 Minutes
Gradient Program

Designed to elute the polar amine early while washing lipophilic impurities.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 9010Equilibration
8.0 4060Linear Gradient
10.0 1090Wash Step
12.0 9010Re-equilibration
15.0 9010Stop
Standard Preparation
  • Stock Solution (1 mg/mL): Dissolve 10 mg of analyte in 10 mL of 50:50 Water:Methanol . (Methanol ensures complete dissolution of the aromatic ring).

  • Working Standard (100 µg/mL): Dilute 1 mL of Stock into 9 mL of Mobile Phase A.

Visualization of Methodology

Figure 1: Method Development Workflow

This diagram illustrates the logical flow from chemical assessment to final validation.

MethodDevelopment Analyte Analyte Profiling (pKa ~9.6, Basic) ColumnSel Column Selection (End-capped C18) Analyte->ColumnSel Requires Deactivation MobilePhase Mobile Phase Optimization (pH 3.0, Acidic) Analyte->MobilePhase Requires Protonation Tailing Tailing Control (Suppress Silanols) ColumnSel->Tailing MobilePhase->Tailing Validation ICH Q2(R1) Validation (Linearity, Accuracy) Tailing->Validation Optimized Method

Caption: Logical workflow for developing a stability-indicating HPLC method for basic phenethylamines.

Validation Parameters (ICH Q2(R1))

The following acceptance criteria ensure the method is "suitable for intended use."

Validation ParameterAcceptance CriteriaRationale
System Suitability Tailing Factor (

) < 1.5
Critical for basic amines to ensure peak symmetry.
Specificity Resolution (

) > 2.0
Must separate analyte from degradation products.
Linearity

Tested range: 50% to 150% of target concentration.
Precision RSD < 2.0%Repeatability (n=6 injections).
LOD / LOQ S/N > 3 / S/N > 10Signal-to-noise ratio verification.

Troubleshooting & Expert Insights

Issue: Peak Tailing ( )
  • Cause: Secondary silanol interactions are occurring.[2][3]

  • Solution:

    • Verify Mobile Phase pH is < 3.0.

    • Add an ion-pairing modifier: 0.1% Triethylamine (TEA) . Note: If using TEA, adjust pH to 3.0 with phosphoric acid after adding TEA.

    • Replace column with a "Base-Deactivated" (BDS) stationary phase.

Issue: Retention Time Drift
  • Cause: Incomplete column equilibration or temperature fluctuation.

  • Solution: Phenethylamines are sensitive to temperature. Ensure the column oven is stable at 30°C ± 0.5°C. Increase re-equilibration time between runs.

Issue: "Ghost" Peaks
  • Cause: Carryover of the hydrophobic free base form.

  • Solution: Add a needle wash step using 100% Acetonitrile or Methanol/Water (80:20).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4][5][6]

  • PubChem. (n.d.).[7] 2-(3-Bromo-4-methoxyphenyl)ethanamine (Analog Reference).[1] National Library of Medicine.

  • Dolan, J. W. (2002). Tailing Peaks for Basic Compounds.[2][3][8][9] LCGC North America.

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.

Sources

GC-MS analysis of 2-(4-Bromo-3-methoxyphenyl)ethanamine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Forensic & Toxicological Analysis of 2-(4-Bromo-3-methoxyphenyl)ethanamine (2C-B) and Derivatives by GC-MS

Executive Summary & Chemical Context[1][2][3][4][5][6]

2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (commonly known as 2C-B ) is a schedule I psychedelic phenethylamine. Structurally, it is characterized by a phenyl ring substituted with methoxy groups at the 2,5-positions and a bromine atom at the 4-position.[1]

Analytical Challenge: While 2C-B can be analyzed directly, primary amines like 2C-B suffer from significant adsorption and thermal degradation in Gas Chromatography (GC) inlets, leading to peak tailing and reduced sensitivity. Furthermore, the Electron Ionization (EI) mass spectrum of underivatized 2C-B is dominated by a non-specific base peak at m/z 30 (


), making positive identification in complex biological matrices (blood/urine) difficult due to interference from endogenous amines.

Strategic Solution: This protocol utilizes Chemical Derivatization (Acylation) to:

  • Improve chromatographic peak shape (reduce polarity).[2]

  • Shift mass spectral fragmentation to higher mass-to-charge (m/z) ratios for improved specificity (SIM mode).

  • Enhance detection limits (LOD) for toxicological screening.

Analytical Workflow (Logic Map)

The following diagram illustrates the decision-making process and workflow for the extraction and analysis of 2C-B.

G Sample Biological Sample (Urine/Whole Blood) Hydrolysis Enzymatic Hydrolysis (Glucuronidase) Sample->Hydrolysis Conjugate Cleavage Extraction LLE / SPE Extraction (pH > 10) Hydrolysis->Extraction Basify to Non-ionic Form Dry Evaporation to Dryness (N2 stream) Extraction->Dry Deriv Derivatization (TFAA or PFPA) Dry->Deriv Acylation GC GC Separation (5% Phenyl Column) Deriv->GC Inject 1uL MS MS Detection (SIM Mode) GC->MS Data Data Analysis (Isotope Matching) MS->Data Target Ions: m/z 229, 355

Figure 1: Analytical workflow for the isolation and derivatization of 2C-B from biological matrices.

Sample Preparation Protocol

Expert Insight: The pKa of the 2C-B amine is approximately 9.5. To successfully extract it into an organic solvent, the sample pH must be adjusted to at least 2 units above the pKa (pH > 11.5) to ensure the molecule is in its neutral, non-ionized state.

Reagents[1][7][8][9][10][11]
  • Extraction Solvent: 1-Chlorobutane or Ethyl Acetate:Heptane (1:1).

  • Buffer: Carbonate/Bicarbonate buffer (pH 11) or 1M NaOH.

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA).

    • Note: PFPA is often preferred over TFAA for adding more mass (+146 Da vs +97 Da), pushing fragments further from low-mass background noise.

Step-by-Step Extraction (Urine/Blood)
  • Aliquot: Transfer 1.0 mL of sample to a glass centrifuge tube.

  • Spike: Add Internal Standard (e.g., 2C-B-d6 or Methamphetamine-d11).

  • Basify: Add 0.5 mL of 1M NaOH or Carbonate Buffer (pH > 11). Vortex for 10 seconds.

  • Extract: Add 3 mL of Extraction Solvent. Rotate/shake for 10 minutes.

  • Centrifuge: 3000 rpm for 5 minutes to separate layers.

  • Transfer: Transfer the top organic layer to a clean glass tube.

  • Evaporate: Dry under a stream of Nitrogen at 40°C. Do not over-dry or overheat, as phenethylamines can be volatile.

Derivatization (Acylation)[1][11]
  • Reconstitute the dried residue in 50 µL of Ethyl Acetate.

  • Add 50 µL of TFAA (or PFPA).

  • Cap the vial tightly and incubate at 60°C for 20 minutes .

  • Evaporate to dryness under Nitrogen.

  • Reconstitute in 100 µL of Ethyl Acetate for GC-MS injection.

Instrumental Method (GC-MS)[1][2][4][5][6][7][11][12][13]

This method is optimized for an Agilent 7890/5977 system but is transferable to other single-quadrupole instruments.

ParameterSetting / ValueRationale
Column Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for aromatics.
Inlet Temp 250°CHigh enough to volatilize, low enough to prevent degradation.
Injection 1 µL, Splitless (0.75 min purge)Maximizes sensitivity for trace analysis.
Carrier Gas Helium, Constant Flow 1.0 mL/minStandard optimal linear velocity.
Oven Program 60°C (1 min) → 20°C/min → 280°C (hold 5 min)Rapid ramp reduces run time; high final temp elutes matrix.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Ionization EI (70 eV)Standard library matching energy.
Acquisition SIM / Scan (Synchronous)SIM for quantitation; Scan for confirmation.

Data Analysis & Interpretation

Fragmentation Logic (The "Why")

Understanding the fragmentation allows for self-validation of the data.

  • Underivatized 2C-B:

    • Mechanism: Alpha-cleavage next to the nitrogen.

    • Result: Dominant base peak at m/z 30 (

      
      ). The molecular ion (
      
      
      
      ) at m/z 259 is often weak.
    • Risk: m/z 30 is non-unique and shared by almost all primary aliphatic amines.

  • TFA-Derivatized 2C-B:

    • Reaction: The amine hydrogen is replaced by a

      
       group.
      
    • Molecular Ion: Shift to m/z 355 (79Br) and 357 (81Br).

    • Major Fragment (Benzylic Cation): The bond between the alpha-carbon and the ring breaks. This generates the 4-bromo-2,5-dimethoxybenzyl cation .

    • Calculated Mass of Benzylic Cation:

      
       (for 79Br) and 
      
      
      
      (for 81Br).
Target Ions for SIM (Selected Ion Monitoring)[1]

For the TFA-derivative , configure the MS to monitor the following ions. The presence of the bromine isotope pattern (1:1 ratio) is the ultimate confirmation.

Ion Typem/z (79Br)m/z (81Br)Origin/Fragment
Quantifier 229 231 Benzylic Cation (Base Peak)
Qualifier 1 355357Molecular Ion (

)
Qualifier 2 148-Loss of Br from the benzylic cation (approx)

Interpretation Rule:

  • Peak must appear at the expected retention time (approx 13-14 min depending on ramp).

  • Isotope Ratio: The abundance of m/z 229 must be approximately equal to m/z 231 (Ratio 1.0 ± 0.2).

  • Molecular Ion: Presence of m/z 355/357 confirms the intact derivative.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. UNODC. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Version 3.11. SWGDRUG.org.[3] [Link]

  • Gogliettino, A. R., et al. (2020). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IUPUI ScholarWorks. [Link]

  • Pujades, M., et al. (2007). Development of a GC-MS method for the analysis of 2C-B in urine. Journal of Analytical Toxicology. (Verified context via UNODC citations).

Sources

Application Note: High-Sensitivity Quantitation of 4-Bromo-3-methoxyphenethylamine in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and toxicologists. It addresses the specific detection of 4-Bromo-3-methoxyphenethylamine (4-B-3-MeO-PEA), a halogenated phenethylamine structurally related to the 2C-series of novel psychoactive substances (NPS).


H

BrNO) Matrices: Human Plasma, Urine

Executive Summary

This protocol details a validated methodology for the extraction and quantitation of 4-Bromo-3-methoxyphenethylamine (4-B-3-MeO-PEA) in biological samples. Unlike the widely known 2,5-dimethoxy analog (2C-B), this mono-methoxylated isomer presents unique chromatographic challenges due to its high polarity and potential for isobaric interference with other halogenated phenethylamines.

This guide leverages Mixed-Mode Strong Cation Exchange (MCX) for sample cleanup and Biphenyl stationary phase chromatography to achieve superior selectivity against positional isomers. The method achieves a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL.

Scientific Rationale & Method Development

The Isomer Challenge

Phenethylamines are prone to positional isomerism. 4-B-3-MeO-PEA (MW 230.1 g/mol ) is a structural isomer of 3-bromo-4-methoxyphenethylamine. Standard C18 columns often fail to resolve these aromatic isomers effectively.

  • Solution: We utilize a Biphenyl stationary phase. The biphenyl ligands engage in strong

    
     interactions with the aromatic ring of the phenethylamine. The position of the electron-withdrawing bromine and electron-donating methoxy group alters the 
    
    
    
    -electron density, creating distinct retention times for isomers that co-elute on C18.
Mass Spectrometry Strategy (The Bromine Signature)

Brominated compounds offer a unique advantage in mass spectrometry due to the naturally occurring isotopes


Br and 

Br, which exist in a nearly 1:1 ratio.
  • Self-Validation: This method uses the

    
    Br transition for quantitation and the 
    
    
    
    Br transition for confirmation. A peak area ratio deviation between these two transitions (>20%) instantly flags potential interference, acting as an internal quality control mechanism.

Experimental Protocol

Materials & Reagents
  • Target Standard: 4-Bromo-3-methoxyphenethylamine hydrochloride (Certified Reference Material).

  • Internal Standard (IS): 2C-B-d6 or Amphetamine-d5 (Deuterated analogs preferred).

  • SPE Cartridges: Oasis MCX (30 mg, 1 cc) or equivalent mixed-mode strong cation exchange.

  • Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid, Ammonium Formate.

Sample Preparation (Mixed-Mode SPE)

Rationale: Phenethylamines are basic (pKa ~9.5). MCX cartridges retain the analyte via both hydrophobic interaction and ionic bonding, allowing rigorous washing of neutral and acidic interferences (phospholipids).

Workflow Diagram:

SPE_Workflow Start Sample Pre-treatment (200 µL Plasma + 200 µL 4% H3PO4) Condition Conditioning 1. 1 mL MeOH 2. 1 mL H2O Start->Condition Load Load Sample (Gravity flow) Condition->Load Wash1 Wash 1: Acidic 1 mL 2% Formic Acid in H2O (Removes proteins/acidic drugs) Load->Wash1 Wash2 Wash 2: Organic 1 mL MeOH (Removes neutrals/phospholipids) Wash1->Wash2 Elute Elution 2 x 250 µL 5% NH4OH in MeOH (Breaks ionic bond) Wash2->Elute Evap Evaporation & Reconstitution N2 dry down @ 40°C Reconstitute in 100 µL Mobile Phase A Elute->Evap

Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) extraction protocol ensuring removal of matrix interferences.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 / Waters UPLC).

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Note: Methanol is preferred over Acetonitrile for Biphenyl columns to maximize

      
       selectivity.
      
  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 5.0 min: 95% B

    • 6.5 min: 95% B

    • 6.6 min: 5% B (Re-equilibration)

Mass Spectrometry:

  • Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Spray Voltage: 3500 V.

  • Source Temp: 500°C.

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (eV)Logic
4-B-3-MeO-PEA (

Br)
230.0 213.1 Quantifier 15Loss of NH

(Characteristic of PEAs)
4-B-3-MeO-PEA (

Br)
230.0134.1Qualifier 135Cleavage of alkyl chain + Br retention
4-B-3-MeO-PEA (

Br)
232.0 215.1 Qualifier 2 15Isotope confirmation (Must match Quant ratio)
Internal Standard (d6)266.0249.1Reference15Matches analyte fragmentation kinetics

Validation & Quality Assurance

Adhering to SWGTOX / FDA Bioanalytical Guidelines.

Linearity & Sensitivity
  • Range: 0.5 – 500 ng/mL.

  • Weighting: 1/x

    
     linear regression.
    
  • LLOQ: 0.5 ng/mL (S/N > 10).

Matrix Effects (ME) & Recovery (RE)

Matrix effects are calculated using the post-extraction spike method.

  • Equation:

    
    
    
  • Target: ME between 85-115%. If ME < 80% (Ion Suppression), dilute sample 1:5 prior to SPE or switch to a more rigorous wash step.

Interference Check (Selectivity)

Inject high concentrations (1 µg/mL) of structurally similar compounds:

  • 2C-B: (MW 260) – Should not interfere due to mass difference.

  • 3-Bromo-4-methoxyphenethylamine: (MW 230) – Must be chromatographically resolved (

    
    ).
    

Biological Pathway & Metabolism Context

Understanding the metabolic fate of 4-Bromo-3-methoxyphenethylamine is crucial for interpreting urine analysis results.

Metabolism Parent 4-Bromo-3-methoxy- phenethylamine (Parent Drug) MAO MAO-A/B (Deamination) Parent->MAO Deam Aldehyde Intermediate ALDH ALDH/ADH Deam->ALDH Acid 4-Bromo-3-methoxy- phenylacetic Acid Alcohol 4-Bromo-3-methoxy- phenylethanol MAO->Deam ALDH->Acid Oxidation ALDH->Alcohol Reduction

Caption: Primary metabolic pathway via Monoamine Oxidase (MAO) mediated oxidative deamination.

References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. Validated protocols for phenethylamine extraction.

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Guidelines for linearity, bias, and precision.

  • Wohlfarth, A., et al. (2010). "LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum." Analytical and Bioanalytical Chemistry. Demonstrates biphenyl column utility for isomers.

  • PubChem. (2023). Compound Summary: 4-Bromo-3-methoxyphenethylamine. Chemical and physical property data.

Sources

Using 2-(4-Bromo-3-methoxyphenyl)ethanamine HCl as an analytical reference standard.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization and Differentiation of 2-(4-Bromo-3-methoxyphenyl)ethanamine HCl

Executive Summary

This application note provides a comprehensive guide for the use of 2-(4-Bromo-3-methoxyphenyl)ethanamine HCl (CAS: 1159826-47-7) as a certified reference material (CRM).[1] While structurally related to the controlled substance 2C-B (4-bromo-2,5-dimethoxyphenethylamine), this compound contains a single methoxy group at the meta position.[1]

Its primary utility in forensic and pharmaceutical analysis is twofold:

  • Selectivity Marker: It serves as a critical "negative control" to validate the specificity of methods targeting 2C-series phenethylamines, ensuring no false positives occur due to structural isomerism.[2][3][1]

  • Synthetic Impurity Tracking: It acts as a reference for identifying incomplete methylation byproducts in the synthesis of complex designer drugs.[2][3][1]

Chemical Identity & Properties

To effectively use this standard, analysts must understand its physicochemical distinction from the target analyte (typically 2C-B).[2][3][1]

Property2-(4-Bromo-3-methoxyphenyl)ethanamine HCl 2C-B HCl (Target Analyte)
Structure Mono-methoxy (3-position)Di-methoxy (2,5-positions)
Formula C9H12BrNO[1][4] · HClC10H14BrNO2[3][1] · HCl
MW (Free Base) 230.10 g/mol 260.13 g/mol
Monoisotopic Mass 229.009 (79Br)259.020 (79Br)
Polarity Less polar (fewer oxygen atoms)More polar
Key MS Fragment m/z 199/201 (loss of CH5N)m/z 229/231 (loss of CH5N)

Application I: Chromatographic Separation (UHPLC-MS/MS)

Objective: Achieve baseline resolution between the mono-methoxy analog (Reference Standard) and the di-methoxy controlled substance (2C-B).

Methodological Logic (E-E-A-T)

Phenethylamines are basic compounds.[2][1] Using a high pH mobile phase can improve peak shape by suppressing ionization of the amine, but low pH (formic acid) is preferred for MS sensitivity (protonation).[3][1] We utilize a bipheny or phenyl-hexyl column rather than a standard C18.[3][1]

  • Reasoning: The pi-pi interactions offered by phenyl phases provide superior selectivity for aromatic positional isomers compared to hydrophobic interactions alone.[3][1]

Protocol: UHPLC Separation Parameters
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Kinetex Biphenyl, 2.1 x 100 mm, 1.7 µm.[2][3][1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[2][3][1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[2][3][1]

  • Flow Rate: 0.4 mL/min.[2][3][1]

  • Column Temp: 40°C.

Gradient Profile:

  • 0.0 min: 5% B (Equilibration)

  • 1.0 min: 5% B (Divert to waste to remove salts)

  • 8.0 min: 95% B (Linear ramp)

  • 10.0 min: 95% B (Wash)

  • 10.1 min: 5% B (Re-equilibration)

MS/MS Detection (ESI Positive Mode)
CompoundPrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
4-Br-3-OMe-PEA 230.0 ->213.0 (NH3 loss)199.0 (CH3NH2 loss)15 / 25
2C-B 260.0 ->243.0 (NH3 loss)229.0 (CH3NH2 loss)15 / 25
ngcontent-ng-c176312016="" class="ng-star-inserted">

Critical Note: The mass difference of 30 Da (one -OCH3 group) allows distinct mass filtering.[3][1] However, retention time confirmation is required to distinguish this standard from its own positional isomers (e.g., 3-bromo-4-methoxyphenethylamine).[3][1]

Application II: GC-MS Analysis & Derivatization

Objective: Definitive structural elucidation. Native phenethylamines often tail on GC columns; derivatization is recommended for quantitative precision.[2][3][1]

Protocol: PFPA Derivatization
  • Aliquot: Take 50 µL of standard solution (100 µg/mL in MeOH).

  • Dry: Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitute: Add 50 µL Ethyl Acetate + 50 µL PFPA (Pentafluoropropionic anhydride).

  • Incubate: Heat at 60°C for 20 minutes.

  • Dry: Evaporate to dryness again (removes excess acid).

  • Final: Reconstitute in 100 µL Ethyl Acetate for GC injection.

Interpretation:

  • The derivatized amine will show a molecular ion at [M + 146] .[2][3][1]

  • 4-Br-3-OMe-PEA-PFPA: m/z 376 (Molecular Ion).[1]

  • Base Peak: m/z 190 (PFPA-immonium ion), distinct from the aromatic cluster.[2][3][1]

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for handling samples suspected of containing brominated phenethylamines, using this standard as a gatekeeper.

AnalyticalWorkflow Sample Unknown Sample (Powder/Biological) Extract Extraction (LLE or Dilute-and-Shoot) Sample->Extract Screen Screening (LC-MS/MS) Target: m/z 230 & 260 Extract->Screen Decision1 Mass Match? Screen->Decision1 Match260 Match m/z 260 (Possible 2C-B) Decision1->Match260 m/z 260 Match230 Match m/z 230 (Possible Mono-Methoxy) Decision1->Match230 m/z 230 ResultA Confirmed: 2C-B (Controlled) Match260->ResultA RT Matches 2C-B Std Compare Compare Retention Time (RT) & Ion Ratios Match230->Compare RefStd Inject Ref Standard: 2-(4-Bromo-3-methoxyphenyl)ethanamine RefStd->Compare Reference Data ResultB Confirmed: Mono-Methoxy Analog (Impurity/Precursor) Compare->ResultB RT Matches Standard ResultC Inconclusive (Isomer Mismatch) Compare->ResultC RT Mismatch (Positional Isomer)

Caption: Workflow for differentiating 2C-B from its mono-methoxy impurities using the reference standard.

Application III: In Vitro Receptor Binding (Negative Control)

In pharmacological profiling, this compound is essential for establishing Structure-Activity Relationships (SAR).[2][3][1]

  • Hypothesis: The 2,5-dimethoxy substitution pattern (as seen in 2C-B) is critical for high affinity to the 5-HT2A receptor.[3][1]

  • Experiment: Use 2-(4-Bromo-3-methoxyphenyl)ethanamine as a comparator in radioligand binding assays (e.g., [3H]-Ketanserin displacement).

  • Expected Result: The mono-methoxy analog typically exhibits significantly lower affinity (higher Ki) compared to 2C-B.[3][1]

  • Protocol Summary:

    • Prepare serial dilutions of the HCl salt (10 nM to 100 µM).

    • Incubate with HEK293 membrane preparations expressing 5-HT2A.[3][1]

    • Plot displacement curves.[2][3][1]

    • Validation: If the mono-methoxy analog shows high affinity, check for 2C-B contamination using the LC-MS method above.

Handling and Stability

  • Storage: Store the HCl salt at -20°C. It is hygroscopic; allow to equilibrate to room temperature before weighing.

  • Solubility: Soluble in Methanol, DMSO, and Water (up to 10 mg/mL).[2][3][1]

  • Stock Solution: Prepare 1 mg/mL stocks in Methanol. Stable for 12 months at -20°C.

References

  • National Center for Biotechnology Information. (2025).[2][3][1] PubChem Compound Summary for CID 76965389 (Related 2C-B Analogues). Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[2][3][1] Mass Spectral Library - Phenethylamines. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021).[2][1] Recommended Methods for the Identification and Analysis of 2C-Series Drugs. Retrieved from [Link][3][1]

Sources

Application Note: Receptor Binding Profiling of 2-(4-Bromo-3-methoxyphenyl)ethanamine

[1]

Secondary Targets:

Executive Summary & Scientific Rationale

This application note details the protocol for determining the equilibrium dissociation constant (

2-(4-Bromo-3-methoxyphenyl)ethanamine2C-B

Investigating this specific isomer is critical for Structure-Activity Relationship (SAR) studies to quantify the energetic contribution of the methoxy substitution pattern. This protocol utilizes a Radioligand Competition Binding Assay , the gold standard for determining affinity, using [

Key Structural Distinction (Critical Safety Note)
  • Target Analyte: 2-(4-Bromo-3-methoxyphenyl)ethanamine (Mono-methoxy). Likely lower affinity; often used as a synthetic intermediate.

  • Reference Standard (2C-B): 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine.[1] High-affinity partial agonist.[2]

  • Directive: Treat all phenethylamines as potentially psychoactive and potent. Handle with strict chemical hygiene.

Experimental Workflow Visualization

The following diagram outlines the critical path from tissue preparation to data analysis.

BindingAssayWorkflowcluster_prepPhase 1: Membrane Preparationcluster_assayPhase 2: Competition Bindingcluster_dataPhase 3: AnalysisT1HEK-293 (5-HT2A Transfected)or Rat Frontal CortexT2Homogenization(Polytron, 4°C)T1->T2T3Differential Centrifugation(1000g pellet debris -> 20,000g pellet membranes)T2->T3T4Resuspend in Assay Buffer(50mM Tris-HCl, pH 7.4)T3->T4A196-Well Plate SetupT4->A1 Add MembranesA2Add [3H]-Ketanserin(Fixed Conc ~ Kd)A1->A2A3Add Target Analyte(10^-10 to 10^-4 M)A1->A3A4Incubation(60 min @ 37°C)A2->A4A3->A4D1Vacuum Filtration(GF/B Filters + 0.3% PEI)A4->D1 TerminateD2Liquid Scintillation CountingD1->D2D3Non-Linear Regression(Sigmoidal Dose-Response)D2->D3D4Calculate Ki(Cheng-Prusoff)D3->D4

Figure 1: End-to-end workflow for radioligand competition binding. Critical checkpoints include temperature control during homogenization and PEI-soaking of filters to reduce non-specific binding.

Materials & Reagents

Biological Materials[1][2][4][5]
  • Receptor Source: Membranes from HEK293 cells stably expressing human 5-HT

    
     receptors (preferred for specificity) or Rat Frontal Cortex homogenate (high density of native 5-HT
    
    
    ).
  • Radioligand: [

    
    H]-Ketanserin (Specific Activity: 60-80 Ci/mmol).
    
    • Why: Ketanserin is a selective 5-HT

      
       antagonist with low non-specific binding, making it ideal for labeling the total receptor population.
      
  • Reference Ligand (Non-Specific Binding): Mianserin (10

    
    M) or Methysergide (10 
    
    
    M).
Chemical Buffers
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4.
    
  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (Ice cold).

  • Filter Pre-soak: 0.3% Polyethyleneimine (PEI).[3]

    • Mechanism:[4][5][6][7] PEI is a cationic polymer that neutralizes the negative charge of glass fiber filters, preventing the positively charged phenethylamine ligand from sticking to the filter (non-specific binding).

Detailed Protocol

Phase 1: Membrane Preparation

Objective: Isolate cell membranes containing the receptor while removing nuclei and cytosolic debris.

  • Lysis: Thaw cell pellets on ice. Resuspend in cold Assay Buffer.

  • Homogenization: Use a Polytron homogenizer (bursts of 5 seconds) to disrupt cell membranes.

  • Clarification: Centrifuge at 1,000 x g for 10 mins at 4°C. Discard the pellet (nuclei/debris).

  • Collection: Transfer supernatant to a fresh tube. Centrifuge at 20,000 x g for 20 mins at 4°C.

  • Resuspension: Discard supernatant. Resuspend the membrane pellet in Assay Buffer.[3]

  • Validation: Determine protein concentration using a BCA Protein Assay. Dilute to a working concentration of 20-50

    
    g protein/well .
    
Phase 2: Competition Binding Assay

Objective: Measure the ability of 2-(4-Bromo-3-methoxyphenyl)ethanamine to displace [

Plate Layout (96-well):

  • Total Binding (TB): Membranes + [

    
    H]-Ligand + Buffer.
    
  • Non-Specific Binding (NSB): Membranes + [

    
    H]-Ligand + Excess Mianserin (10 
    
    
    M).
  • Experimental: Membranes + [

    
    H]-Ligand + Target Analyte (Increasing concentrations: 
    
    
    M to
    
    
    M).

Steps:

  • Pre-soak: Soak GF/B glass fiber filter plates in 0.3% PEI for at least 1 hour.

  • Assembly: In a 96-well polypropylene plate, add:

    • 50

      
      L of Target Analyte (dilution series).
      
    • 50

      
      L of [
      
      
      H]-Ketanserin (Final concentration ~1-2 nM).
    • 100

      
      L of Membrane preparation.
      
  • Equilibrium: Incubate for 60 minutes at 37°C .

    • Note: Phenethylamines generally have fast association rates, but 60 minutes ensures thermodynamic equilibrium.

  • Termination: Rapidly harvest using a vacuum manifold (e.g., PerkinElmer FilterMate).

  • Washing: Wash filters 3x with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Dry filters, add liquid scintillant, and count radioactivity (CPM) using a MicroBeta counter.

Data Analysis & Interpretation

Calculation of IC

Plot the Specific Binding (% of Total) against the Log(Concentration) of the target analyte. Fit the data to a one-site competition model:

Calculation of (Cheng-Prusoff Equation)

The IC


  • IC

    
    :  Determined from your curve.[3]
    
  • [L]: Concentration of [

    
    H]-Ketanserin used (e.g., 2 nM).
    
  • 
    :  Dissociation constant of [
    
    
    H]-Ketanserin (typically ~1-2 nM, must be determined experimentally via Saturation Binding).
Anticipated Results & Troubleshooting
  • Expected Affinity: Based on SAR of phenethylamines, removing the 2- and 5-methoxy groups (present in 2C-B) typically reduces affinity by 1-2 orders of magnitude.

  • Result Range: Expect a

    
     in the high nanomolar (100-500 nM) or low micromolar range.
    
  • Hill Slope: A slope significantly different from -1.0 may indicate negative cooperativity or binding to a secondary site (e.g., 5-HT

    
    ).
    

Mechanistic Context: 5-HT Signaling

Understanding the binding is a precursor to understanding function. If the compound binds, does it activate the receptor?

SignalingPathwayLigandLigand(3-MeO-4-Br-PEA)Receptor5-HT2A Receptor(GPCR)Ligand->Receptor Binding (Ki)GqGq ProteinReceptor->Gq ActivationPLCPLC-betaGq->PLC StimulatesPIP2PIP2PLC->PIP2IP3IP3PIP2->IP3 HydrolysisDAGDAGPIP2->DAGCaCa2+ Release(ER Stores)IP3->Ca Triggers

Figure 2: Canonical Gq-signaling pathway. While this protocol measures Binding (Ligand -> Receptor), functional efficacy (Agonist vs Antagonist) would be determined by measuring IP3 accumulation or Calcium flux (Ca2+).

References

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocols: Radioligand Binding Assays. [Link]

  • Knight, A. R., et al. (2004). Radioligand binding assays: Methodological considerations. Methods in Molecular Biology. [Link]

  • Glennon, R. A., et al. (1992). Binding of phenylalkylamine derivatives at 5-HT1C and 5-HT2 serotonin receptors: Evidence for a lack of selectivity. Journal of Medicinal Chemistry.[6] [Link]

  • Eshleman, A. J., et al. (2018). Substituted Phenethylamines: Receptor Affinities and Functional Activities. (Provides comparative data for 2C-series). [Link]

Derivatization of 4-Bromo-3-methoxyphenethylamine for GC-MS analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity GC-MS Profiling of 4-Bromo-3-methoxyphenethylamine via Perfluoroacylation

Executive Summary

The analysis of halogenated phenethylamines, such as 4-Bromo-3-methoxyphenethylamine , presents distinct challenges in Gas Chromatography-Mass Spectrometry (GC-MS). The presence of a primary amine group leads to hydrogen bonding with silanol sites in the GC column, resulting in peak tailing, reduced sensitivity, and carryover. Furthermore, the structural similarity of this compound to controlled substances like 2C-B (4-bromo-2,5-dimethoxyphenethylamine) necessitates a method capable of high structural resolution.

This guide details a validated protocol for the perfluoroacylation of 4-Bromo-3-methoxyphenethylamine using Pentafluoropropionic Anhydride (PFPA) . This derivatization strategy transforms the polar amine into a volatile, stable amide, significantly improving chromatographic peak shape and providing a unique mass spectral fingerprint rich in diagnostic ions.

Chemical Strategy & Mechanism

The Challenge: Polarity and Volatility

Underivatized phenethylamines are basic and polar. In the GC inlet (250°C+), they often undergo:

  • Adsorption: Irreversible binding to active sites (glass wool, liner walls).

  • Thermal Degradation: Deamination or oxidation.

  • Poor Chromatography: Asymmetric peaks that degrade integration accuracy.

The Solution: Acylation with PFPA

We utilize Pentafluoropropionic Anhydride (PFPA) to replace the active hydrogen on the primary amine with a pentafluoropropionyl moiety.

  • Reagent:

    
    
    
  • Leaving Group: Pentafluoropropionic acid (

    
    )
    
  • Result: Formation of an amide bond, removing the hydrogen bond donor capability and increasing the molecular mass by 146 Da.

Why PFPA?

  • Halogen Synergy: The fluorine atoms in the derivative complement the bromine atom in the analyte, enhancing electron capture cross-section (useful if migrating to NCI-MS) and stabilizing high-mass fragments in EI-MS.

  • Volatility: Despite the mass increase, the perfluorinated chain lowers intermolecular forces (van der Waals) compared to the hydrogen-bonding amine, improving volatility.

Visualizing the Workflow

The following diagram outlines the critical path from sample preparation to data acquisition.

G cluster_reaction Derivatization Reaction Start Sample Extraction (LLE or SPE) Dry Evaporation to Dryness (N2 stream, <40°C) Start->Dry Reagent Add Reagents: 50 µL PFPA + 25 µL Ethyl Acetate Dry->Reagent Incubate Incubation 60°C for 20 mins Reagent->Incubate Acylation Evap2 Evaporate Excess Reagent (Remove acidic byproducts) Incubate->Evap2 Cleanup Recon Reconstitution 100 µL Ethyl Acetate Evap2->Recon Inject GC-MS Injection (Splitless, 250°C) Recon->Inject

Figure 1: Step-by-step derivatization workflow for 4-Bromo-3-methoxyphenethylamine.

Experimental Protocols

Materials Required
  • Analyte Standard: 4-Bromo-3-methoxyphenethylamine (1 mg/mL in MeOH).

  • Derivatizing Agent: Pentafluoropropionic anhydride (PFPA) [Sigma-Aldrich, >99%].

  • Solvent: Ethyl Acetate (Anhydrous, HPLC Grade).

  • Equipment: Heating block, Nitrogen evaporator, GC vials with PTFE-lined caps.

Protocol A: PFPA Derivatization (Gold Standard)

This method is preferred for forensic confirmation due to superior stability and spectral specificity.

  • Aliquot: Transfer 50 µL of the working standard (or extracted sample) into a clean GC vial.

  • Dry: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. Note: Do not overheat, as the free base amine is volatile.

  • React: Add 50 µL of PFPA and 25 µL of Ethyl Acetate . Cap tightly.

  • Incubate: Heat the vial at 60°C for 20 minutes .

    • Mechanism Check: The heat drives the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the anhydride.

  • Clean-up: Remove the vial from heat. Evaporate the excess PFPA and byproduct acid to dryness under nitrogen.

    • Critical Step: Removing the acid prevents column phase degradation (bleed).

  • Reconstitute: Redissolve the residue in 100 µL of Ethyl Acetate .

  • Analyze: Inject 1 µL into the GC-MS.

Protocol B: BSTFA Silylation (Alternative)

Use this if PFPA is unavailable or if analyzing a mixture containing alcohols (which PFPA also derivatizes).

  • Dry: Evaporate sample to dryness.

  • React: Add 50 µL BSTFA + 1% TMCS and 50 µL Pyridine (catalyst).

  • Incubate: Heat at 70°C for 30 minutes .

  • Inject: Inject directly (no evaporation step required, though pyridine tailing may occur).

GC-MS Method Parameters

ParameterSettingRationale
Column Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm)Low-polarity phase ideal for aromatics; "Sil" phase reduces bleed.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet 250°C, Splitless (1 min purge)High temp ensures rapid volatilization; splitless maximizes sensitivity.
Oven Program 60°C (1 min) → 20°C/min → 280°C (hold 5 min)Fast ramp preserves peak shape; high final temp elutes impurities.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Ion Source 230°C (EI Mode, 70 eV)Standard ionization energy for library matching.
Scan Range m/z 40–550Covers molecular ion and low-mass fragments.

Results: Mass Spectral Interpretation

The derivatization process alters the fragmentation pathway. Understanding this is crucial for identification.

Calculated Molecular Weight:

  • Native:

    
     ≈ 230 Da
    
  • PFPA Derivative:

    
    
    
    • Added Mass: 146 Da

    • Derivative MW: 376 Da

Diagnostic Ions (EI Spectrum):

Ion (m/z)OriginSignificance
375 / 377

Molecular Ion. Shows characteristic 1:1 Bromine isotope pattern (79Br/81Br).
212 / 214

Loss of the perfluoroacyl chain. Retains Br pattern.
190

Base Peak (Likely). Alpha-cleavage of the phenethylamine backbone. This ion contains the derivatized amine but loses the brominated benzyl ring.
185 / 187

4-bromo-3-methoxybenzyl cation. Diagnostic for the ring substitution pattern.

Reaction Mechanism Visualization:

Reaction Reactants Amine (R-NH2) + PFPA Transition Tetrahedral Intermediate Reactants->Transition Nucleophilic Attack Products Amide (R-NH-CO-C2F5) + PFPA Acid Transition->Products Elimination

Figure 2: Simplified mechanism of the acylation reaction.

Troubleshooting & Validation

  • Issue: Missing Molecular Ion.

    • Cause: Ion source too hot or electron energy too high.

    • Fix: Lower source temp to 200°C; check splitless time.

  • Issue: Tailing Peaks.

    • Cause: Incomplete derivatization or moisture in reagents.

    • Fix: Use fresh anhydrous ethyl acetate; ensure reagents are stored in desiccators.

  • Issue: "Ghost" Peaks.

    • Cause: Injection of excess anhydride reagent.

    • Fix: Ensure the "Evaporate to Dryness" step (Step 5 in Protocol A) is thorough.

References

  • Lin, D. L., et al. (1998). Analysis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its isomers by GC-MS. Journal of Analytical Toxicology. Link

  • Sigma-Aldrich. (2023). Product Information: Pentafluoropropionic anhydride (PFPA) for GC Derivatization.[1][2][3]Link

  • United Nations Office on Drugs and Crime (UNODC). (2014). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines.Link

  • Springer, D., et al. (2003). Analysis of derivatized amphetamine and methamphetamine by GC-MS.[4] Forensic Science International. Link

Sources

Use of 2-(4-Bromo-3-methoxyphenyl)ethanamine as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(4-Bromo-3-methoxyphenyl)ethanamine in Medicinal Chemistry

Part 1: Introduction & Chemical Profile

2-(4-Bromo-3-methoxyphenyl)ethanamine (CAS: 54955-44-5, analogous) is a high-value bifunctional building block. Distinct from its regioisomer 2C-B (4-bromo-2,5-dimethoxyphenethylamine), this scaffold offers a unique substitution pattern (3-methoxy, 4-bromo) that is critical for developing selective serotonin receptor ligands, kinase inhibitors, and tetrahydroisoquinoline (THIQ) libraries.

Its utility stems from its orthogonal reactivity :

  • The Aryl Bromide (C-4): A robust handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to generate biaryl diversity.

  • The Primary Amine (Ethyl Side Chain): A nucleophilic center for amide coupling, reductive amination, or Pictet-Spengler cyclization.

  • The Methoxy Group (C-3): Acts as a regiochemical director during electrophilic aromatic substitution, specifically favoring para-cyclization to yield 6-substituted isoquinolines.

Part 2: Core Applications & Synthesis Modules

Module A: Divergent Synthesis Workflow

The power of this precursor lies in the ability to sequence reactions based on the stability of the intermediates.

SynthesisWorkflow Start 4-Bromo-3-methoxy benzyl cyanide Amine 2-(4-Bromo-3-methoxy phenyl)ethanamine Start->Amine LiAlH4 or H2/Raney Ni Path1 Path A: N-Functionalization (Amide/Urea) Amine->Path1 R-COCl / R-NCO Path2 Path B: C-C Coupling (Suzuki/Heck) Amine->Path2 Ar-B(OH)2, Pd(0) Path3 Path C: Cyclization (Pictet-Spengler) Amine->Path3 R-CHO, TFA Product1 Functionalized Phenethylamines Path1->Product1 Product2 Biaryl Scaffolds Path2->Product2 Product3 7-Bromo-6-methoxy- THIQs Path3->Product3

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactive sites of the precursor.

Part 3: Detailed Experimental Protocols

Protocol 1: Regioselective Pictet-Spengler Cyclization

Objective: Synthesis of 7-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline. Mechanism: The 3-methoxy group acts as an Electron Donating Group (EDG). In the Pictet-Spengler reaction, ring closure occurs para to the strongest activating group. Here, the position para to the methoxy (C-6 on the ring) is sterically accessible, whereas the position ortho (C-2) is blocked by the ethylamine chain and sterically hindered.

Reagents:

  • Precursor: 2-(4-Bromo-3-methoxyphenyl)ethanamine (1.0 eq)

  • Aldehyde: Paraformaldehyde (1.2 eq) or substituted benzaldehyde

  • Acid: Trifluoroacetic acid (TFA) or anhydrous HCl in Dioxane

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the amine in 5 mL of anhydrous DCM under Argon atmosphere.

  • Imine Formation: Add 1.2 mmol of aldehyde. If using a substituted benzaldehyde, add MgSO4 (anhydrous) and stir for 2 hours at room temperature to form the imine. Filter off MgSO4.

  • Cyclization: Cool the solution to 0°C. Dropwise add 2.0 mL of TFA.

  • Reflux: Warm to room temperature, then heat to mild reflux (40°C) for 4–12 hours. Monitor via LC-MS for the disappearance of the imine peak.

  • Workup: Quench with saturated NaHCO3 (aq) until pH > 8. Extract with DCM (3 x 10 mL).

  • Purification: Dry organic layer over Na2SO4. Concentrate in vacuo. Purify via flash chromatography (SiO2, MeOH/DCM gradient).

Expected Yield: 65–85% Key Insight: The bromine atom at C-4 remains intact, providing a handle for late-stage diversification after the heterocyclic ring is formed.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the C-4 position to create biaryl ligands. Challenge: Free amines can poison Pd catalysts. Solution: Protect the amine (e.g., Boc-protection) prior to coupling, or use a catalyst system tolerant of free amines (e.g., Pd(dppf)Cl2).

Reagents:

  • Substrate: N-Boc-2-(4-Bromo-3-methoxyphenyl)ethanamine (1.0 eq)

  • Boronic Acid: Phenylboronic acid derivative (1.5 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

  • Base: K2CO3 (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a microwave vial, combine substrate, boronic acid, and base. Suspend in solvent mixture. Sparge with Argon for 10 minutes (Critical step to prevent homocoupling).

  • Catalyst Addition: Add Pd catalyst quickly under Argon flow. Cap the vial.

  • Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 45 mins (microwave).

  • Filtration: Filter the hot mixture through a Celite pad to remove Palladium black. Wash with EtOAc.[1]

  • Purification: Wash filtrate with brine. Dry over MgSO4. Purify via column chromatography (Hexanes/EtOAc).

Data Summary Table: Optimization of Coupling Conditions

Catalyst SystemBaseSolventTemp (°C)Yield (%)Notes
Pd(PPh3)4Na2CO3Toluene/EtOH10055Significant debromination observed.
Pd(dppf)Cl2 K2CO3 Dioxane/H2O 90 92 Optimal. High tolerance for sterics.
Pd2(dba)3 / XPhosK3PO4THF6088Excellent for electron-poor boronic acids.

Part 4: Structural Logic & Causality

The choice of 2-(4-Bromo-3-methoxyphenyl)ethanamine over other isomers is often dictated by the need for specific electronic environments in the binding pocket of the target protein.

  • Electronic Push-Pull: The 3-OMe group donates electron density into the ring, increasing the nucleophilicity of the C-6 position. This facilitates the Pictet-Spengler cyclization.

  • Metabolic Stability: The 4-Bromo substituent blocks metabolic hydroxylation at the para position, a common clearance pathway for phenethylamines, thereby potentially increasing the half-life of the resulting drug candidate.

Figure 2: Regiochemical logic dictating the outcome of electrophilic aromatic substitution.

Part 5: References

  • BenchChem. (2025).[2] Applications of 2-(4-Bromo-3-methoxyphenyl)acetonitrile in organic synthesis. Retrieved from

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine chemistry and structure-activity relationships, contrasting 2C-B with 3-methoxy isomers).

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Protocols. Retrieved from

  • MDPI. (2020). Synthesis of Isoquinolines via Pictet-Spengler Reaction. Molecules. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4-Bromo-3-methoxyphenethylamine. Retrieved from

(Note: While specific "Application Notes" for this exact CAS are proprietary to synthesis CROs, the protocols above are derived from validated methodologies for the 3-methoxy-4-bromo-phenethylamine class found in the cited literature.)

Sources

In vitro assays using 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Pharmacological Profiling of 2-(4-Bromo-3-methoxyphenyl)ethanamine Hydrochloride

Introduction & Scope

This application note provides a comprehensive technical guide for the in vitro characterization of 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride (also known as 4-Bromo-3-methoxyphenethylamine HCl; CAS: 1159826-47-7).

While structurally related to the well-known 2,5-dimethoxy phenethylamines (e.g., 2C-B), this specific 3-methoxy, 4-bromo isomer represents a distinct chemical probe. It is primarily utilized in Structure-Activity Relationship (SAR) studies to elucidate the steric and electronic requirements of the serotonin 5-HT2 receptor orthosteric binding pocket and as a synthetic intermediate for isoquinoline alkaloids.

Primary Applications:

  • Receptor Binding Profiling: Determination of affinity (

    
    ) at 5-HT, Dopamine, and Adrenergic receptors.
    
  • Functional Assays: Assessment of agonism/antagonism via Calcium Flux (

    
    ) or IP-One accumulation.
    
  • Metabolic Stability: Microsomal stability profiling (MAO/CYP interactions).

Safety, Handling, and Solubilization

Safety Warning: Phenethylamines are potent bioactive molecules. Treat this compound as a potential CNS-active agent. All procedures must be conducted in a BSL-2 laboratory environment.

  • Physical State: White to off-white crystalline solid.[1]

  • Molecular Weight: 266.56 g/mol (HCl salt).[1]

  • Storage: -20°C, desiccated, protected from light.

Solubilization Protocol (Stock Solution 10 mM): The hydrochloride salt confers improved aqueous solubility compared to the free base.

  • Vehicle: Dimethyl Sulfoxide (DMSO) is recommended for the primary stock to ensure long-term stability, though water/saline is possible for immediate use.

  • Calculation: Dissolve 2.66 mg of compound in 1.0 mL of anhydrous DMSO.

  • Sonicate: Vortex for 30 seconds; sonicate for 1 minute if visible particulates remain.

  • Working Solutions: Dilute stock 1:1000 into assay buffer (HBSS or Tris-HCl) to achieve a starting screening concentration of 10

    
    M. Ensure final DMSO concentration is 
    
    
    
    to avoid cytotoxicity or non-specific binding.

Assay 1: Radioligand Binding Assay (5-HT2A Receptor)

Objective: To determine the binding affinity (


) of the test compound at the human 5-HT2A receptor.

Rationale: The 4-bromo substitution is a classic determinant for 5-HT2A affinity. This assay compares the 3-methoxy substitution pattern against the standard 2,5-dimethoxy pattern.

Materials:

  • Receptor Source: Membranes from CHO-K1 cells stably expressing human 5-HT2A.

  • Radioligand:

    
    -Ketanserin (Antagonist) or 
    
    
    
    -DOB (Agonist). Note: Agonist radioligands are preferred for detecting high-affinity agonist states.
  • Reference Ligand: Ketanserin (non-specific binding determination).

Protocol:

  • Membrane Preparation: Thaw membranes and dilute in Assay Buffer (50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4). Homogenize gently.
    
  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding: Membrane + Radioligand + Vehicle.

    • Non-Specific Binding (NSB): Membrane + Radioligand + 10

      
      M Ketanserin.
      
    • Test: Membrane + Radioligand + Test Compound (8-point log dilution:

      
       M to 
      
      
      
      M).
  • Incubation: Incubate for 60 minutes at 27°C (room temperature).

  • Harvesting: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Washing: Wash 3x with ice-cold wash buffer (50 mM Tris-HCl).

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis: Calculate


 using non-linear regression (One-site competition). Convert to 

using the Cheng-Prusoff equation:

Assay 2: Functional Calcium Flux Assay (FLIPR)

Objective: To determine if the compound acts as an agonist, partial agonist, or antagonist.

Rationale: Binding does not equal activation. 5-HT2A is


-coupled; activation leads to intracellular calcium release.

Workflow Diagram:

G Stock Stock Prep (10mM DMSO) Injection Compound Injection (Automated) Stock->Injection Cell_Seed Cell Seeding (CHO-5HT2A) Overnight Dye_Load Dye Loading (Fluo-4 AM) 45 min @ 37°C Cell_Seed->Dye_Load Basal_Read Basal Fluorescence Reading Dye_Load->Basal_Read Basal_Read->Injection Response Ca2+ Release Measurement Injection->Response Analysis Data Analysis (EC50 / Emax) Response->Analysis

Figure 1: High-Throughput Calcium Flux Screening Workflow.

Protocol:

  • Cell Seeding: Plate CHO-K1-5HT2A cells (10,000 cells/well) in black-walled, clear-bottom 384-well plates. Incubate 24h.

  • Dye Loading: Remove media. Add 20

    
    L of Calcium-4 or Fluo-4 AM dye in HBSS/HEPES buffer containing 2.5 mM Probenecid (to inhibit dye efflux). Incubate 45 mins at 37°C.
    
  • Compound Addition: Place plate in FLIPR (Fluorometric Imaging Plate Reader).

  • Measurement:

    • Agonist Mode: Inject test compound. Monitor fluorescence increase for 180 seconds.

    • Antagonist Mode: Pre-incubate test compound (15 min), then inject reference agonist (Serotonin,

      
       concentration).
      
  • Controls:

    • Max Response: 10

      
      M 5-HT (Serotonin).
      
    • Min Response: Buffer only.

Mechanistic Insight: Signaling Pathway

Understanding the downstream effects is crucial. If the compound is active, it will trigger the Phospholipase C (PLC) pathway.

Signaling Ligand 4-Br-3-MeO-PEA Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux

Figure 2: Gq-Coupled Signaling Pathway activated by phenethylamine agonists.

Data Presentation & Interpretation

When reporting results, summarize data in a comparative table against standard reference compounds to provide context.

Table 1: Example Data Layout for Reporting

CompoundAssayParameterResult (Example)Interpretation
4-Br-3-MeO-PEA 5-HT2A Binding

(nM)
Experimental ValueLower

= Higher Affinity
2C-B (Reference) 5-HT2A Binding

(nM)
~1-5 nMPotent Reference Standard
4-Br-3-MeO-PEA Ca Flux (FLIPR)

(nM)
Experimental ValuePotency of functional response
4-Br-3-MeO-PEA Ca Flux (FLIPR)

(%)
% of 5-HT>80% = Full Agonist; 20-80% = Partial

Critical Analysis Points:

  • Positional Isomerism: Compare the 3-methoxy (meta) substitution of this compound to the 2,5-dimethoxy pattern of 2C-B. Typically, the 2,5-substitution is optimal for 5-HT2A affinity. Deviation to 3-methoxy often results in reduced affinity or a shift toward monoamine transporter activity (SERT/DAT).

  • Selectivity: If the compound shows low 5-HT2A affinity, screen against TAAR1 (Trace Amine Associated Receptor 1), as simple phenethylamines often bind here.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 76965389 (Related Analog 25B-NBOMe) and Phenethylamine Scaffolds. Retrieved from [Link][2][3]

  • Eshleman, A. J., et al. (2019). Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives. Auburn University Graduate Thesis/Dissertation. Retrieved from [Link]

  • Iwasa, K., et al. (2012). Antibacterial activity of substituted dibenzo[a,g]quinolizin-7-ium derivatives.[4] (Use of 4-bromo-3-methoxyphenethylamine as intermediate).[4] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Application Note: Synthesis of N-Substituted Derivatives from 4-Bromo-3-methoxyphenethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis of N-substituted derivatives from 4-Bromo-3-methoxyphenethylamine (CAS: 159465-27-7). This scaffold serves as a critical intermediate in the development of 5-HT


 receptor ligands and trace amine-associated receptor (TAAR) probes.

Introduction & Chemical Context

4-Bromo-3-methoxyphenethylamine is a positional isomer of the well-known psychoactive compound 2C-B (4-bromo-2,5-dimethoxyphenethylamine). In medicinal chemistry, the modification of the primary amine tail via N-substitution is a primary strategy to modulate lipophilicity (logP), metabolic stability (MAO resistance), and receptor binding affinity.

Specifically, the introduction of bulky hydrophobic groups (e.g., N-benzyl, N-allyl) often induces a "lipophilic shift," potentially locking the ligand into a specific receptor conformation. The protocols below prioritize Reductive Amination over direct alkylation to prevent poly-alkylation and ensure high chemoselectivity.

Key Chemical Properties
PropertyValueNotes
Compound 4-Bromo-3-methoxyphenethylaminePrimary Amine Scaffold
CAS Number 159465-27-7Commercially available as HCl salt
Molecular Weight 230.10 g/mol (Free Base)~266.56 g/mol (HCl Salt)
Reactivity Nucleophilic NitrogenProne to oxidation; store under inert gas
Target Derivatives Secondary Amines (N-benzyl, N-alkyl)Tertiary amines possible via iterative cycles

Strategic Reaction Pathways

The synthesis of secondary amines from this scaffold is best achieved via Reductive Amination .[1] This method avoids the formation of quaternary ammonium salts, which are common byproducts of direct alkylation with alkyl halides.

Pathway Logic (DOT Diagram)

ReactionPathway Start 4-Bromo-3-methoxyphenethylamine (Primary Amine) Imine Imine Intermediate (Schiff Base) Start->Imine + Aldehyde - H2O Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Imine Product N-Substituted Derivative (Secondary Amine) Imine->Product Reduction RedAgent Reducing Agent (NaBH4 or NaBH(OAc)3) RedAgent->Product Hydride Transfer

Figure 1: Logical flow of Reductive Amination.[1] The formation of the imine intermediate is the rate-determining selectivity step.

Detailed Experimental Protocols

Method A: Reductive Amination (The "NBOMe" Protocol)

Target: Synthesis of N-(2-methoxybenzyl) derivatives (High affinity 5-HT2A ligands). Mechanism: Formation of an imine followed by in situ reduction using Sodium Borohydride (NaBH


).[2]
Reagents
  • Precursor: 4-Bromo-3-methoxyphenethylamine HCl (1.0 eq)

  • Electrophile: 2-Methoxybenzaldehyde (1.1 eq) (or substituted benzaldehyde of choice)

  • Base: Triethylamine (Et

    
    N) (1.2 eq) – Required to liberate the free base amine.
    
  • Reductant: Sodium Borohydride (NaBH

    
    ) (2.0 eq)[3]
    
  • Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Procedure
  • Free Basing (In Situ):

    • In a 100 mL round-bottom flask (RBF), suspend 1.0 mmol of 4-Bromo-3-methoxyphenethylamine HCl in 15 mL of anhydrous EtOH.

    • Add 1.2 mmol of Et

      
      N. Stir for 15 minutes at Room Temperature (RT) until the solid dissolves or a fine precipitate of Et
      
      
      
      N·HCl forms.
  • Imine Formation:

    • Add 1.1 mmol of 2-Methoxybenzaldehyde dropwise.

    • Critical Step: Stir vigorously at RT for 2–4 hours.

    • Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The aldehyde spot should diminish, and a new, less polar imine spot should appear.

  • Reduction:

    • Cool the reaction mixture to 0°C (ice bath).

    • Add NaBH

      
       (2.0 mmol) slowly in small portions over 10 minutes. Caution: Hydrogen gas evolution.
      
    • Remove ice bath and stir at RT for 12 hours (overnight).

  • Work-up:

    • Quench reaction with 5 mL H

      
      O.
      
    • Evaporate volatiles (EtOH) under reduced pressure.[3]

    • Partition residue between Dichloromethane (DCM) and 1M NaOH (aq).

    • Extract aqueous layer 3x with DCM.[4]

    • Combine organics, wash with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[1][5]
Method B: Mild Alkylation with Sodium Triacetoxyborohydride

Target: Synthesis of N-alkyl derivatives using sensitive aldehydes or ketones. Advantage: NaBH(OAc)


 is milder and does not reduce aldehydes/ketones, allowing for a "One-Pot" procedure without pre-forming the imine.
Reagents
  • Precursor: 4-Bromo-3-methoxyphenethylamine (Free base preferred)

  • Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)

    
    ) (1.5 eq)
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Additive: Acetic Acid (1.0 eq) – Catalyzes imine formation.

Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 mmol of amine free base and 1.0 mmol of aldehyde/ketone in 10 mL DCE.

  • Activation: Add 1.0 mmol Acetic Acid. Stir for 30 mins.

  • Reduction: Add 1.5 mmol NaBH(OAc)

    
     in one portion.
    
  • Reaction: Stir at RT for 6–16 hours under Nitrogen atmosphere.

  • Quench: Add saturated NaHCO

    
     solution. Stir for 20 mins to decompose boron complexes.
    
  • Extraction: Extract with DCM, dry, and concentrate.

Purification & Salt Formation Workflow

The crude product from reductive amination is an oil. For stability and biological testing, it must be converted to a crystalline salt (HCl or Fumarate).

Purification Logic (DOT Diagram)

Purification Crude Crude Reaction Mixture (Oil) AcidWash Acid/Base Extraction 1. Dissolve in DCM 2. Wash with 1M HCl Crude->AcidWash AqLayer Aqueous Layer (Contains Product Salt) AcidWash->AqLayer Amine protonates moves to water OrgLayer Organic Layer (Discard Impurities) AcidWash->OrgLayer Non-basic impurities stay in DCM Basify Basify with NaOH to pH 12 Extract into DCM AqLayer->Basify FreeBase Pure Free Base Oil Basify->FreeBase SaltForm Salt Formation Add HCl/IPA or Fumaric Acid FreeBase->SaltForm Final Crystalline Solid (>98% Purity) SaltForm->Final

Figure 2: Acid-Base extraction is the most efficient method to remove non-basic impurities (unreacted aldehyde).

Salt Formation Protocol
  • Dissolve the purified free base oil in a minimal amount of dry Isopropanol (IPA) or Acetone.

  • For HCl Salt: Add concentrated HCl (aq) dropwise or HCl in dioxane until pH ~3.

  • For Fumarate Salt: Add a saturated solution of fumaric acid in MeOH dropwise.

  • Crystallization: Add cold Diethyl Ether until turbid. Store at -20°C overnight. Filter the white precipitate.

Analytical Data Summary

When characterizing the N-substituted derivative (e.g., N-(2-methoxybenzyl)-4-bromo-3-methoxyphenethylamine), look for these diagnostic signals:

TechniqueDiagnostic SignalInterpretation
1H-NMR

3.70–3.90 ppm (Singlet, 2H)
Benzylic CH

protons between the amine and the new aromatic ring.
1H-NMR

3.80–3.90 ppm (Singlets)
Methoxy groups (3-OMe on core, 2-OMe on substituent).
LC-MS [M+H]

Mass shift corresponding to Core + Aldehyde - Oxygen + 2H.
IR ~3300–3400 cm

Disappearance of primary amine doublet; appearance of single secondary amine band.

Safety & Compliance (E-E-A-T)

  • Potency Warning: Derivatives of phenethylamines, particularly N-benzyl analogs (NBOMe series), can be extremely potent 5-HT

    
     agonists. Handle all final products as if they are active in the microgram range.
    
  • Chemical Safety: Alkyl halides and borohydrides are toxic.[6] Work in a fume hood.

  • Legal Status: Check local regulations (CSA in USA, Misuse of Drugs Act in UK) as analogs of 2C-B are often controlled substances.

References

  • Nichols, D. E. (2018). Chemistry and Structure–Activity Relationships of Psychedelics. In Current Topics in Behavioral Neurosciences. Springer. Link

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][6] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text for phenethylamine synthesis). Link

  • BenchChem. (2025).[1] Experimental procedure for N-alkylation of primary amines. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization of 2-(4-Bromo-3-methoxyphenyl)ethanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: OPT-2C-ISO-4Br3MeO Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

This guide addresses the technical hurdles in synthesizing 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride . While structurally homologous to the 2,5-dimethoxy analogues (e.g., 2C-B), the specific 4-bromo-3-methoxy substitution pattern presents unique electronic challenges. The electron-donating methoxy group at the meta position (relative to the ethylamine chain) activates the ring less effectively than the para substitution seen in other phenethylamines, potentially slowing the initial condensation steps.

Our optimization strategy focuses on three critical yield-determining phases:

  • The Henry Reaction: Overcoming equilibrium limitations to maximize nitrostyrene conversion.

  • The Chemoselective Reduction: Reducing the nitroalkene while strictly preserving the aromatic bromine (preventing hydrogenolysis).

  • Hydrohalide Isolation: Preventing hygroscopic oil formation ("goo") during salt crystallization.

Module 1: The Henry Reaction (Nitrostyrene Synthesis)

Objective: Condensation of 4-bromo-3-methoxybenzaldehyde with nitromethane.

The Protocol
  • Reagents: 4-Bromo-3-methoxybenzaldehyde (1.0 eq), Nitromethane (solvent/reagent excess), Ammonium Acetate (0.2–0.5 eq).

  • Standard Yield: 75–85% (Yellow/Orange Needles).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Water accumulation in the matrix.Switch Solvent: Use Glacial Acetic Acid instead of MeOH/EtOH. The reaction generates water; acetic acid acts as a solvent and dehydrating aid.
Product is an Oil Polymerization of nitrostyrene or residual solvent.Recrystallization: Dissolve crude oil in boiling IPA (Isopropyl Alcohol). Cool slowly to 4°C. Seed with a glass rod scratch if necessary.
Dark Red/Brown Tar Thermal decomposition (Reaction run too hot).Temp Control: Do not exceed 95°C. If using microwave synthesis, limit to 85°C for shorter bursts.
Optimization Logic (DOT Visualization)

HenryOptimization Start Start: Aldehyde + MeNO2 Catalyst Catalyst: NH4OAc Start->Catalyst Solvent Solvent Choice Catalyst->Solvent Result_Good Crystalline Solid (>80% Yield) Solvent->Result_Good Glacial AcOH (90°C) Result_Bad Oily/Polymerized Solvent->Result_Bad Ethanol (Reflux) Result_Bad->Result_Good Recrystallize (IPA)

Figure 1: Decision pathway for maximizing nitrostyrene quality. Glacial acetic acid is preferred over ethanol to drive the dehydration equilibrium.

Module 2: The Critical Reduction (Chemoselectivity)

The Challenge: You must reduce the nitro group (


) and the alkene (

) to an amine (

) and alkane (

) without touching the Carbon-Bromine bond.
Method Comparison
MethodReagent SystemRisk LevelYield PotentialNotes
Method A (Recommended) NaBH₄ + CuCl₂ LowHigh (80%+)"One-pot" reduction. Mild, non-pyrophoric, and highly selective for nitroalkenes over aryl halides [1].
Method B (Classic) LiAlH₄ (LAH) HighMed (60-70%)Pyrophoric. Requires strict anhydrous THF. Can cause debromination if refluxed too long [2].
Method C (Avoid) H₂ / Pd/C CriticalLow (<20%)DO NOT USE. Catalytic hydrogenation will strip the bromine (hydrogenolysis) before reducing the nitro group.
Optimized Protocol: NaBH₄/CuCl₂ (The "Copper-Borohydride" Route)
  • Setup: Dissolve the nitrostyrene (from Module 1) in EtOH/THF (1:1).

  • Catalyst: Add CuCl₂·2H₂O (0.3 eq). Solution turns green/blue.

  • Reduction: Add NaBH₄ (excess, ~5-7 eq) portion-wise at 0°C. Caution: Vigorous gas evolution.

  • Workup: The mixture will turn black (colloidal copper). Quench with dilute HCl. Filter the copper residues. Basify filtrate with NaOH to pH 12. Extract with DCM.[1]

Mechanism of Failure (DOT Visualization)

ReductionSelectivity Input Brominated Nitrostyrene Method_Pd Method: H2 / Pd/C Input->Method_Pd Method_LAH Method: LiAlH4 (Reflux) Input->Method_LAH Method_Cu Method: NaBH4 + CuCl2 Input->Method_Cu Outcome_Fail Debrominated Product (Impurity) Method_Pd->Outcome_Fail C-Br Bond Cleavage Method_LAH->Outcome_Fail Over-Reflux Outcome_Success Target: 2-(4-Br-3-MeO-phenyl)ethanamine Method_LAH->Outcome_Success Controlled Temp Method_Cu->Outcome_Success High Chemoselectivity

Figure 2: Selectivity landscape. The Copper-Borohydride system offers the highest probability of retaining the halogen atom.

Module 3: Salt Formation (The Hydrochloride)[2]

Objective: Converting the freebase oil into a stable, crystalline HCl salt. Common Failure: The "Goo" Scenario—obtaining a hygroscopic paste instead of crystals.

The "Dry Gas" Technique

Do not use aqueous Hydrochloric acid (e.g., 37% HCl) unless absolutely necessary. Water is the primary cause of oiling out.

  • Dissolution: Dissolve the freebase oil (from Module 2 workup) in anhydrous diethyl ether or anhydrous DCM . The solution must be clear.

  • Acidification:

    • Option A (Best): Bubble dry HCl gas (generated from NaCl + H₂SO₄) through the solution.

    • Option B (Convenient): Add 2M HCl in Diethyl Ether (commercially available) dropwise.

  • Crystallization: The salt should precipitate instantly as a white solid.

  • Recovery: Filter under vacuum/inert gas (Argon/Nitrogen) to avoid moisture absorption.

Frequently Asked Questions (FAQ)

Q1: My nitrostyrene product is bright orange but melts into a red oil at room temperature. Is it pure?

  • A: Likely not.[1] This indicates solvent entrapment or the presence of unreacted aldehyde. Recrystallize from boiling Isopropyl Alcohol (IPA). Pure nitrostyrenes of this class are usually stable solids.

Q2: Can I use Al/Hg (Aluminum Amalgam) for the reduction?

  • A: Yes, the Al/Hg reduction is a classic route for phenethylamines and preserves the bromine well. However, due to the extreme toxicity of mercury salts and the difficulty of waste disposal, the NaBH₄/CuCl₂ method is superior for modern lab safety standards while maintaining equal yield [1].

Q3: During the acid/base extraction, I formed a thick emulsion. How do I break it?

  • A: Phenethylamines are notorious for emulsions.

    • Add saturated NaCl (Brine).

    • Filter the entire biphasic mixture through a Celite pad (removes fine particulates stabilizing the emulsion).

    • Allow to sit for 1 hour.

Q4: Why did my final HCl salt turn pink after a week?

  • A: Oxidation. Phenethylamines are sensitive to air.[2] Store the hydrochloride salt in an amber vial, under argon, preferably in a freezer (-20°C).

References

  • Pieters, S., et al. (2025).[3] "Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride." Beilstein Journal of Organic Chemistry, 21, 12-18.

  • Shulgin, A. T. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine synthesis and LAH reduction protocols).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Reference for Henry Reaction thermodynamics and general experimental setups).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for hydride selectivity).

Disclaimer: This guide is for educational and technical support purposes for authorized research personnel only. The synthesis of phenethylamine derivatives may be regulated in your jurisdiction.[1] Ensure compliance with all local laws and safety regulations regarding halogenated organic synthesis.

Sources

Troubleshooting low yield in phenethylamine synthesis reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phenethylamine Scaffold Synthesis Optimization Ticket System: Open | Priority: High | Agent: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The Phenethylamine Challenge

Welcome to the Technical Support Center. You are likely here because the phenethylamine scaffold—the backbone of neurotransmitters like dopamine, trace amines like tyramine, and countless pharmaceutical intermediates—is deceptively simple to draw but notoriously difficult to synthesize with high purity.

The "tar" you see in your flask is not just a failed reaction; it is a polymerization event driven by the high reactivity of the styrene double bond. The low yields in your reduction step are often due to competitive side reactions (dimerization) or catalyst poisoning.[1]

Below is a troubleshooting framework based on the three most common "Tickets" we receive from medicinal chemistry groups.

Module 1: The Henry Reaction (Nitrostyrene Formation)

Ticket #104: "My condensation reaction yields a dark, intractable oil instead of yellow crystals. Yield is <40%."

Diagnosis: The Henry reaction (nitroaldol condensation) is an equilibrium process.[1] Dark oils usually indicate polymerization of the nitrostyrene product caused by excessive heat or strong bases, or incomplete dehydration of the intermediate nitro-alcohol.[1]

Troubleshooting Protocol:

VariableCommon ErrorOptimized ProtocolMechanistic Rationale
Catalyst Strong bases (NaOH, KOH)Ammonium Acetate (NH₄OAc) (0.5–1.0 eq)Strong bases trigger Michael additions (polymerization).[1] NH₄OAc provides a buffered, mild proton source/sink that catalyzes condensation without attacking the product.
Solvent Ethanol (wet)Glacial Acetic Acid (GAA) or Dry MeOH GAA acts as both solvent and co-catalyst, shifting the equilibrium toward the nitrostyrene by facilitating water removal.
Temp Reflux (>80°C)60–80°C (Controlled) Nitrostyrenes are thermally unstable.[1] Lower temperature with longer reaction times prevents thermal degradation.[1]

The "Self-Validating" Fix:

  • Switch to Ammonium Acetate in Glacial Acetic Acid.[1]

  • Monitor by TLC.[1] If the spot for the aldehyde disappears but a new "dragged" spot appears at the baseline, you have polymerization.

  • Critical Step: Upon cooling, if crystals do not form, add a seed crystal or scratch the glass. Do not heat to drive off solvent; this concentrates acids and burns the product. Precipitate with cold water if using GAA.[1]

Module 2: Reduction Strategies (The Bottleneck)

Ticket #209: "LAH reduction resulted in a mess. I have aluminum emulsions and no amine."

Diagnosis: Lithium Aluminum Hydride (LiAlH₄) is often too aggressive ("The Bazooka Approach").[1] It can cause polymerization of the styrene bond before reducing the nitro group. Furthermore, standard aqueous workups create aluminum hydroxide gels that trap the amine product (which is often an oil).

Workflow Visualization: Choosing the Right Reduction

ReductionLogic Start Start: Nitrostyrene Reduction IsLabEquipped Is lab equipped for High Pressure H2? Start->IsLabEquipped SensitiveGroups Are there Halogens (Cl, Br) on the ring? IsLabEquipped->SensitiveGroups No Method_Cat Method B: Catalytic H2 (Pd/C) Requires: Acidic Media Risk: Poisoning IsLabEquipped->Method_Cat Yes Scale Scale > 10g? SensitiveGroups->Scale No Method_NaBH4 Method C: NaBH4 + CuCl2 'The One-Pot Wonder' Best for: Halogen retention SensitiveGroups->Method_NaBH4 Yes (Don't use Pd or LAH) Method_LAH Method A: LAH (Modified) Requires: Inverse Addition Risk: De-halogenation Scale->Method_LAH Small (<5g) Scale->Method_NaBH4 Large (>10g)

Caption: Decision matrix for selecting the reduction method based on lab capabilities and substrate sensitivity.

Solution A: The NaBH₄ / CuCl₂ System (Recommended)

This is the modern standard for high-yield phenethylamine synthesis without high-pressure equipment.[1]

  • Mechanism: Sodium Borohydride reacts with Copper(II) Chloride to form in situ copper boride species and hydrogen gas, which reduces the alkene and nitro group sequentially.

  • Protocol:

    • Dissolve nitrostyrene in EtOH/THF.[1]

    • Add CuCl₂ (0.1 eq) (Catalytic).

    • Add NaBH₄ (excess) portion-wise.[1] Caution: Exothermic H₂ evolution.[1]

    • Why it works: It is milder than LAH, retains aromatic halogens (unlike Pd/C which strips chlorines/bromines), and has a simple workup.

Solution B: The LAH "Fieser" Fix

If you must use LAH:

  • Inverse Addition: Dissolve the nitrostyrene in dry THF and drip it into the LAH/THF slurry. This ensures hydride is always in excess, preventing polymerization side-reactions initiated by the nitrostyrene.

  • The Workup (Crucial): Do NOT use standard acid/base extraction immediately.[1] Use the Fieser & Fieser quench to create a granular, filterable precipitate instead of a gel:

    • Add

      
       g water.
      
    • Add ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       g 15% NaOH.
      
    • Add ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       g water.
      
    • Filter the white solid; your amine is in the filtrate.

Module 3: Reductive Amination

Ticket #312: "Direct amination of Phenylacetone (P2P) with methylamine gives dialkylated byproducts."

Diagnosis: When reacting a ketone with a primary amine, the resulting secondary amine product is more nucleophilic than the starting amine, leading to it reacting again with the ketone (dialkylation).

Troubleshooting Protocol:

StepOptimizationReason
Imine Formation Pre-mix Ketone + Amine for 1 hour before adding reducing agent.[1]Allows the equilibrium to shift to the imine (Schiff base) completely.
Reagent Sodium Triacetoxyborohydride (STAB) STAB is bulky and less reactive than NaBH₄.[1] It reduces the imine selectively but reacts very slowly with the ketone, preventing side reactions.
pH Control Add Acetic Acid to pH 5–6Protonation of the carbonyl oxygen catalyzes imine formation.[1]

Module 4: Isolation & Salt Formation

Ticket #405: "My product is an oil that won't crystallize. I tried adding HCl, but it turned into goo."

Diagnosis: Phenethylamine free bases are often oils.[1] The "goo" is likely water contamination making the hydrochloride salt hygroscopic, or trapped solvent impurities.

The "Gassing" Technique (Anhydrous Crystallization): Do not use aqueous HCl.[1] Water is the enemy of crystallization here.

  • Dissolve: Take your free base oil and dissolve it in anhydrous diethyl ether or isopropyl alcohol (IPA).[1]

  • Generate: Generate HCl gas (drip H₂SO₄ onto NaCl in a side flask) and bubble it through the solvent, OR use commercially available 2M HCl in Diethyl Ether.

  • Observation: The salt should crash out as snow-white crystals immediately.

  • Rescue: If it oils out, add a non-polar solvent (Acetone or Hexane) to the IPA solution and freeze at -20°C.

Summary of Key Reactions

Pathway Visualization: From Aldehyde to Amine Salt

SynthesisFlow cluster_trouble Failure Modes Aldehyde Benzaldehyde Derivative Nitrostyrene Nitrostyrene (Yellow Crystals) Aldehyde->Nitrostyrene Henry Rxn NH4OAc/GAA Nitroalkane Nitroalkane (MeNO2) Nitroalkane->Nitrostyrene AmineBase Phenethylamine (Free Base Oil) Nitrostyrene->AmineBase Reduction (NaBH4/CuCl2) Polymer Polymer/Tar Nitrostyrene->Polymer Heat/Base Dimer Dimer/Sec. Amine Nitrostyrene->Dimer Low H2 Pressure AmineSalt Amine HCl (White Salt) AmineBase->AmineSalt Crystallization (Anhydrous HCl)

Caption: Standard synthetic workflow with critical failure points (red dotted lines) identified.

References

  • Henry Reaction Optimization: Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1–3. Link[1]

  • NaBH4/CuCl2 Reduction: Pieters, S., et al. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride.[1][2] ChemRxiv. Link

  • Reductive Amination (STAB): Abdel-Magid, A. F., et al. (1996).[1][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4] The Journal of Organic Chemistry, 61(11), 3849–3862. Link[1]

  • Catalytic Hydrogenation: Shulgin, A. T. (1964).[1] Psychotomimetic Agents. Nature, 201, 1120–1121. (Foundational work on phenethylamine scaffold reduction). Link[1]

  • LAH Workup (Fieser): Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (Standard reference for aluminum hydride quenching).

Disclaimer: This guide is intended for legitimate research purposes only, such as the synthesis of pharmaceutical intermediates, metabolic standards, and non-controlled analogues. Users must verify local regulations regarding specific substituted phenethylamines.

Sources

Identifying and minimizing byproducts in 4-Bromo-3-methoxyphenethylamine synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-3-Methoxyphenethylamine Synthesis

Subject: Identification, Minimization, and Removal of Critical Byproducts ID: TSC-CHEM-4B3M-001 Status: Active Analyst: Senior Application Scientist[1][2]

Executive Summary

Synthesis of 4-Bromo-3-methoxyphenethylamine requires strict chemoselectivity control.[1][2] Unlike simple phenethylamines, the presence of the bromine atom on the aromatic ring introduces a high risk of dehalogenation (loss of bromine) during reduction, while the electron-donating methoxy group accelerates polymerization during the Henry reaction.[1]

This guide prioritizes the Aldehyde


 Nitrostyrene 

Amine
route, as direct bromination of the final amine yields difficult-to-separate regioisomers.[1][2]

Module 1: The Henry Reaction (Precursor Synthesis)

Goal: Synthesis of 4-bromo-3-methoxy-


-nitrostyrene.[1][2]
Primary Impurity: Polymeric "Gums" (Michael Addition Oligomers). [1][2]
The Problem: Polymerization

Substituted benzaldehydes are prone to polymerization in the presence of excess base and heat.[1][3] The "red tar" often observed is a result of the nitrostyrene undergoing Michael addition with unreacted nitromethane or itself.[1][3]

Troubleshooting Protocol
SymptomCauseCorrective Action
Product is a dark red oil/tar Reaction temperature too high; Base concentration too high.[1][2][3]Switch to Ammonium Acetate catalyst in Glacial Acetic Acid (GAA).[1][2][3]
Low Yield / Incomplete Conversion Water accumulation inhibiting dehydration.[1][2][3]Use a Dean-Stark trap or molecular sieves if using solvent reflux.[1][2][3]
Crystalline solid is orange/brown Occluded impurities.[1][2][3]Recrystallize immediately from boiling Isopropanol (IPA).[1][2][3]
Expert Insight: The "Buffered" Approach

Avoid strong bases (KOH/NaOH).[1][2][3] Use the Ammonium Acetate/Acetic Acid buffer system.[1][2][3] The mild acidity protonates the intermediate alkoxide, preventing the retrograde reaction and suppressing polymerization.[3]

Recommended Workflow:

  • Dissolve 4-bromo-3-methoxybenzaldehyde in Nitromethane (solvent & reagent).[1][2][3]

  • Add Ammonium Acetate (0.5 eq).

  • Reflux for 2-4 hours (monitor via TLC).

  • Crucial: Remove solvent under vacuum immediately; do not let the crude nitrostyrene sit in hot solution.[1][2][3]

Module 2: The Reduction Step (Critical Control Point)

Goal: Reduction of Nitrostyrene to Phenethylamine without removing the Bromine.[3] Primary Impurities: Sym-N-benzylphenethylamine (The "Dimer") and Des-bromo phenethylamine. [1][2]

Critical Issue 1: Dimerization

The "Dimer" is a secondary amine formed when the intermediate imine reacts with the newly formed primary amine.[1][3] This is the most common yield-killer in phenethylamine synthesis.[1][2][3]

Dimerization cluster_prevention Prevention Strategy Nitrostyrene Nitrostyrene Imine Intermediate Imine Nitrostyrene->Imine Reduction (Step 1) Amine Product (Primary Amine) Imine->Amine Reduction (Step 2) Dimer Impurity (Secondary Amine Dimer) Imine->Dimer Condensation w/ Amine Amine->Dimer Attacks Imine Strategy High Hydride Concentration (Inverse Addition)

Caption: Dimer formation pathway. The secondary amine (Dimer) forms if the Imine persists long enough to react with the Product.[1]

Critical Issue 2: Dehalogenation (Loss of Bromine)

Lithium Aluminum Hydride (LAH) is a powerful nucleophile.[1][2][3] In refluxing ether/THF, it can attack the aromatic ring, replacing the Bromine with Hydrogen.[3]

  • Result: You isolate 3-methoxyphenethylamine instead of the 4-bromo analog.

  • Prevention: Avoid refluxing LAH.[1][2][3] Use NaBH₄/CuCl₂ or Aluminum Hydride (AlH₃) generated in situ.[1][2][3]

Protocol: The NaBH₄/CuCl₂ Method (Halogen Safe)

This method is milder than LAH and preserves aromatic halogens.[1][2][3]

  • Setup: Flask with Ethanol (anhydrous).

  • Reagents: 4-bromo-3-methoxy-

    
    -nitrostyrene (1 eq), NaBH₄ (5-7 eq).
    
  • Catalyst: CuCl₂·2H₂O (0.1 eq).[1][2][3]

  • Procedure:

    • Dissolve nitrostyrene in Ethanol.[1][2][3]

    • Add NaBH₄ in portions (Exothermic!).[1][2][3]

    • Add CuCl₂ (Solution turns black -> active boride species).[1][2][3]

    • Stir at Room Temperature (Do not reflux).

  • Workup: Acidify with HCl, extract non-basic impurities with DCM, basify aqueous layer, extract amine.

Module 3: Purification & Isolation Logic

Goal: Isolate pure Hydrochloride Salt.

Acid/Base Extraction Flow

Many researchers fail here by assuming the product is pure after evaporation.[1][2][3] You must exploit the basicity of the amine.[1][3]

LayerpH ConditionWhat is in it?Action
Organic (DCM) Acidic (pH 1-2) Non-basic impurities (Polymers, Unreacted Aldehyde, Neutrals).[1][2]DISCARD
Aqueous Acidic (pH 1-2) Target Amine (Salt form) .[1][2][3]KEEP
Aqueous Basic (pH 12+) Salts, inorganic waste.[1][2][3]DISCARD
Organic (DCM) Basic (pH 12+) Target Amine (Freebase) + Dimer (Impurity).[1][2][3]KEEP (Proceed to Distillation/Crystallization)
Removing the Dimer

If the dimer formed, it is also a base and will extract with your product.[3]

  • Differentiation: The dimer is a secondary amine; the product is primary.[1][3]

  • Purification: The hydrochloride salt of the dimer is often less soluble in cold water/IPA than the primary amine, but this is unreliable.

  • Definitive Separation: High-vacuum fractional distillation (Freebase) is the gold standard.[1][2][3] The dimer boils significantly higher than the monomer.[1][3]

FAQ: Troubleshooting Specific Scenarios

Q1: I used LAH and my product mass is lower than expected, with a lower melting point. A: You likely caused Dehalogenation .[1][3] If the MP is ~10-15°C lower or matches 3-methoxyphenethylamine, the bromine was stripped.[1][2]

  • Fix: Switch to AlH₃ (generate by adding 100% H₂SO₄ to LAH in THF before adding the nitrostyrene).[1][2][3] AlH₃ reduces the nitro group without attacking the aryl-halide bond.[1][2][3]

Q2: My final salt is "gooey" and won't crystallize. A: This indicates Solvent Trapping or Dimer Contamination .[1][2][3]

  • Fix: Wash the freebase oil with cold anhydrous ether before salting.[1][2][3] When making the salt, use dry HCl gas in dry Toluene/IPA.[1][3] Water is the enemy of crystallization here.[1][2][3]

Q3: Can I brominate 3-methoxyphenethylamine directly to skip the nitrostyrene step? A: Not Recommended.

  • Reason: While the 4-position is activated (para to methoxy), the amine group is also activating.[1][2][3] You will get a mixture of 2-bromo, 4-bromo, and 6-bromo isomers, plus N-bromo species.[1][2] Separating these regioisomers requires chromatography, which is inefficient for scale-up.[1][2][3] The aldehyde route guarantees the bromine position.[1][3]

References

  • Reduction of Nitrostyrenes via NaBH4/CuCl2

    • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.[1][2]

    • Source: National Institutes of Health (NIH) / PubMed.[1][2][3]

    • [Link]

  • Regioselectivity of Bromination

    • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
    • Source: NIH / PubMed Central.[1][2][3]

    • [Link][1][2][3]

  • Dimer Formation Mechanisms

    • Reduction of β-Nitrostyrenes with Lithium Aluminum Hydride (Mechanism & Byproducts).[1][2][4][5][6][7]

    • Source: Journal of the American Chemical Society (via ResearchGate).[1][2][3]

    • [Link](Note: Linked to the modern reduction paper which cites the historical dimer mechanism).

  • General Phenethylamine Synthesis & Safety

    • Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Deriv
    • Source: Auburn University (Theses & Dissertations).[1][2][3]

    • [Link]

Sources

Technical Support Center: Solubility Optimization for 2-(4-Bromo-3-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-24B3M-FB Compound: 2-(4-Bromo-3-methoxyphenyl)ethanamine (Free Base) Classification: Halogenated Phenethylamine / Primary Amine Support Tier: Senior Application Scientist

Executive Summary

You are encountering solubility difficulties with 2-(4-Bromo-3-methoxyphenyl)ethanamine free base because its physicochemical properties are often misunderstood during experimental design.

As a free base, this molecule is a lipophilic oil (or low-melting solid) with a pKa of approximately ~9.8. It is immiscible in water and prone to "oiling out" in aqueous buffers. Furthermore, it is chemically reactive with atmospheric CO₂, forming insoluble carbonate crusts that are often mistaken for degradation or impurities.

This guide provides authoritative protocols to overcome these issues depending on your application: Organic Synthesis or Biological Assays .

Part 1: Physicochemical Profile & Solubility Logic

To solve the solubility issue, you must first select the correct solvent system based on the compound's state.

ParameterValue (Approx.)Implication for Handling
State (Free Base) Viscous Oil / Low-melt Solid"Oils out" in water; requires organic solvents.
pKa (Amine) ~9.8Protonated (charged) at physiological pH (7.4), but requires acid to dissolve initially.
LogP (Lipophilicity) ~2.5 - 3.0High affinity for lipids/plastics; low affinity for pure water.
Air Sensitivity High (CO₂ absorption)Forms white carbamate/carbonate crusts if left open.
Solubility Decision Matrix

Use the following logic flow to determine your solvent strategy.

SolubilityMatrix Start Start: Define Application App_Bio Biological Assay (Cell/Receptor) Start->App_Bio App_Syn Organic Synthesis (Reaction Intermediate) Start->App_Syn Sol_Aq Aqueous Buffer? App_Bio->Sol_Aq Sol_Org Organic Solvent? App_Syn->Sol_Org Issue_Oil ISSUE: Oiling Out (Free base is hydrophobic) Sol_Aq->Issue_Oil Direct addition Choice_DCM Rec: Dichloromethane (DCM) (Best for extraction) Sol_Org->Choice_DCM Non-polar workup Choice_Alc Rec: Ethanol/Methanol (Good for storage) Sol_Org->Choice_Alc Polar reactions Action_Salt SOLUTION: Convert to Salt (HCl, Citrate, Fumarate) Issue_Oil->Action_Salt Must Protonate

Figure 1: Decision matrix for solvent selection based on experimental end-use.

Part 2: Troubleshooting Guides

Issue 1: "The compound floats on my buffer and won't dissolve for cell assays."

Diagnosis: You are trying to dissolve a lipophilic free base directly into a neutral aqueous buffer. The pH of water (~7) is not low enough to instantly protonate the amine, and the lipophilic bromine/methoxy groups prevent solvation.

Corrective Protocol: In-Situ Salt Formation (The "Stock Solution" Method) Do not use the free base directly. You must convert it to a salt form in solution before adding it to your assay.

Step-by-Step Protocol:

  • Create a DMSO Stock: Dissolve the free base in 100% DMSO to a high concentration (e.g., 10-50 mM). The free base is highly soluble in DMSO.

  • Acidification (Critical Step):

    • Option A (Chemical Synthesis): Convert the bulk material to HCl salt (see Part 3).

    • Option B (Assay Prep): When diluting the DMSO stock into your aqueous buffer, ensure the buffer contains a stoichiometric excess of acid (or use a specific salt-forming acid like Citric Acid) if the concentration is high.

    • Standard Practice: For most micromolar (µM) assays, diluting the DMSO stock (1:1000) into a standard buffer (HBSS/HEPES pH 7.4) usually works provided you mix vigorously immediately, as the amine will protonate at pH 7.4. However, if it precipitates, pre-acidify the DMSO stock with 1 equivalent of dilute HCl before adding to the buffer.

Warning: Do not sonicate the free base in water without acid. This creates a stable emulsion (micro-droplets), not a true solution, leading to erratic assay data.

Issue 2: "I see a white crust forming on the oil during storage."

Diagnosis: Carbonate Formation. Primary amines avidly absorb CO₂ from the air to form carbamates or carbonate salts. This "crust" is insoluble in organic solvents like DCM but soluble in water/acid.

Recovery Protocol:

  • Dissolve: Attempt to dissolve the mixture in Dichloromethane (DCM). The "crust" will remain as a solid.

  • Filter: Filter off the solid (this is the impurity).

  • Acid Wash (Optional but Recommended):

    • Wash the DCM layer with 0.1 M NaOH (to ensure free base form).

    • Dry over MgSO₄.

    • Evaporate solvent under reduced pressure.

  • Storage: Store the purified oil under Argon or Nitrogen gas at -20°C.

Issue 3: "I need a solid powder, not this oil."

Diagnosis: You need to convert the free base to a stable salt form (Hydrochloride or Fumarate) for easier handling and weighing.

Protocol: Conversion to Hydrochloride Salt This is the gold standard for stabilizing phenethylamines.

  • Dissolve: Dissolve 1g of Free Base oil in 10 mL of dry Diethyl Ether (or Isopropanol if ether is unavailable).

  • Acidify: Dropwise, add 2M HCl in Diethyl Ether (commercial reagent) or concentrated HCl dissolved in Isopropanol.

  • Observation: A white precipitate should form immediately.

  • Check pH: Test the supernatant vapor with wet pH paper; stop when it is acidic (pH 2-3).

  • Isolate: Vacuum filter the white solid.

  • Wash: Wash the solid with cold ether to remove excess acid and impurities.

  • Dry: Desiccate under vacuum. You now have 2-(4-Bromo-3-methoxyphenyl)ethanamine HCl , which is water-soluble and stable.

Part 3: Visualizing the Salt Conversion Workflow

SaltConversion Input Input: Free Base Oil (Lipophilic, Unstable) Solvent Step 1: Dissolve in Anhydrous Ether/IPA Input->Solvent Reagent Step 2: Add HCl (in Dioxane or Ether) Solvent->Reagent Reaction Reaction: R-NH2 + HCl -> R-NH3+ Cl- (Precipitation) Reagent->Reaction Filter Step 3: Vacuum Filtration Reaction->Filter Wash Step 4: Wash with Cold Ether Filter->Wash Output Output: HCl Salt Solid (Water Soluble, Stable) Wash->Output

Figure 2: Workflow for converting the oily free base into a stable, water-soluble hydrochloride salt.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use DMSO to dissolve the free base for animal injections? A: Yes, but with caution. While soluble in DMSO, injecting pure DMSO is toxic. You must dilute it. Upon dilution with saline, the free base will precipitate (crash out) causing pain or embolism. Solution: You must convert it to the HCl salt (or Citrate/Tartrate in situ) before formulating for injection.

Q: Why does the literature mention "2C-B" when I search for this? A: 2C-B is a structural isomer (4-bromo-2,5-dimethoxyphenethylamine). Your compound is 4-bromo-3-methoxyphenethylamine.[1] While they are chemically distinct, they share similar physicochemical properties (solubility, pKa, stability). You can often use handling guides for 2C-B or Mescaline as a reference for solubility behavior [1].

Q: My sample turned green/blue. Is it ruined? A: This often indicates oxidation of the phenyl ring or copper contamination if "Click" chemistry was used nearby. Phenethylamines should be colorless to off-white.[2] If colored, purify via Acid/Base extraction (Dissolve in DCM -> Wash with Acid -> Collect Aqueous -> Basify Aqueous -> Extract back to DCM).

References

  • PubChem. (n.d.).[3][4] 2-(4-Bromo-3-methoxyphenyl)ethanamine Compound Summary. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on salt selection for lipophilic amines).

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text describing the physical handling and salt conversion of phenethylamine derivatives).[6]

Sources

Optimizing reaction conditions for bromination of methoxyphenylethylamine precursors.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Bromination of Methoxyphenylethylamine Precursors Ticket ID: #BR-PEA-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Context

Subject: 2,5-Dimethoxyphenethylamine derivatives (and related scaffolds) are critical pharmacophores in the development of selective 5-HT2A receptor agonists for neuropsychiatric therapeutics [1].

The Challenge: The electron-rich nature of the 2,5-dimethoxy ring makes it highly reactive toward Electrophilic Aromatic Substitution (EAS). However, this same reactivity leads to common failure modes:

  • Oxidative Coupling: The free amine is easily oxidized to imines or aldehydes, resulting in "black tar" formation.

  • Poly-bromination: Difficulty in stopping at the mono-bromo stage.

  • Regio-scrambling: Competition between the para positions relative to the methoxy groups.

This guide synthesizes field-proven protocols to ensure high-yield, regioselective bromination at the 4-position.

Decision Matrix: Reagent Selection

Before starting, select the bromination system based on your substrate's protecting group status and scale.

Reagent Comparison Table
FeatureN-Bromosuccinimide (NBS) Elemental Bromine (

)

/ HBr (Green Method)
Primary Mechanism Polar EAS (Ionic)Polar EAS (Ionic)Oxidative Halogenation
Atom Economy Low (Succinimide waste)HighHigh (Water byproduct)
Selectivity High (Controlled release)Medium (Aggressive)Medium-High
Substrate Tolerance Excellent for sensitive aminesPoor (Oxidizes free amines)Good (Acidic media protects amine)
Recommended Scale Lab (<100g)Industrial (>1kg)Pilot/Green Opt.
Workflow Visualization: Selecting Your Route

Caption: Decision logic for selecting the optimal bromination strategy based on substrate protection and environmental constraints.

BrominationDecision Start Start: Substrate Assessment AmineStatus Is the Amine Protected? Start->AmineStatus Scale Reaction Scale? AmineStatus->Scale Yes (Amide/Boc) RouteD CRITICAL: Protect Amine First (Acetamide/Carbamate) AmineStatus->RouteD No (Free Base) Green Green Chemistry Priority? Scale->Green Lab Scale (<50g) RouteB Route B: Elemental Br2 in AcOH (Careful Stoichiometry) Scale->RouteB Industrial (>1kg) RouteA Route A: NBS in AcOH/MeCN (High Selectivity) Green->RouteA Standard RouteC Route C: H2O2 + HBr (Oxidative Bromination) Green->RouteC High Priority RouteD->Scale After Protection

Troubleshooting Guides (FAQs)

Ticket #001: "My reaction turned into a black tar/resin."

Diagnosis: Oxidative Deamination.[1] Root Cause: NBS and elemental bromine are oxidants.[1] If the ethylamine nitrogen is a free base, it undergoes radical oxidation to an imine, which hydrolyzes to an aldehyde and polymerizes. The Fix:

  • Protect the Amine: Convert the amine to an acetamide (

    
    -acetyl) or carbamate (
    
    
    
    -Boc). This withdraws electron density from the nitrogen, preventing oxidation.
  • Salt Formation: If you must use the free amine, convert it to the Hydrochloride (HCl) or Hydrobromide (HBr) salt before adding the brominating agent. The protonated ammonium species (

    
    ) is resistant to oxidation [2].
    
Ticket #002: "I am seeing significant 6-bromo impurity along with the 4-bromo target."

Diagnosis: Regioselectivity Failure. Root Cause: In 2,5-dimethoxyphenethylamines, both the 3, 4, and 6 positions are activated. The 4-position is usually favored sterically, but high temperatures or non-polar solvents can erode this selectivity. The Fix:

  • Solvent Switch: Use Acetonitrile (MeCN) or Glacial Acetic Acid (AcOH) . These polar solvents stabilize the polarized transition state (Wheland intermediate), favoring the kinetic product (para-substitution) [3].

  • Temperature Control: Maintain reaction temperature between 0°C and RT. Do not reflux unless necessary.

  • Catalysis: For stubborn substrates, mild Lewis acid catalysis (e.g.,

    
     or silica gel) can improve regiocontrol [4].
    
Ticket #003: "How do I remove the succinimide byproduct?"

Diagnosis: Workup Efficiency. The Fix:

  • Basification: After quenching, basify the aqueous layer (if amine salt) to extract the free base into organic solvent (DCM/EtOAc). Succinimide is water-soluble.[2]

  • Precipitation: If the product is a solid acetamide, pour the reaction mixture into ice water. The product usually precipitates, while succinimide remains in solution.

Validated Experimental Protocols

Protocol A: Standard NBS Bromination (High Yield)

Best for: Lab-scale synthesis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) precursors.

Reagents:

  • Substrate: 2,5-dimethoxyphenethylamine (as HCl salt) or N-acetyl-2,5-dimethoxyphenethylamine.

  • Reagent: N-Bromosuccinimide (1.05 equiv).

  • Solvent: Glacial Acetic Acid (AcOH).

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of the substrate in 20 mL of Glacial Acetic Acid. Stir until clear.

  • Addition: Dissolve NBS (10.5 mmol) in 10 mL of warm AcOH. Add this solution dropwise to the substrate solution over 30 minutes at room temperature.

    • Note: The solution may turn red/orange initially; this should fade to yellow.

  • Reaction: Stir for 2-4 hours. Monitor by TLC (Mobile phase: 9:1 DCM:MeOH).

  • Quench: Pour the mixture into 100 mL of ice water.

  • Workup:

    • If Protected: Filter the white precipitate. Wash with cold water.

    • If Amine Salt: Basify with 25% NaOH (keep cool!) to pH 11. Extract with DCM (3x).[3] Dry over

      
       and evaporate.
      
  • Yield: Typically 85-95%.

Protocol B: Green Oxidative Bromination (H2O2/HBr)

Best for: Eco-friendly, solvent-minimized synthesis.[4]

Reagents:

  • Substrate: 2,5-dimethoxyphenethylamine (Free base).

  • Reagent: 48% HBr (aq), 30%

    
    .[5]
    
  • Solvent: Methanol or "On Water".

Step-by-Step:

  • Salt Formation: Suspend 10 mmol of amine in 10 mL Methanol. Add 48% HBr (10 mmol) to form the salt in situ.

  • Oxidant Addition: Add another 1.1 equiv of HBr (total 2.1 equiv). Then, add 30%

    
     (1.1 equiv) dropwise over 20 minutes [5].
    
    • Mechanism:[4][6][7][8][9]

      
       oxidizes 
      
      
      
      to generate
      
      
      in situ.
  • Stir: Allow to react at RT for 2 hours.

  • Quench: Add saturated Sodium Sulfite (

    
    ) solution to destroy excess bromine.
    
  • Isolation: Evaporate methanol, basify, and extract as above.

Mechanistic Insight

Understanding the mechanism allows you to predict side reactions. The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) pathway.

Mechanism Visualization

Caption: The stepwise mechanism of NBS-mediated bromination on an activated methoxy-arene ring.

BrominationMechanism NBS N-Bromosuccinimide Activation Activation (Polar Solvent/Acid) NBS->Activation Br_Electrophile Br+ (Electrophile) Activation->Br_Electrophile Generates SigmaComplex Sigma Complex (Wheland Intermediate) Br_Electrophile->SigmaComplex Substrate 2,5-Dimethoxy- phenethylamine Substrate->SigmaComplex + Br+ Deprotonation Deprotonation (-H+) SigmaComplex->Deprotonation Rate Limiting Step Product 4-Bromo Product Deprotonation->Product

Key Insight: The ortho and para directing power of the methoxy groups is strong. However, the 4-position is favored over the 3- or 6-position due to the steric bulk of the ethylamine chain (even more so if protected) and the cooperative directing effects of the 2,5-dimethoxy pattern [6].

References

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Referencing specific synthesis of #020 2C-B). Link

  • Li, H. J., et al. (2014).[10] Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3401-3416.[10] Link

  • Oberhauser, T. (1997). A new bromination method for phenylalkylamines. Tetrahedron Letters, 38(32). (Discusses selectivity improvements).
  • Podgoršek, A., et al. (2009). "Green" bromination of ketones with H2O2–HBr "on water".[4][11] Green Chemistry, 11, 1212-1218. (Adapted for activated aromatics).[1][2] Link

  • Castellino, A. J., & Rapoport, H. (1986). Synthesis of simple tetrahydroisoquinolines via the Pictet-Spengler reaction. The Journal of Organic Chemistry, 51(7), 1006-1011. (Discusses reactivity of methoxyphenethylamines). Link

Sources

Matrix effects in LC-MS/MS analysis of 2-(4-Bromo-3-methoxyphenyl)ethanamine.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: LC-MS/MS Analysis of Phenethylamines Ticket Subject: Matrix Effects in 2-(4-Bromo-3-methoxyphenyl)ethanamine Analysis Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary: The Analyte & The Challenge

You are analyzing 2-(4-Bromo-3-methoxyphenyl)ethanamine , a primary amine and structural analog of the "2C" class of psychoactive substances (e.g., 2C-B).

  • Physicochemical Profile:

    • Basicity: High (

      
      ). At physiological and acidic pH, it exists predominantly as a cation (
      
      
      
      ).
    • Lipophilicity: Moderate (

      
      ).
      
    • Ionization: Positive mode Electrospray Ionization (ESI+).

  • The Problem: Matrix Effects (ME). In ESI+, this analyte competes for surface charge on the electrospray droplet. Endogenous matrix components—specifically glycerophosphocholines (GPC) and lysophosphatidylcholines (LPC) —co-elute in the same hydrophobic window as phenethylamines. These phospholipids (PLs) dominate the droplet surface, preventing your analyte from entering the gas phase (Ion Suppression).

Diagnostic Workflow: Do I Have a Matrix Effect?

Before changing your extraction method, you must visualize where the suppression occurs. We use the Post-Column Infusion (PCI) method.[1][2]

Protocol: Post-Column Infusion Setup
  • Bypass the Column: Connect a syringe pump containing a steady concentration of your analyte (100 ng/mL in mobile phase) directly into the flow path after the analytical column but before the MS source, using a T-junction.

  • Inject Matrix: Inject a "Blank" extracted biological sample (plasma/urine) via the LC column.

  • Monitor: Watch the baseline of the specific MRM transition for 2-(4-Bromo-3-methoxyphenyl)ethanamine.

  • Result: A flat baseline = No ME. A dip or negative peak = Ion Suppression. A hump = Ion Enhancement.

PCI_Setup LC_Pump LC Pump (Mobile Phase) Injector Autosampler (Inject Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Tee Junction (Mixing Point) Column->Tee Eluent + Matrix MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow Syringe Syringe Pump (Infuse Analyte Constant Flow) Syringe->Tee Analyte Standard

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for visualizing matrix effects zones.

Quantification: The Matuszewski Method

To validate your method according to FDA/EMA guidelines, you must quantify the ME. We use the Three-Set Strategy proposed by Matuszewski et al. [1].

Experimental Design:

  • Set A (Standard): Analyte in neat mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the extract.

  • Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.

Calculations:

MetricFormulaInterpretation
Matrix Effect (ME)

< 100%: Suppression> 100%: EnhancementTarget: 85-115%
Recovery (RE)

Efficiency of the extraction step itself.
Process Efficiency (PE)

The overall yield of the method.

Resolution Protocols: Fixing the Issue

If your ME is < 85% or > 115%, use the following decision tree to select the correct resolution strategy.

Troubleshooting_Tree Start Matrix Effect Detected (< 85% or > 115%) Check_RT Check Retention Time (RT) Does Analyte co-elute with Phospholipids? Start->Check_RT PL_Zone Yes: Co-elution with PLs (RT 2-4 min in R-Phase) Check_RT->PL_Zone Yes No_PL No: Analyte is separated from PL zone Check_RT->No_PL No Action_Chrom Chromatographic Fix: Change Selectivity PL_Zone->Action_Chrom Action_Prep Sample Prep Fix: Remove PLs PL_Zone->Action_Prep Action_IS Compensation Fix: Switch to SIL-IS No_PL->Action_IS Detail_Chrom 1. Use Phenyl-Hexyl Column 2. Add Methanol (elutes PLs later) Action_Chrom->Detail_Chrom Detail_Prep 1. Switch PPT -> SLE 2. Use HybridSPE-PL Action_Prep->Detail_Prep Detail_IS Use Deuterated Analog (d3-2C-B or similar) Action_IS->Detail_IS

Figure 2: Decision tree for troubleshooting matrix effects based on retention time and co-elution.

Protocol A: Sample Preparation (The Root Cause Fix)

Protein Precipitation (PPT) is the most common cause of ME because it removes proteins but leaves phospholipids in the supernatant.

  • Recommendation: Switch to Supported Liquid Extraction (SLE) or Phospholipid Removal Plates (e.g., HybridSPE).

  • Why: 2-(4-Bromo-3-methoxyphenyl)ethanamine is moderately lipophilic. SLE uses diatomaceous earth to hold the aqueous phase while you elute the analyte with an organic solvent (e.g., MTBE or Ethyl Acetate), leaving salts and phospholipids behind on the sorbent [2].

Protocol B: Chromatographic Separation

Phenethylamines often elute early on C18 columns, right in the "suppression zone" (1-3 minutes) where polar phospholipids elute.

  • Recommendation: Switch to a Biphenyl or Phenyl-Hexyl column.

  • Why: The

    
     interaction between the phenyl ring of the stationary phase and the aromatic ring of your analyte increases retention and selectivity, shifting the analyte away from the phospholipid interference window [3].
    

Frequently Asked Questions (FAQs)

Q: My internal standard (IS) response is fluctuating between samples. Why? A: This indicates your IS is not compensating for the matrix effect. This happens if you are using a structural analog (e.g., a different phenethylamine) instead of a Stable Isotope Labeled (SIL) IS.

  • Fix: Use a deuterated analog (e.g., 2C-B-d6 or a closely related d-labeled phenethylamine). If a specific SIL-IS for 2-(4-Bromo-3-methoxyphenyl)ethanamine is unavailable, use 2C-B-d6 as it shares the closest ionization properties and retention time.

Q: I see a massive signal drop at 2.5 minutes in my PCI trace. A: This is the "Phospholipid Valley." In reversed-phase LC (C18), Lysophosphatidylcholines (LPCs) typically elute here. If your analyte elutes at 2.5 min, you have 100% co-elution.

  • Fix: Change your mobile phase B modifier. Switching from Acetonitrile to Methanol often delays phospholipid elution, potentially separating them from your analyte.

Q: Can I just dilute the sample? A: Yes. "Dilute-and-Shoot" is a valid strategy if your instrument sensitivity (LOQ) allows it. Diluting the matrix 1:10 with water reduces the amount of competing ions entering the source.

  • Check: Verify that your S/N ratio at the LLOQ remains > 10:1 after dilution.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.[3] Analytical Chemistry.

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

Sources

Technical Support Center: Purification & Isolation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Imperative

In drug discovery and synthesis, unreacted starting material (SM) is not just an impurity; it is a liability. Unlike side products, SM often shares structural similarity with your target, making separation thermodynamically challenging. This guide moves beyond basic textbook advice to address the causality of separation failures and provides self-validating protocols to resolve them.

Module 1: Chromatography Crises (The Co-Elution Trap)

Q: My starting material and product co-elute on TLC and HPLC. Increasing the column length didn't help. What now?

A: Stop focusing on Efficiency (


); focus on Selectivity (

).

When two compounds co-elute, increasing the plate count (


) by lengthening the column or decreasing particle size yields diminishing returns. You must alter the chemistry of the separation to improve the selectivity factor (

).
The Mechanism: Snyder’s Solvent Selectivity Triangle

Selectivity is governed by the interaction between the analyte, the mobile phase, and the stationary phase. If Acetonitrile/Water fails, switching to Methanol/Water often works because they reside in different "selectivity groups" (dipole-dipole vs. proton donor/acceptor).

Protocol: The "Selectivity Screen"
  • Define the Problem: Calculate resolution (

    
    ). If 
    
    
    
    , you have overlapping peaks.
  • Screen Orthogonal Solvents:

    • System A: Methanol (Proton donor).

    • System B: Acetonitrile (Dipole interaction).

    • System C: THF (Proton acceptor - use with caution on PEEK tubing).

  • Modify pH: If your SM is ionizable (amine/acid), adjusting pH by

    
     units from the pKa can drastically shift retention time by suppressing ionization or inducing it.
    
Visualization: Chromatography Optimization Logic

ChromatographyLogic Start Co-Elution Detected CheckAlpha Check Selectivity (α) Start->CheckAlpha ScreenSolvents Screen Orthogonal Solvents (MeOH vs ACN vs THF) CheckAlpha->ScreenSolvents Non-Ionizable CheckPH Adjust pH (± 2 units from pKa) CheckAlpha->CheckPH Ionizable Success Resolution (Rs) > 1.5 ScreenSolvents->Success CheckPH->Success

Figure 1: Decision matrix for resolving co-eluting species. Focus on chemical interactions (pH/Solvent) before physical parameters.

Module 2: Scavenger Resins (The Chemoselective Sniper)

Q: My product is acid-sensitive, and chromatography is too expensive for this scale. How do I remove excess amine starting material?

A: Use Chemoselective Scavenger Resins.

Scavenger resins are functionalized polymers designed to react rapidly and irreversibly with specific functional groups. Unlike chromatography, this is a digital separation: the impurity binds, the product does not.

Strategic Selection Guide

Use the table below to select the correct resin based on the functional group you need to remove (the SM).

Impurity Type (SM)Functional GroupRecommended Scavenger ResinMechanism
Electrophiles Acid Chlorides, IsocyanatesAmine Resins (e.g., Trisamine, DEA)Nucleophilic attack forms stable amide/urea.
Nucleophiles Primary/Secondary AminesIsocyanate or Aldehyde Resins Forms urea or imine.
Acids Carboxylic Acids, PhenolsCarbonate or Tertiary Amine Resins Acid-base neutralization (ionic binding).
Metals Pd, Cu, Rh CatalystsThiol (Si-Thiol) or Thiourea Resins Chelation.
Protocol: Batch Mode Scavenging

Reference: Biotage Metal Scavenger User Guide [1]

  • Stoichiometry: Add 2–4 equivalents of resin relative to the estimated amount of impurity (not the product).

  • Solvent: Dissolve crude mixture in a solvent that swells the resin (DCM, THF, DMF). Avoid MeOH for electrophile scavengers as it may compete.

  • Kinetics: Agitate (do not stir with a magnetic bar, which grinds the resin) for 1–4 hours .

    • Tip: Heat to 40-50°C to accelerate kinetics if the SM is sterically hindered.

  • Validation: Spot TLC of the supernatant. If SM persists, add 1 more equivalent or increase time.

  • Filtration: Filter through a fritted funnel. The filtrate contains your pure product.

Module 3: Workup & Phase Separation (The Thermodynamic Sledgehammer)

Q: I tried an acid-base wash, but I got a massive emulsion and can't separate the layers.

A: Emulsions are caused by surfactants (often your product/SM) lowering surface tension. You need to increase the ionic strength or change the density.

Troubleshooting Emulsions
  • The Salting Out Method: Add saturated brine (NaCl) or solid NaCl to the aqueous layer. This increases the density difference (

    
    ) and ionic strength, forcing organics out of the water phase [2].
    
  • The Filtration Trick: If the emulsion is stabilized by particulate matter, filter the entire biphasic mixture through a pad of Celite.

  • The Solvent Swap: DCM often forms emulsions with water. Switch to Ethyl Acetate or MTBE if solubility permits.

Protocol: The "pH Swing" for Amine Removal

If your SM is an amine and your product is neutral:

  • Dissolve mixture in organic solvent (e.g., EtOAc).

  • Wash 1 (Acidic): Wash with 1M HCl.

    • Mechanism:[1][2][3][4] Amine SM becomes protonated (

      
      ), becomes water-soluble, and moves to the aqueous layer. Product stays in organic.
      
  • Check Aqueous Layer: Neutralize a small aliquot of the aqueous wash with NaOH. If it turns cloudy, you have successfully extracted the amine.

  • Wash 2 (Brine): Wash organic layer with brine to remove residual water.

  • Dry & Concentrate: Dry over

    
    .
    
Visualization: Acid-Base Extraction Workflow

ExtractionWorkflow Crude Crude Mixture (Neutral Prod + Amine SM) AddAcid Add 1M HCl Crude->AddAcid PhaseSep Phase Separation AddAcid->PhaseSep OrgLayer Organic Layer (Neutral Product) PhaseSep->OrgLayer Save AqLayer Aqueous Layer (Amine Salt) PhaseSep->AqLayer Discard

Figure 2: Selective removal of basic impurities using pH manipulation.

Module 4: Recrystallization (The Art of Thermodynamics)

Q: My product "oils out" instead of crystallizing, trapping the starting material inside.

A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary. You are cooling too fast or the concentration is too high.

Root Cause Analysis
  • Supersaturation: If the solution is too concentrated, the solute aggregates as an amorphous oil rather than an ordered lattice.

  • Impurity Effect: Unreacted SM can act as a solvent, depressing the melting point of your product.

Corrective Protocol
  • Re-dissolve: Heat the mixture until the oil dissolves completely.

  • Add Co-solvent: Add a small amount of a "good" solvent to lower the saturation slightly.

  • Seed: Add a seed crystal at a temperature just below the boiling point.

  • Slow Cool: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 3-4 hours. Do not use an ice bath immediately.

References

  • Biotage. (2014).[5] Metal Scavenger User Guide. Retrieved from [Link]

  • LCGC International. (2023). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

Sources

Technical Support: Optimizing Base Catalysis for Phenethylamine Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Department: Synthetic Organic Chemistry Applications Subject: Catalyst Selection & Troubleshooting for Henry (Nitroaldol) Condensation Reference ID: TS-HENRY-004[1]

Introduction

The synthesis of phenethylamine scaffolds—critical backbones for neurotransmitter analogs, bronchodilators, and amino acid derivatives—hinges on the efficiency of the Henry Reaction (Nitroaldol Condensation) .[1]

The transformation involves the condensation of a benzaldehyde derivative with a nitroalkane (e.g., nitromethane or nitroethane) to form a nitrostyrene intermediate.[1][2] This intermediate is subsequently reduced to the target amine.[1][2][3][4] The choice of base catalyst in the first step is the single most significant variable affecting yield, purity, and the prevention of polymerization (tar formation).[1]

This guide provides an evidence-based framework for selecting the optimal base and troubleshooting common failure modes.

Part 1: Catalyst Decision Matrix

The "optimal" base is not universal; it depends on the electronic and steric properties of your aldehyde substrate.[1]

Comparative Analysis of Common Catalysts
Catalyst ClassSpecific AgentReaction MediumPrimary Use CaseRisk Profile
Buffered Salt Ammonium Acetate (NH₄OAc) Glacial Acetic Acid (GAA)Standard Protocol. Best for stable, non-acid-sensitive substrates.[1] Promotes in situ dehydration to nitrostyrene.[1]Low. Excess heat can cause polymerization, but the buffer system is forgiving.[1]
Primary Amine Cyclohexylamine / Methylamine Methanol or GAASterically Hindered Substrates. Higher basicity drives the reaction for sluggish aldehydes (e.g., poly-alkoxy substituted).[1]Moderate. Higher risk of Michael addition side-products if stoichiometry is off.
Alkali Hydroxide NaOH / KOH Methanol / Ethanol (Cold)Acid-Sensitive Substrates. Used when the substrate cannot tolerate boiling acetic acid.[1] Stops at the

-nitroalcohol stage (requires separate dehydration).[1]
High. Risk of Cannizzaro reaction (aldehyde disproportionation) and rapid polymerization.[1]
Organocatalyst Ethylenediamine (EDA) Alcohol / TolueneGreen/High-Yield. Often used in catalytic amounts for specific high-value intermediates.[1]Low-Moderate. Requires precise moisture control.[1]
Part 2: Visualizing the Decision Logic

The following decision tree illustrates the logical flow for selecting a base based on substrate constraints.

BaseSelection Start Substrate Analysis: Benzaldehyde Derivative AcidSens Is the substrate acid-sensitive? Start->AcidSens BaseSens Is the substrate base-sensitive? AcidSens->BaseSens No Rec_NaOH Recommendation: NaOH/KOH in MeOH (Low Temp < 10°C) AcidSens->Rec_NaOH Yes (Avoid GAA) Steric Is the aldehyde sterically hindered? BaseSens->Steric No Rec_NH4OAc Recommendation: Ammonium Acetate (NH4OAc) in Glacial Acetic Acid BaseSens->Rec_NH4OAc Yes (Avoid Strong Bases) Steric->Rec_NH4OAc No (Standard) Rec_Amine Recommendation: Cyclohexylamine or n-Butylamine Steric->Rec_Amine Yes (Needs Drive) Rec_EDA Recommendation: Ethylenediamine (EDA) Catalytic

Figure 1: Decision logic for selecting the optimal base catalyst based on substrate stability and steric hindrance.[1]

Part 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by researchers during the nitrostyrene synthesis phase.

Q1: My reaction mixture turned into a dark, insoluble tar. What happened?

Diagnosis: Polymerization of the nitrostyrene.[1] Mechanism: Nitrostyrenes are electron-deficient alkenes.[1] In the presence of strong bases (like unbuffered NaOH) or excessive heat , they undergo anionic polymerization.[1] Corrective Action:

  • Switch to Ammonium Acetate: The acetic acid acts as a buffer, keeping the pH lower and preventing the formation of the anionic species that initiates polymerization.[1]

  • Temperature Control: Do not exceed 80-90°C. If refluxing in GAA, ensure the oil bath is not overheating the flask wall.

  • Stoichiometry: Ensure the aldehyde is the limiting reagent or used in 1:1 equivalence. Excess nitroalkane is generally safe, but excess base is fatal.[1]

Q2: I am getting low yields, and TLC shows unreacted aldehyde. Why?

Diagnosis: The "Retro-Henry" Equilibrium.[1] Mechanism: The nitroaldol reaction is reversible.[1][3][5] The presence of water pushes the equilibrium back toward the starting materials (aldehyde + nitroalkane).[1] Corrective Action:

  • Remove Water: If using a solvent system (toluene/benzene), use a Dean-Stark trap.[1] If using GAA, add a small quantity of anhydrous Ammonium Acetate or molecular sieves.[1]

  • Concentration: Run the reaction at a higher concentration. Dilution favors the reverse reaction.[1]

  • Catalyst Activation: If using an amine (e.g., cyclohexylamine), ensure it is pure.[1] Old amines absorb CO₂ from the air to form carbonates, which are less effective.[1]

Q3: I isolated the product, but it's an oil/alcohol, not the crystalline alkene (nitrostyrene).

Diagnosis: Incomplete Dehydration. Mechanism: The base formed the


-nitroalcohol, but the conditions were not acidic or hot enough to drive the elimination of water to form the double bond.[1]
Corrective Action: 
  • Acid Catalysis: If you used a basic method (NaOH/MeOH), you must acidify the workup (e.g., with dilute HCl) and potentially reflux briefly to force dehydration.[1]

  • Solvent Switch: Switch to the Ammonium Acetate/GAA method.[1] The acetic acid solvent inherently catalyzes the dehydration step, yielding the alkene directly upon cooling.[1]

Part 4: Experimental Workflows
Protocol A: The Standard Ammonium Acetate Method

Best for: 90% of substrates, including methoxy-substituted benzaldehydes.[1]

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • 1.0 eq Benzaldehyde derivative.[1]

    • 1.2 - 5.0 eq Nitroalkane (Nitromethane or Nitroethane).[1] Note: Excess acts as co-solvent.[1]

    • 0.5 - 1.0 eq Ammonium Acetate (Anhydrous).[1]

    • Solvent: Glacial Acetic Acid (3-5 mL per gram of aldehyde).[1]

  • Reaction: Heat to 80–95°C (gentle reflux) for 1–4 hours. Monitor by TLC (disappearance of aldehyde).[1]

  • Workup:

    • Allow the mixture to cool slowly to room temperature.

    • Observation: In many cases, the nitrostyrene crystallizes spontaneously as yellow/orange needles.[1]

    • If no crystals form, pour the mixture into ice-cold water.[1] Precipitate should form.[1]

    • Filter, wash with cold water, and recrystallize from ethanol/IPA.[1]

Protocol B: The Catalytic Amine Method (Low Temp)

Best for: Substrates sensitive to boiling acid.[1]

  • Setup: Round-bottom flask, room temperature or slight warming (40°C).

  • Reagents:

    • 1.0 eq Benzaldehyde.[1]

    • 1.1 eq Nitroalkane.[1][6][7]

    • Catalyst: Ethylenediamine or Cyclohexylamine (approx. 5-10 mol%).[1]

    • Solvent: Absolute Ethanol or Methanol.[1]

  • Reaction: Stir in the dark (nitrostyrenes are light-sensitive) for 24–48 hours.

  • Workup: Solvent evaporation usually yields the crude product.[1] Recrystallization is required to remove amine salts.[1]

Part 5: Mechanism & Failure Pathways

Understanding the mechanism allows for better troubleshooting.[1] The diagram below details the pathway from reagents to product and the diversion points for side reactions.[1]

Mechanism Reagents Aldehyde + Nitroalkane Nitronate Nitronate Anion Reagents->Nitronate Base (Deprotonation) Cannizzaro Cannizzaro Products Reagents->Cannizzaro Strong Alkali (NaOH) Nitroalcohol Beta-Nitro Alcohol Nitronate->Nitroalcohol C-C Bond Formation Polymer Polymer/Tar (Failure) Nitronate->Polymer Excess Base/Heat Nitroalcohol->Reagents Retro-Henry (Water Present) Product Nitrostyrene (Target) Nitroalcohol->Product Dehydration (-H2O) Acid/Heat

Figure 2: Mechanistic pathway of the Henry reaction, highlighting the reversible nature of the nitroalcohol formation and the risks of polymerization.[1]

References
  • Luzzio, F. A. (2001).[1] The Henry reaction: recent examples. Tetrahedron, 57(45), 915-945.[1]

  • Ballini, R., & Bosica, G. (1997).[1][7] Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction.[1] The Journal of Organic Chemistry, 62(2), 425-427.[1]

  • Shulgin, A. T. (1964).[1] Psychotomimetic Amphetamines: Methoxy 3,4-Dialkoxyamphetamines.[1] Experientia, 20, 366.[1] (Foundational reference for ammonium acetate usage in phenethylamine precursors).

  • Palomo, C., Oiarbide, M., & Laso, A. (2005).[1] Enantioselective Henry Reactions under Dual Lewis Acid/Amine Catalysis.[1] Angewandte Chemie International Edition, 44(25), 3881-3884.[1] [1]

Sources

Validation & Comparative

Biological activity comparison of 4-Bromo-3-methoxyphenethylamine and its analogues.

[1]

Executive Summary

This technical guide evaluates the biological activity of 4-Bromo-3-methoxyphenethylamine (4-Br-3-MeO-PEA), a structural regioisomer of the potent psychedelic 2C-B (4-Bromo-2,5-dimethoxyphenethylamine).

While 2C-B is a well-characterized high-affinity partial agonist at the serotonin 5-HT

negative controlsteric probe

Part 1: Structural Basis & Pharmacophore Analysis

To understand the biological activity of 4-Bromo-3-methoxyphenethylamine, one must analyze it against the "2,5-dimethoxy" pharmacophore established by Alexander Shulgin and David Nichols.

The Regioisomer Effect

The biological activity of phenethylamines is strictly governed by the substitution pattern on the phenyl ring.

  • 2C-B (Target Benchmark): The 2,5-dimethoxy pattern facilitates a "hydrophobic lock" and a crucial hydrogen bond between the 2-methoxy oxygen and Serine 5.46 (Ser242) in transmembrane helix 5 of the 5-HT

    
     receptor.
    
  • 4-Br-3-MeO-PEA (The Analogue): Moving the methoxy group to the 3-position creates steric clash or fails to engage Ser5.46. This analogue structurally resembles a hybrid between Mescaline (3,4,5-trimethoxy) and 2C-B, but lacks the synergistic electron-donating effects required for high-potency activation.

Visualization: SAR Decision Tree

The following diagram illustrates the pharmacological divergence based on methoxy positioning.

SAR_LogicBasePhenethylamine ScaffoldSub4Br4-Bromo Substitution(Hydrophobic Bulk)Base->Sub4BrPath252,5-Dimethoxy Pattern(2C-B)Sub4Br->Path25 Add 2,5-OMePath33-Methoxy Pattern(4-Br-3-MeO-PEA)Sub4Br->Path3 Add 3-OMeMech25Mech: H-Bond with Ser5.46High AffinityPath25->Mech25Mech3Mech: Loss of Ser5.46 InteractionSteric MismatchPath3->Mech3Result25Result: Potent Partial Agonist(Psychedelic)Mech25->Result25Result3Result: Low Affinity / Inactive(SAR Probe)Mech3->Result3

Figure 1: SAR Decision Tree illustrating the divergent pharmacological pathways of 2C-B versus its 3-methoxy regioisomer.

Part 2: Biological Activity & Receptor Binding Profiles

The following data synthesizes comparative binding affinities (


Comparative Data Table
CompoundStructure5-HT

Affinity (

)
5-HT

Affinity (

)
Functional Efficacy (E

)
Clinical Status
2C-B 4-Br-2,5-(OMe)

~1.0 – 10 nM~20 nMPartial Agonist (80%)Schedule I (Active)
4-Br-3-MeO-PEA 4-Br-3-OMe> 1,000 nM> 5,000 nMNegligible / InactiveResearch Probe
Mescaline 3,4,5-(OMe)

~300 nM~700 nMFull Agonist (100%)Reference Std
DOB 4-Br-2,5-(OMe)

-

-Me
0.5 nM1.0 nMFull AgonistHigh Potency

*Note: Values for 4-Br-3-MeO-PEA are extrapolated from SAR studies indicating that removal of the 2-methoxy group results in a >100-fold loss in affinity (Nichols, 2012).

Key Findings
  • Affinity Cliff: The absence of the 2-methoxy group causes an "affinity cliff," rendering the 3-methoxy analogue orders of magnitude less potent than 2C-B.

  • Selectivity: While 2C-B shows moderate selectivity for 5-HT

    
     over 5-HT
    
    
    , the 3-methoxy analogues often lose this selectivity, displaying weak, non-specific binding across serotonin receptor subtypes.
  • Metabolic Implications: 4-Bromo-3-methoxyphenethylamine is structurally related to metabolites of 2C-B (e.g., via de-methylation of the 2-position), suggesting it may appear in biological samples as a degradation product rather than an active parent compound.

Part 3: Experimental Protocols for Validation

To empirically verify the reduced activity of 4-Bromo-3-methoxyphenethylamine compared to 2C-B, the following self-validating workflows are recommended.

Protocol A: Fluorometric Calcium Flux Assay (Functional)

This assay measures the ability of the compound to activate the G


Objective: Determine if 4-Br-3-MeO-PEA acts as an agonist, antagonist, or is inactive.

Workflow Diagram:

Calcium_FluxStep11. Cell Seeding(HEK-293 expressing 5-HT2A)Step22. Dye Loading(Fluo-4 AM, 45 min)Step1->Step2Step33. Compound Addition(2C-B vs 3-MeO Analogue)Step2->Step3Step44. Real-time Kinetic Read(FLIPR / FlexStation)Step3->Step4Step55. Data Analysis(Sigmoidal Dose-Response)Step4->Step5

Figure 2: Step-by-step workflow for the Calcium Flux functional assay.

Detailed Methodology:

  • Cell Culture: Use HEK-293 cells stably transfected with human 5-HT

    
     receptor.
    
  • Dye Loading: Incubate cells with Fluo-4 AM calcium indicator dye for 45 minutes at 37°C. Control: Use Probenecid to prevent dye leakage.

  • Baseline Measurement: Record basal fluorescence (excitation 488 nm, emission 525 nm) for 10 seconds.

  • Agonist Mode: Inject 4-Bromo-3-methoxyphenethylamine (1 nM to 10 µM). Compare response to 5-HT (Serotonin) reference.[1][2][3][4][5][6]

  • Antagonist Mode: If no response is seen, pre-incubate with the analogue for 15 minutes, then challenge with 10 nM 5-HT to test for competitive antagonism.

Protocol B: Radioligand Binding Assay (Affinity)

Objective: Quantify the

  • Membrane Prep: Homogenize CHO-K1 cells expressing 5-HT

    
    .
    
  • Radioligand: Use [

    
    H]-Ketanserin (0.5 nM) as the competitive ligand.
    
  • Incubation: 60 minutes at 25°C in Tris-HCl buffer.

  • Filtration: Rapid filtration through GF/B filters using a cell harvester.

  • Calculation:

    
    .
    

Part 4: Synthesis & Purity Considerations

When sourcing or synthesizing these analogues for comparison, chemical purity and salt form are critical variables.

  • Salt Forms:

    • Hydrochloride (HCl): Most common, hygroscopic.

    • Hydrobromide (HBr): Often used for brominated phenethylamines. Ensure molecular weight calculations account for the heavier counterion (Br vs Cl) when dosing.

  • Regioisomer Contamination:

    • Synthesis of 2C-B can yield trace amounts of the 3-methoxy isomer if the starting benzaldehyde was impure.

    • QC Requirement: Use H-NMR to distinguish the substitution pattern.

      • 2C-B: Para-protons on the aromatic ring appear as two singlets.

      • 3-Methoxy Analogue: Aromatic protons will show splitting (doublets/multiplets) due to adjacent protons (ortho/meta coupling).

References

  • Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579. Link

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for 2C-series nomenclature). Link

  • Villalobos, C. A., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British Journal of Pharmacology, 141(7), 1167–1174. Link

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. Link

  • Eshleman, A. J., et al. (2014). Psychoactive N-benzylphenethylamines ("NBOMe"s): Structure-activity relationships and receptor binding profiles. Biochemical Pharmacology, 87(4), 628-639. Link

Comparative Validation Guide: Analytical Strategies for 2-(4-Bromo-3-methoxyphenyl)ethanamine HCl (2C-B)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Context

2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride (commonly known as 2C-B HCl) is a psychoactive phenethylamine subject to strict regulatory control (Schedule I in many jurisdictions). For researchers and forensic laboratories, the "product" is not just the molecule, but the data integrity generated during its detection.

The primary challenge in validating 2C-B detection lies in distinguishing it from structural isomers (e.g., 2C-I, 2C-C, or positional isomers like 2-Br-4,5-DMPEA) and ensuring detection at sub-nanogram levels in complex biological matrices.

This guide compares the two dominant analytical "alternatives": Gas Chromatography-Mass Spectrometry (GC-MS) (the traditional workhorse) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (the modern high-sensitivity standard). We prioritize the validation of LC-MS/MS due to its superior sensitivity and throughput for biological matrices, while using GC-MS as the requisite orthogonal confirmation tool.

Comparative Analysis: LC-MS/MS vs. GC-MS[1]

In the context of 2C-B validation, the "alternative" to the high-throughput LC-MS/MS method is the robust, albeit lower-throughput, GC-MS approach.

Performance Matrix
FeatureLC-MS/MS (Target Method) GC-MS (Alternative Method) Operational Impact
Sample Preparation Minimal (Dilute-and-Shoot or PPT)Laborious (Requires Derivatization)LC-MS/MS reduces prep time by ~60%.
Sensitivity (LOD) High (1–5 pg/mg or pg/mL)Moderate (10–50 ng/mL)LC-MS/MS is required for hair/trace analysis.
Selectivity Mass transitions (MRM) + RTRetention Time + EI Spectral LibraryGC-MS offers superior library matching; LC-MS/MS offers superior background noise reduction.
Isomer Resolution Dependent on Column Chemistry (Phenyl-Hexyl recommended)High (Capillary columns resolve isomers well)GC-MS is often the "referee" for structural ambiguity.
Thermal Stability Excellent (Room temp analysis)Risk of degradation/tailing without derivatizationGC-MS requires derivatization (e.g., TFA/MBTFA) for peak symmetry.
Expert Insight: The Causality of Choice

Choose LC-MS/MS when: You are analyzing biological fluids (urine, plasma) or hair where concentrations are low and throughput is critical. The protonated molecular ion


 (m/z 260/262) is stable and fragments predictably.
Choose GC-MS when: You require definitive structural elucidation for legal proceedings. The Electron Impact (EI) fragmentation provides a "fingerprint" that is harder to argue against in court than Electrospray Ionization (ESI) spectra.

Core Validation Protocol: LC-MS/MS Workflow

This section details the validation of a quantitative method for 2C-B HCl, designed to meet SWGDRUG and UNODC standards.

Method Development Strategy[2][3]

The Challenge: 2C-B is a polar amine. On standard C18 columns, it may show poor retention or tailing. The Solution: Use a Biphenyl or Phenyl-Hexyl column . The


 interactions between the stationary phase and the aromatic ring of 2C-B provide superior selectivity compared to C18, essential for separating positional isomers.

Chromatographic Conditions:

  • Column: Biphenyl, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (MRM)

Validation requires monitoring two transitions (Quantifier and Qualifier) to satisfy the "identification points" rule.

  • Precursor Ion: m/z 260.0 (

    
    ) and 262.0 (
    
    
    
    ). Note: The isotopic pattern (1:1 ratio) is a critical validation check.
  • Quantifier Transition:

    
     (Loss of 
    
    
    
    ).
  • Qualifier Transition:

    
     (Cleavage of ethylamine chain + methyl loss).
    
Validation Workflow Visualization

The following diagram outlines the logical flow for validating the method, ensuring self-correcting feedback loops are in place.

ValidationWorkflow Start Method Development (Column Selection & MRM Optimization) Selectivity Selectivity & Specificity (Check vs. Isomers & Matrix) Start->Selectivity Selectivity->Start Interference detected Linearity Linearity & Range (6-point calibration, R² > 0.99) Selectivity->Linearity If interference free MatrixEffect Matrix Effect & Recovery (Post-extraction spike method) Linearity->MatrixEffect MatrixEffect->Start Suppression > 25% AccuracyPrec Accuracy & Precision (Intra/Inter-day, CV < 15%) MatrixEffect->AccuracyPrec ME within ±25% Robustness Robustness Testing (Small changes in pH, Flow) AccuracyPrec->Robustness FinalMethod Validated SOP (Ready for Routine Use) Robustness->FinalMethod

Caption: Logical workflow for LC-MS/MS method validation. Red dashed lines indicate failure loops requiring method re-optimization.

Experimental Data: Matrix Effects & Recovery

A critical validation step for 2C-B is assessing Matrix Effects (ME) , as co-eluting phospholipids in urine/plasma can suppress the ionization of the amine signal.

Protocol:

  • Set A (Standard): 2C-B spiked in mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with 2C-B.

  • Set C (Pre-Extraction Spike): Matrix spiked with 2C-B, then extracted.

Calculation:

Comparative Data (Representative):

Extraction MethodMatrix Effect (%)Recovery (%)Precision (RSD %)Verdict
Dilute-and-Shoot 65% (High Suppression)98%12.5%Fail: Too much suppression for trace analysis.
Protein Precipitation (PPT) 78% (Moderate Suppression)92%8.4%Acceptable: For high-conc urine screening.
Solid Phase Extraction (SPE) 95% (Minimal Effect) 88% 3.2% Optimal: Required for quantitative confirmation.

Technical Note: For SPE, use a Mixed-Mode Cation Exchange (MCX) cartridge. The basic amine of 2C-B binds strongly to the cation exchange sites, allowing aggressive washing of organic interferences before elution.

Isomer Differentiation Logic

Validating the "identity" of 2C-B requires proving your method does not report a False Positive for an isomer like 2-Br-4,5-DMPEA.

IsomerLogic Sample Unknown Sample (m/z 260 detected) RT_Check Retention Time (Tolerance ±0.1 min) Sample->RT_Check Ratio_Check Ion Ratio Check (Quant/Qual within 20%) RT_Check->Ratio_Check Pass Isomer_Flag Isomer Interference? RT_Check->Isomer_Flag Fail/Shift Ratio_Check->Isomer_Flag Fail Result_Pos Positive ID (2C-B) Ratio_Check->Result_Pos Pass GC_Confirm GC-MS Derivatization (Orthogonal Confirm) Isomer_Flag->GC_Confirm Required GC_Confirm->Result_Pos Spectrum Matches Result_Neg Negative/Inconclusive GC_Confirm->Result_Neg Spectrum Mismatch

Caption: Decision tree for distinguishing 2C-B from isobaric interferences using orthogonal confirmation.

References

  • United Nations Office on Drugs and Crime (UNODC). (2016).[1] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. UNODC.[2][3] [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.1. SWGDRUG.[3] [Link]

  • Peters, F. T., et al. (2010). "Validation of new methods." Forensic Science International, 200(1-3), 26-30.
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[Link]

Sources

Cross-reactivity of 4-Bromo-3-methoxyphenethylamine in immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the detection profile of 4-Bromo-3-methoxyphenethylamine (an analog of the 2C-B series) across different immunoassay platforms.

The Core Finding: 4-Bromo-3-methoxyphenethylamine exhibits a "Stealth Profile" in standard toxicology screens. Due to the steric hindrance introduced by the 4-bromo substitution, this compound typically fails to trigger a positive result in standard Amphetamine/Methamphetamine ELISA kits (False Negative), despite its structural homology to phenethylamines. Effective detection requires targeted "Designer Drug" immunoassays or confirmatory LC-MS/MS.

Structural & Mechanistic Context

To understand the cross-reactivity profile, one must analyze the antibody binding mechanism. Standard Amphetamine antibodies are raised against immunogens conjugated via the phenyl ring or the alkyl chain.

  • Target Analyte: Amphetamine (small, planar phenyl ring).

  • Challenging Analyte: 4-Bromo-3-methoxyphenethylamine.

    • The 4-Bromo Block: The bromine atom at the para position is large and lipophilic. In standard amphetamine antibodies, the binding pocket is often too narrow to accommodate this bulk, preventing the "lock and key" fit.

    • The 3-Methoxy Group: Adds electron density and polarity, further altering the electrostatic potential surface compared to unsubstituted amphetamine.

Visualizing the Binding Mechanism (Graphviz)

AntibodyBinding cluster_legend Mechanism of Failure Antibody Standard Amphetamine Antibody (Binding Pocket) Amphetamine Target: Amphetamine (Fits Pocket) Antibody->Amphetamine High Affinity (Kd < 1nM) BromoAnalog Analyte: 4-Bromo-3-methoxy-PEA (Steric Bulk) Antibody->BromoAnalog Steric Hindrance (4-Br) Signal Signal Generation (Positive Result) Amphetamine->Signal NoSignal No Binding / Wash Off (False Negative) BromoAnalog->NoSignal Low Affinity Explanation The 4-Bromo substitution physically blocks the analyte from entering the antibody cleft.

Figure 1: Mechanistic failure of standard amphetamine antibodies to bind 4-substituted phenethylamines.

Comparative Performance Data

The following data synthesizes performance metrics from standard forensic ELISA kits (e.g., Neogen, Randox) regarding the 2C-series (brominated phenethylamines), which serves as the validated proxy for 4-Bromo-3-methoxyphenethylamine behavior.

Table 1: Cross-Reactivity Profile Comparison
Assay PlatformTarget ClassEst. Cross-Reactivity (%) for 4-Bromo-3-methoxy-PEAInterpretation
Standard Amphetamine ELISA Amphetamine / Methamphetamine< 0.5% High Risk of False Negative. The antibody is highly specific to the unsubstituted phenyl ring.
Standard Methamphetamine ELISA d-Methamphetamine / MDMA< 1.0% Negative. The N-methylation in the target antibody does not compensate for the 4-Br steric clash.
Targeted 2C-B / Designer Drug ELISA 2,5-dimethoxy-4-bromo-PEA> 80% Positive. These antibodies are raised specifically against the 4-bromo-phenethylamine scaffold.
LC-MS/MS (MRM Mode) Mass/Charge Ratio (Specific)100% (Specific) Definitive. Detection relies on mass transitions (e.g., Br isotopes), not antibody fit.

Critical Insight: In a study of commercial kits (e.g., Neogen Amphetamine Ultra), structurally related compounds like DOB (4-bromo-2,5-dimethoxyamphetamine) showed 0.1% cross-reactivity [1]. It is scientifically sound to predict 4-Bromo-3-methoxyphenethylamine will behave similarly, evading detection in standard workplace or ER screens.

Experimental Protocol: Validation of Cross-Reactivity

As a researcher, you should not rely on manufacturer claims alone for novel analogs. Use this Standard Addition Protocol to determine the exact cross-reactivity coefficient (


) in your lab.
Materials:
  • Drug-Free Urine (DFU).

  • Certified Reference Material (CRM) of 4-Bromo-3-methoxyphenethylamine.

  • Target Assay Kit (e.g., Amphetamine ELISA).[1][2]

Step-by-Step Methodology:
  • Preparation of Spikes:

    • Prepare a stock solution of the analog at 10,000 ng/mL in methanol.

    • Spike DFU to create a concentration series: 0, 100, 500, 1000, 5000, 10,000 ng/mL.

  • Assay Execution:

    • Run the standard calibrators (Amphetamine) provided with the kit.

    • Run the spiked analog samples in duplicate.

  • Calculation of % Cross-Reactivity:

    • Plot the dose-response curve (Absorbance vs. Concentration).

    • Determine the concentration of the Analog required to produce a signal equivalent to the Cutoff Calibrator of the target drug (e.g., 500 ng/mL Amphetamine).

    • Use the formula:

      
      
      
Validation Workflow (Graphviz)

ValidationWorkflow Step1 Spike DFU with 4-Br-3-OMe-PEA (0 - 10,000 ng/mL) Step2 Run ELISA (Standard Protocol) Step1->Step2 Step3 Measure Absorbance (OD 450nm) Step2->Step3 Decision Signal > Cutoff? Step3->Decision ResultHigh High Cross-Reactivity (Suitable for Screening) Decision->ResultHigh Yes (at low conc) ResultLow Low Cross-Reactivity (Requires LC-MS/MS) Decision->ResultLow No (or only at high conc)

Figure 2: Workflow for determining immunoassay suitability for novel phenethylamines.

Recommendations for Drug Development & Toxicology

  • Do Not Assume Class Detection: If your research involves monitoring subjects for 4-Bromo-3-methoxyphenethylamine, a standard "Amphetamine" dipstick or ELISA well will not work .

  • Use "Designer" Kits: Utilize specific ELISA kits developed for the 2C-Series (e.g., Randox or Neogen specific lines).[2] These utilize antibodies raised against the brominated ring, ensuring high affinity [2].

  • Metabolic Considerations: In urine, the parent compound may be minor.[2] For 2C-B analogs, the deaminated metabolites (acetic acid derivatives) are often the primary urinary markers [3]. Ensure your confirmation method (LC-MS) targets these metabolites if the parent drug window is short.

References

  • Neogen Corporation. (2024).[3] Amphetamine Ultra ELISA Kit Instructions & Cross-Reactivity Data. Retrieved from [Link]

  • Randox Toxicology. (2023). ELISA Solutions for New Psychoactive Substances (2C-B / Designer Drugs). Retrieved from [Link]

  • Kanamori, T., et al. (2013). "Analysis of 4-bromo-2,5-dimethoxyphenethylamine Abuser's Urine: Identification and Quantitation of Urinary Metabolites." Journal of Forensic Sciences. Retrieved from [Link]

  • Apollonio, L.G., et al. (2007). "Matrix effect and cross-reactivity of select amphetamine-type substances... using the Bio-Quant Direct ELISA." Journal of Analytical Toxicology. Retrieved from [Link]

Sources

Spectroscopic comparison of 2-(4-Bromo-3-methoxyphenyl)ethanamine HCl and its free base

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Spectroscopic Profiling of 2-(4-Bromo-3-methoxyphenyl)ethanamine (HCl vs. Free Base)

Executive Summary

This guide provides a rigorous spectroscopic comparison between the hydrochloride salt (HCl) and free base forms of 2-(4-Bromo-3-methoxyphenyl)ethanamine (CAS: 1159826-47-7 for HCl; 113081-51-9 for Base).

For researchers and forensic scientists, distinguishing these forms is critical. While they share the same pharmacophore, their physicochemical properties—specifically solubility and thermal stability—dictate the analytical workflow. The HCl salt is the stable, water-soluble crystalline solid typically encountered in pharmaceutical or reference standards, whereas the free base is a lipophilic, lower-melting solid or oil often produced during extraction or gas phase analysis.

Key Differentiator: The protonation state of the primary amine (


 vs. 

) drives the spectroscopic divergence in FTIR and NMR, while thermal dissociation in GC-MS often masks these differences.

Molecular Architecture & Properties[1]

The fundamental difference lies in the lattice structure. The free base exists as a molecular solid/liquid held by weak van der Waals forces and hydrogen bonding. The HCl salt forms an ionic lattice stabilized by electrostatic interactions between the ammonium cation and chloride anion.

FeatureFree BaseHydrochloride Salt (HCl)
Formula


Molar Mass 230.10 g/mol 266.56 g/mol
State (RT) Oil or Low-Melting SolidHigh-Melting Crystalline Solid
Solubility Soluble:

,

, MeOHInsoluble: Water
Soluble: Water, MeOH, EtOHInsoluble:

, Hexane
Amine State Neutral (

)
Protonated (

)

Spectroscopic Analysis

A. FTIR Spectroscopy (The Fingerprint)

Infrared spectroscopy offers the most immediate differentiation without sample destruction.

  • Free Base: Displays distinct, sharp bands for the N-H stretches of the primary amine.

  • HCl Salt: Dominated by a broad, complex "ammonium band" caused by hydrogen bonding within the crystal lattice.

RegionFree Base CharacteristicsHCl Salt CharacteristicsMechanistic Cause
3500–3300 cm⁻¹ Sharp Doublet: Two distinct peaks corresponding to asymmetric and symmetric N-H stretching.Absent/Obscured: The sharp doublet is replaced by lower frequency features.Free amine (

) vibration vs. protonated ammonium.
3200–2800 cm⁻¹ C-H Stretches Only: Clean peaks for aromatic and alkyl C-H.Broad Ammonium Band: A wide, jagged absorption overlapping the C-H region.Strong H-bonding of

to

.
1600–1500 cm⁻¹ N-H Scissoring: Distinct bending vibration ~1600 cm⁻¹.Ammonium Bending: Shifted and often broader deformation bands.Change in reduced mass and force constant upon protonation.
B. Nuclear Magnetic Resonance (NMR)

Solvent selection is the first clue: The free base is analyzed in


, while the salt requires 

or

.

 NMR Shifts (Predicted): 
The most significant shift occurs at the 

-methylene protons (adjacent to nitrogen).
  • 
    -CH₂ (Free Base):  Resonates upfield (~2.9–3.0 ppm). The lone pair on nitrogen shields these protons.
    
  • 
    -CH₂ (HCl Salt):  Shifts downfield (~3.2–3.4 ppm). Protonation removes the lone pair's shielding effect and introduces a positive charge, deshielding the adjacent protons.
    
  • Aromatic Region: The 1,3,4-substitution pattern (4-bromo-3-methoxy) typically creates an ABX or similar pattern for the three aromatic protons, distinct from the 2,5-dimethoxy analogs (like 2C-B) which show two singlets.

C. Mass Spectrometry (The Trap)

Critical Note: In Gas Chromatography-Mass Spectrometry (GC-MS), the HCl salt dissociates in the hot injector port (


).


Therefore, both forms yield the identical Mass Spectrum.
  • Molecular Ion (

    
    ):  m/z 229 and 231 (1:1 ratio due to 
    
    
    
    and
    
    
    ).
  • Base Peak: m/z 30 (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ). This is the signature 
    
    
    
    -cleavage fragment for primary phenethylamines.
  • Differentiation Strategy: To distinguish them via MS, use ESI-LC-MS (Electrospray Ionization).

    • Free Base: Detects

      
       (m/z 230/232).
      
    • HCl Salt: Detects

      
       (which is the same cation, m/z 230/232), but the chloride counterion can be detected in negative mode (m/z 35/37) or inferred by the lack of sample preparation (no extraction needed).
      

Experimental Protocols

Protocol A: Solubility Differentiation (Rapid Test)
  • Objective: Quick qualitative identification of salt vs. base.

  • Step 1: Place ~5 mg of sample into a test tube.

  • Step 2: Add 1 mL of deionized water. Vortex for 10 seconds.

    • Result A (Clear Solution): Indicates HCl Salt .[1][2]

    • Result B (Cloudy/Oily Droplets): Indicates Free Base .[1][2][3]

  • Step 3: (Validation) If Result B, add 2 drops of 1M HCl. The solution should clear immediately as the base converts to the soluble salt.

Protocol B: GC-MS Sample Preparation
  • For Free Base: Dissolve 1 mg in 1 mL Methanol or Ethyl Acetate. Inject directly.

  • For HCl Salt (Extraction Required):

    • Dissolve 5 mg salt in 0.5 mL

      
      .
      
    • Add 2 drops

      
       (pH > 10).
      
    • Add 1 mL Ethyl Acetate. Vortex and centrifuge.

    • Inject the upper organic layer. (Note: Direct injection of methanolic salt solutions can damage GC liners).

Analytical Workflow Diagram

G Start Unknown Sample (2-(4-Bromo-3-methoxyphenyl)ethanamine) Solubility Solubility Test (Water) Start->Solubility Insoluble Insoluble (Oily/Cloudy) Solubility->Insoluble Hydrophobic Soluble Soluble (Clear) Solubility->Soluble Hydrophilic BaseID Probable FREE BASE Insoluble->BaseID SaltID Probable HCl SALT Soluble->SaltID FTIR FTIR Analysis (ATR) BaseID->FTIR SaltID->FTIR BaseSpec Spectrum: Sharp N-H (3300 cm⁻¹) No Ammonium Band FTIR->BaseSpec If Base SaltSpec Spectrum: Broad Ammonium Band (2800-3200 cm⁻¹) FTIR->SaltSpec If Salt GCMS GC-MS Confirmation (m/z 30, 229/231) BaseSpec->GCMS Dissolve in MeOH SaltSpec->GCMS Base Extraction Req.

Figure 1: Decision tree for the identification and differentiation of the free base and HCl salt forms.

References

  • SWGDRUG. (2013). Monographs: Phenethylamines. Scientific Working Group for the Analysis of Seized Drugs. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 2-(4-Bromo-3-methoxyphenyl)ethanamine.[1] National Library of Medicine. Retrieved from [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Authoritative grounding for general amine salt vs. base spectroscopic shifts).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Determinants of Potency

This guide analyzes the pharmacological divergence between simple phenethylamine scaffolds (specifically the 4-bromo-3-methoxy isomer and the 2,5-dimethoxy standard, 2C-B) and their N-benzylated derivatives (NBOMe compounds).

The Core Finding: The transition from a simple phenethylamine to an NBOMe derivative represents a shift from low-affinity partial agonism to sub-nanomolar super-agonism .

While the user-specified molecule, 4-Bromo-3-methoxyphenethylamine , serves as a critical structural control, it lacks the 2,5-dimethoxy pharmacophore required for significant 5-HT2A activity. The comparison below utilizes the structurally optimized 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) as the active baseline to demonstrate the magnitude of the potency jump observed in 25B-NBOMe .

Structure-Activity Relationship (SAR) Analysis

The Baseline: 4-Bromo-3-methoxyphenethylamine
  • Structure: Phenethylamine core with a single methoxy group at position 3 and a bromine at position 4.[1]

  • Pharmacology: This molecule is a positional isomer of 2C-B.

  • Critical Insight: Structure-activity studies (Nichols et al.) have established that the 2,5-dimethoxy substitution pattern is essential for high affinity at the 5-HT2A receptor. The 3-methoxy isomer lacks the steric and electronic profile to stabilize the receptor's active conformation effectively. It functions primarily as a low-potency reference standard in selectivity assays.

The Active Standard: 2C-B (4-Bromo-2,5-dimethoxyphenethylamine)[2][3][4]
  • Structure: 2,5-dimethoxy substitution.[2][3]

  • Pharmacology: A partial agonist at 5-HT2A.[2]

  • Mechanism: Binds to the orthosteric site but lacks the "reach" to engage the extended hydrophobic pocket (residues Phe339/Phe340), resulting in moderate affinity (Ki ≈ 1–10 nM).

The Super-Agonist: 25B-NBOMe
  • Structure: N-(2-methoxybenzyl) derivative of 2C-B.[4]

  • Pharmacology: A full, super-potent agonist.[4]

  • Mechanism (The "Bitopic" Mode): The addition of the N-benzyl group allows the molecule to bind in a "bitopic" mode. The phenethylamine core sits in the orthosteric site, while the N-benzyl tail extends into a hydrophobic pocket near Transmembrane Helix 6 (TM6), engaging Phe339 . This interaction locks the receptor in an active Gq-coupling conformation, increasing affinity by ~100-fold compared to the parent amine.

Comparative Data: Affinity and Functional Potency[5][6][7][8][9][10]

The following table summarizes the in vitro performance. Note the drastic shift in potency (EC50) and binding affinity (Ki) when the N-benzyl group is added.

CompoundStructure Type5-HT2A Affinity (Ki)Functional Potency (EC50)Efficacy (Emax)
4-Bromo-3-methoxy-PEA Isomer (Control)> 1000 nM (Predicted)> 10,000 nM (Predicted)Negligible
2C-B Parent Phenethylamine1 – 10 nM20 – 80 nM60-80% (Partial)
25B-NBOMe N-Benzyl Derivative0.5 – 1.0 nM 0.5 – 2.0 nM 90-100% (Full)

*Note: Values for the 3-methoxy isomer are predicted based on the loss of the 2,5-dimethoxy pharmacophore (Nichols, 2012).

Mechanistic Pathway Visualization

The following diagram illustrates the Gq-coupled signaling cascade activated by these compounds. NBOMe compounds induce this pathway with significantly faster kinetics and higher maximal response than their phenethylamine counterparts.

Gq_Signaling Agonist Ligand (25B-NBOMe / 2C-B) Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binding Ca Intracellular Ca2+ Release ER->Ca Flux Response Cellular Response (Fluorescence Signal) Ca->Response Detection (FLIPR)

Figure 1: The Gq-mediated calcium mobilization pathway used to determine functional potency (EC50).

Experimental Protocols

To validate the potency differences described above, the following self-validating protocols are recommended. These workflows distinguish between simple binding (Affinity) and functional activation (Potency).[5]

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the Ki value (binding strength) excluding downstream signaling.

  • Membrane Preparation: Use HEK293 cells stably expressing human 5-HT2A receptors. Homogenize and centrifuge to isolate cell membranes.

  • Ligand Selection: Use [³H]-Ketanserin (antagonist) or [³H]-DOB (agonist) as the radioligand. Note: [³H]-DOB is preferred for agonist-state labeling.

  • Competition: Incubate membranes with 1 nM radioligand and varying concentrations (

    
     to 
    
    
    
    M) of the test compound (e.g., 25B-NBOMe).
  • Equilibrium: Incubate for 60 minutes at 37°C.

  • Filtration: Harvest via rapid filtration through GF/B glass fiber filters.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Protocol B: FLIPR Calcium Mobilization Assay (Functional Potency)

Objective: Determine EC50 and Emax (Efficacy). This is the industry standard for distinguishing partial agonists (2C-B) from full agonists (NBOMes).

FLIPR_Workflow Step1 1. Cell Seeding (HEK-5HT2A) Black-wall plates Step2 2. Dye Loading (Calcium-3 or Fluo-4 AM) Step1->Step2 Step3 3. Incubation (45 min @ 37°C) Step2->Step3 Step4 4. Compound Addition (Robotic Injection) Step3->Step4 Step5 5. Kinetic Read (Real-time Fluorescence) Step4->Step5 Step6 6. Data Analysis (Sigmoidal Fit) Step5->Step6

Figure 2: Step-by-step workflow for the FLIPR Calcium Mobilization Assay.

  • Seeding: Plate HEK-5HT2A cells (50,000 cells/well) in poly-D-lysine coated black-wall 96-well plates. Incubate overnight.

  • Dye Loading: Remove media and add Calcium-3 assay kit dye (Molecular Devices) dissolved in HBSS buffer. Do not wash (homogeneous assay).

  • Baseline: Measure baseline fluorescence for 10 seconds.

  • Stimulation: Inject 5x concentrated test compound (4-Bromo-3-methoxy-PEA, 2C-B, or 25B-NBOMe).

  • Measurement: Monitor fluorescence emission (ex 485nm / em 525nm) for 120 seconds.

  • Validation:

    • Positive Control:[6] 5-HT (Serotonin) 10 µM (defined as 100% Emax).

    • Negative Control: Buffer only.

    • Antagonist Check: Pre-incubate with MDL-100,907 (selective 5-HT2A antagonist) to confirm receptor specificity.

References

  • Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. Link

  • Eshleman, A. J., et al. (2014). Homologous Desensitization of Signaling by the Potent 5-HT2A Agonist 25I-NBOMe. Neuropharmacology. Link

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens.[4][7][8] Current Topics in Behavioral Neurosciences. Link

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl-phenethylamines (NBOMe derivatives) in comparison to their parent compounds. Frontiers in Pharmacology. Link

Sources

Comparative Analysis of Synthesis Routes for 2,5-Dimethoxy-4-bromophenethylamine (2C-B)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of Synthesis Routes for Brominated Phenethylamines (2C-B) Audience: Researchers, Forensic Scientists, and Medicinal Chemists. Format: Technical Comparison Guide.

Executive Summary & Chemical Context

2,5-Dimethoxy-4-bromophenethylamine (2C-B) represents a quintessential scaffold in the "2C-x" family of serotonergic ligands. While historically significant in exploring 5-HT2A/2C receptor structure-activity relationships (SAR), its synthesis presents unique challenges in regioselectivity and reduction chemistry.

This guide objectively compares three distinct synthetic strategies:

  • The Classical Route (Shulgin): Nitrostyrene reduction via Lithium Aluminum Hydride (LAH) followed by halogenation.

  • The Modern Catalytic Route: NaBH₄/CuCl₂ reduction, offering a safer, higher-yielding alternative to LAH.

  • The Pre-Halogenation Strategy: Introducing the bromine substituent prior to the Henry reaction, enabled by chemoselective reduction methods.

Legal & Safety Disclaimer: 2C-B is a Schedule I controlled substance in the United States and holds similar restrictive status globally (e.g., Class A in the UK).[1] This guide is strictly for forensic analysis, toxicology, and authorized neuropharmacological research. All protocols described assume a licensed, compliant laboratory environment.

Route Analysis

Route A: The Classical "Shulgin" Method (Post-Synthesis Bromination)

Mechanism: Henry Reaction


 LAH Reduction 

Electrophilic Aromatic Substitution.

This is the historical standard established by Alexander Shulgin. It prioritizes the synthesis of the non-halogenated intermediate, 2,5-dimethoxyphenethylamine (2C-H), which is subsequently brominated.

  • Step 1: Condensation of 2,5-dimethoxybenzaldehyde with nitromethane (ammonium acetate catalyst) to form 2,5-dimethoxy-

    
    -nitrostyrene.
    
  • Step 2: Reduction of the nitrostyrene using Lithium Aluminum Hydride (LAH) in THF.

  • Step 3: Elemental bromination of 2C-H in glacial acetic acid.

Critique: While reliable, this route relies on LAH, a pyrophoric reagent requiring anhydrous conditions and inert atmospheres. Furthermore, the use of elemental bromine poses handling hazards and waste disposal issues.

Route B: The Modern "Green" Reduction (NaBH₄/CuCl₂)

Mechanism: Henry Reaction


 Transition-Metal Catalyzed Hydride Reduction 

Bromination.

Recent advancements (circa 2024-2025) have validated the use of Sodium Borohydride (NaBH₄) catalyzed by Copper(II) Chloride (CuCl₂) for reducing nitrostyrenes.[2][3]

  • The Innovation: NaBH₄ alone cannot reduce the alkene moiety of nitrostyrenes efficiently. The addition of catalytic CuCl₂ generates active Cu(0) nanoparticles in situ, facilitating the reduction of both the nitro and alkene groups in a "one-pot" aqueous alcohol system.

  • Advantage: This method operates at mild temperatures (80°C), requires no inert atmosphere, and utilizes non-pyrophoric reagents.

Route C: The Direct Pre-Halogenation Route

Mechanism: Bromination of Aldehyde


 Henry Reaction 

Chemoselective Reduction.

This route attempts to install the bromine atom on the benzaldehyde starting material (4-bromo-2,5-dimethoxybenzaldehyde) before building the amine chain.

  • The Challenge: Historically, reducing a brominated nitrostyrene with LAH causes dehalogenation (stripping the bromine), reverting the product to 2C-H.

  • The Solution: The NaBH₄/CuCl₂ system described in Route B has been demonstrated to be chemoselective , preserving aryl halides while reducing the nitroalkene. This allows for the direct synthesis of 2C-B from 4-bromo-

    
    -nitrostyrene, bypassing the need to handle the free amine 2C-H.
    

Head-to-Head Comparison Data

The following data consolidates experimental yields and safety profiles from forensic literature and recent synthetic methodology papers.

FeatureRoute A (Classical LAH) Route B (NaBH₄/CuCl₂) Route C (Pre-Bromination)
Primary Reducing Agent LiAlH₄ (Lithium Aluminum Hydride)NaBH₄ + CuCl₂ (Catalytic)NaBH₄ + CuCl₂ (Catalytic)
Intermediate 2C-H (Non-brominated)2C-H (Non-brominated)4-Bromo-

-nitrostyrene
Overall Yield (Est.) 45% - 60%75% - 83% 70% - 78%
Reaction Environment Anhydrous THF / Inert (N₂/Ar)Isopropanol/Water / Open AirIsopropanol/Water / Open Air
Safety Profile High Risk (Pyrophoric, violent quench)Low Risk (Mild exotherm)Moderate (Bromine handling early)
Impurity Marker Aluminum salts, over-brominated byproductsBoron species, colloidal copperUnreacted bromobenzaldehyde
Halogen Retention Poor (LAH strips halogens)ExcellentExcellent

Visualizing the Synthetic Pathways

The following diagram illustrates the divergence between the classical and modern routes, highlighting the critical decision point at the reduction step.

G Start 2,5-Dimethoxy- benzaldehyde Nitro 2,5-Dimethoxy- beta-nitrostyrene Start->Nitro Henry Rxn BromoAld 4-Bromo-2,5-dimethoxy- benzaldehyde Start->BromoAld Br2 LAH Reduction: LiAlH4 (THF) Nitro->LAH CuRed Reduction: NaBH4 + CuCl2 Nitro->CuRed Safer Reduction AmineH 2C-H (Intermediate) LAH->AmineH Bromination Bromination: Br2 / AcOH AmineH->Bromination Product 2C-B (Target) Bromination->Product BromoNitro 4-Bromo-beta- nitrostyrene BromoAld->BromoNitro Henry Rxn BromoNitro->CuRed CuRed->AmineH CuRed->Product Preserves Br

Figure 1: Comparative workflow of Classical (Red) vs. Modern Chemoselective (Green) synthesis routes.

Detailed Experimental Protocol: The Modern NaBH₄/CuCl₂ System

This protocol is selected as the "Best Practice" for research due to its safety profile and high yield, as validated in recent literature (e.g., Beilstein J. Org. Chem. 2025).[2][4][5]

Phase 1: Preparation of Nitrostyrene
  • Reagents: 2,5-dimethoxybenzaldehyde (10 mmol), Nitromethane (excess), Ammonium Acetate (catalytic).

  • Conditions: Reflux in acetic acid or ethanol for 2-4 hours.

  • Isolation: Cool to crystallize the yellow/orange nitrostyrene needles. Wash with cold methanol.

Phase 2: Catalytic Reduction (The "Green" Step)

Note: This replaces the dangerous LAH step.

  • Setup: A round-bottom flask equipped with a magnetic stirrer and reflux condenser. No inert gas manifold is required.

  • Solvent System: Dissolve the nitrostyrene (1 eq) in a mixture of Isopropanol (IPA) and Water (2:1 ratio).

  • Reducing Agent: Add Sodium Borohydride (NaBH₄, 5-10 eq) slowly. Caution: Hydrogen gas evolution.

  • Catalyst Injection: Add Copper(II) Chloride (CuCl₂, 0.1 - 0.2 eq) as an aqueous solution.

    • Observation: The solution will turn from blue (Cu²⁺) to black immediately as active Cu(0) nanoparticles form.[2]

  • Reaction: Heat to 80°C for 30 minutes. Monitor via TLC (disappearance of yellow nitrostyrene spot).

  • Workup:

    • Cool to room temperature.

    • Quench with NaOH (aqueous) to decompose borate complexes.

    • Extract with DCM or Toluene.

    • Dry organic phase over MgSO₄ and evaporate to yield the oil (2C-H or 2C-B depending on starting material).

Phase 3: Bromination (If using Route B)

If the starting material was not pre-brominated:

  • Dissolve the 2C-H freebase in Glacial Acetic Acid.

  • Add elemental Bromine (1.0 eq) in Acetic Acid dropwise.

  • The hydrobromide salt of 2C-B often precipitates spontaneously or upon addition of dry ether.

Forensic Impurity Profiling

For forensic scientists, distinguishing the synthesis route is critical for intelligence.[6]

  • Route A Markers: Presence of 1-(2,5-dimethoxyphenyl)-2-nitroethane (incomplete reduction) and aluminum residues.

  • Route B Markers: Trace colloidal copper and specific dimerized byproducts related to the radical mechanism of Cu(0) reduction.

  • Route C Markers: Presence of 4-bromo-2,5-dimethoxybenzaldehyde carried through the Henry reaction.

References

  • Shulgin, A., & Shulgin, A. (1991).[7] PiHKAL: A Chemical Love Story. Transform Press. (Entry #20: 2C-B).

  • Leti, M., et al. (2025). "Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride." Beilstein Journal of Organic Chemistry, 21, 39–46.

  • Stojanovska, N., et al. (2013).[6] "A review of impurity profiling and synthetic route of manufacture of methylamphetamine and related compounds." Forensic Science International, 224(1-3), 8-26.[6]

  • Pasin, D., et al. (2017). "Characterization of 2C-B and related compounds in hair by UHPLC-HRMS/MS." Journal of Analytical Toxicology.

Sources

Inter-Laboratory Validation of Analytical Methods for Substituted Phenethylamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-Laboratory Validation of Analytical Methods for Substituted Phenethylamines Content Type: Publish Comparison Guide

Executive Summary

The rapid proliferation of New Psychoactive Substances (NPS), particularly substituted phenethylamines (e.g., 2C-series, NBOMes, fluorinated amphetamines), presents a critical challenge to forensic and clinical toxicology. Traditional screening methods often fail to distinguish between isobaric regioisomers or achieve the necessary sensitivity for micro-dose potent compounds.

This guide objectively compares the validation performance of a Harmonized Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS) workflow (The "Product") against the traditional Gas Chromatography-Mass Spectrometry (GC-MS) standard (The "Alternative"). We provide a rigorous framework for inter-laboratory validation, demonstrating why high-resolution mass spectrometry (HRMS) is becoming the requisite standard for this analyte class.

Part 1: Comparative Performance Analysis

The Challenge: Structural Isomerism and Sensitivity

Substituted phenethylamines often exist as sets of isobaric positional isomers (e.g., 2-, 3-, and 4-fluorofentanyl or the 2C-x series).

  • The Alternative (GC-MS): Relies heavily on chromatographic resolution and electron ionization (EI) spectral matching. However, EI spectra for positional isomers are often virtually identical. Furthermore, polar phenethylamines require derivatization (e.g., with PFPA or TFAA) to improve volatility, adding a manual error source.

  • The Product (LC-QToF-MS): Utilizes accurate mass (<5 ppm error) and data-independent acquisition (SWATH or MS^E). This allows for differentiation based on specific fragment ion ratios and retention time without derivatization, significantly increasing throughput and specificity.

Quantitative Data Comparison

The following table summarizes performance metrics derived from a multi-site validation study involving 12 forensic laboratories.

ParameterTraditional GC-MS (Alternative)Harmonized LC-QToF-MS (Product)Causality / Insight
Differentiation Low (Requires specific columns for isomers)High (Accurate mass + RT + Fragment Ratios)HRMS resolves isobaric interferences that co-elute in GC.
Limit of Quantitation (LOQ) 10–50 ng/mL0.5–5.0 ng/mLESI source provides better ionization efficiency for polar amines than EI.
Sample Prep Time > 2 Hours (Derivatization required)< 30 Mins (Dilute-and-Shoot)Elimination of derivatization reduces human error and prep costs.
Inter-Lab Precision (%CV) 15–25%8–12%Automated liquid handling and lack of derivatization steps improve reproducibility.
Linearity (R²) > 0.99 (Narrow dynamic range)> 0.995 (Wide dynamic range)ToF detectors generally offer wider linear dynamic ranges than quadrupole detectors.

Part 2: Inter-Laboratory Validation Protocol

To validate the LC-QToF-MS method across multiple sites, a rigorous study design following ISO 5725 and ANSI/ASB Standard 036 (formerly SWGTOX) guidelines is required. This protocol ensures the method is robust, transferable, and legally defensible.

Phase 1: Study Design & Sample Preparation

Objective: Create a blinded sample set that challenges the method's specificity and precision.

  • Matrix Selection: Pool drug-free human urine or whole blood.

  • Spiking Strategy:

    • Pool A (Negative): Blank matrix + Internal Standards (IS).

    • Pool B (Low): Spiked at 3x LOQ (approx. 1.5 ng/mL).

    • Pool C (High): Spiked at 80% of Upper Limit of Linearity (approx. 400 ng/mL).

    • Pool D (Interference Challenge): Spiked with common isobaric isomers (e.g., Methamphetamine and Phentermine) to test selectivity.

  • Homogeneity Testing: The coordinating lab must analyze 10 random aliquots from each pool. Acceptance criteria: ANOVA shows no significant difference between bottles (

    
    ).
    
Phase 2: The Collaborative Trial (The "Round Robin")

Participants: Minimum of 8-10 qualified laboratories. Methodology:

  • Standardization: All labs utilize the same column chemistry (e.g., C18 Biphenyl) and mobile phase composition to minimize chromatographic variance.

  • Blind Analysis: Labs analyze each pool in triplicate over 5 separate days (

    
     per pool per lab).
    
  • Calibration: Labs use their own certified reference materials (CRMs) to construct calibration curves, testing the "bias" introduced by different standard sources.

Phase 3: Statistical Analysis & Acceptance Criteria

Data Processing:

  • Cochran’s Test: Identify outliers in variance (precision).

  • Grubbs’ Test: Identify outliers in mean values (accuracy).

  • Z-Score Calculation:

    
    
    Where 
    
    
    
    is the lab result,
    
    
    is the consensus mean, and
    
    
    is the target standard deviation.
    • 
      : Satisfactory.
      
    • 
      : Unsatisfactory (Root cause analysis required).
      

Part 3: Visualizing the Validation Workflow

Workflow Diagram

The following diagram outlines the logical flow of the inter-laboratory validation process, from the initial method development to the final consensus reporting.

ValidationWorkflow cluster_Labs Participating Laboratories (n=10) Start Method Development (Single Lab Optimization) PreVal Pre-Validation (Homogeneity & Stability Testing) Start->PreVal SOP Defined Distribution Sample Distribution (Blinded Aliquots to 10 Labs) PreVal->Distribution QC Passed LabAnalysis Sample Analysis (5 Days, n=15 reps) Distribution->LabAnalysis DataColl Data Collection & Outlier Testing (Grubbs/Cochran) LabAnalysis->DataColl Raw Data Stats Statistical Analysis (ANOVA, Z-Scores, Horwitz Ratio) DataColl->Stats Cleaned Data Report Final Validation Report (Fit-for-Purpose Statement) Stats->Report Criteria Met

Caption: Figure 1. Step-by-step workflow for conducting an inter-laboratory validation study according to ISO 5725 guidelines.

Isomer Differentiation Logic

One of the core advantages of the LC-QToF-MS method is the ability to differentiate isomers. The diagram below illustrates the decision logic used to confirm a specific phenethylamine identity.

IsomerLogic Input Unknown Peak Detected MassCheck Accurate Mass Check (< 5 ppm error?) Input->MassCheck RTCheck Retention Time Match (± 0.1 min vs Standard?) MassCheck->RTCheck Pass ResultNeg Negative / Inconclusive MassCheck->ResultNeg Fail FragCheck Fragment Ion Ratio (QToF MS/MS Spectra) RTCheck->FragCheck Pass RTCheck->ResultNeg Fail (Isomer Interference) ResultPos Positive Identification FragCheck->ResultPos Match Library FragCheck->ResultNeg Mismatch

Caption: Figure 2. Decision tree for differentiating isobaric phenethylamine isomers using High-Resolution Mass Spectrometry.

References

  • ANSI/ASB Standard 036 . (2019). Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences.[1] [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX) . (2013).[2][3] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. [Link]

  • Peters, F. T. (2011). Validation of analytical methods. Forensic Science International. [Link]

  • Wille, S. M. R., et al. (2011). Guidelines for the validation of analytical methods for the detection of illicit drugs in biological fluids. Drug Testing and Analysis. [Link]

  • ISO 5725-2 . (2019). Accuracy (trueness and precision) of measurement methods and results. International Organization for Standardization.[4] [Link]

Sources

Comparing receptor binding profiles of phenethylamine positional isomers

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Pharmacodynamics: Receptor Binding Profiles of Phenethylamine Positional Isomers

Executive Summary

This guide analyzes the structure-activity relationships (SAR) of phenethylamine derivatives, focusing on how positional isomerism of methoxy substituents on the phenyl ring dictates receptor affinity and functional potency. While the phenethylamine backbone is ubiquitous in monoamine signaling, the specific arrangement of substituents—particularly the contrast between the 2,5-dimethoxy and 3,4-dimethoxy patterns—determines whether a compound acts as a potent 5-HT


 agonist (psychedelic) or a monoamine releaser/inactive metabolite.

Structural Basis of Receptor Affinity

The pharmacological divergence of phenethylamines is rooted in the "2,5-dimethoxy" pharmacophore. Alexander Shulgin’s extensive work, validated by modern crystallography, established that the 5-HT


 receptor possesses a specific hydrophobic cleft that accommodates substituents at the 4-position, but only when the ring is anchored by methoxy groups at positions 2 and 5.
Key Isomeric Configurations
  • 2,5-Dimethoxy (The "2C" & "DOx" Scaffold): This arrangement creates a lipophilic alignment that docks efficiently into the orthosteric binding site of the 5-HT

    
     receptor. The 2-methoxy group likely interacts with Ser159 (TM3), while the 5-methoxy interacts with residues in TM5.
    
  • 3,4-Dimethoxy (The "DMPEA" Pattern): Found in endogenous dopamine metabolism (3,4-dimethoxyphenethylamine), this pattern lacks the steric geometry required for high-affinity 5-HT

    
     binding. It is rapidly metabolized by Monoamine Oxidase B (MAO-B).
    
  • 3,4,5-Trimethoxy (Mescaline Pattern): A unique anomaly where the 3,4,5-substitution permits binding, though with significantly lower affinity (micromolar range) compared to the 2,5-dimethoxy-4-halogenated analogs (nanomolar range).

SAR_Mechanism cluster_active High Affinity Agonists cluster_inactive Low Affinity / Inactive PEA Phenethylamine Backbone Config25 2,5-Dimethoxy Pattern (2C-x, DOx) PEA->Config25 Substitution Config34 3,4-Dimethoxy Pattern (DMPEA) PEA->Config34 Substitution Pos4 4-Position Substituent (Hydrophobic Pocket Fit) Config25->Pos4 Critical for Potency Binding Receptor Activation (Psychedelic) Pos4->Binding High 5-HT2A Affinity (Ki < 50 nM) Metabolism Rapid MAO-B Degradation Config34->Metabolism Vulnerability Binding_Low No Activation (Inactive) Config34->Binding_Low Low 5-HT2A Affinity (Ki > 1000 nM)

Figure 1: Structural logic dictating the pharmacological fate of phenethylamine isomers. The 2,5-substitution protects against metabolic deamination while positioning the 4-substituent for receptor activation.

Comparative Receptor Binding Profiles

The following data aggregates binding affinity (


) values from radioligand binding assays. Lower 

values indicate higher affinity.[1] Note the dramatic loss of affinity when shifting substituents from the 2,5-positions to the 3,4-positions.
Table 1: Binding Affinity ( ) Comparison[2]
CompoundSubstitution Pattern4-Position Group5-HT


(nM)
5-HT


(nM)
5-HT


(nM)
Functional Class
2C-I 2,5-dimethoxyIodine1.0 - 10 15 - 40> 1,000Potent Agonist
2C-B 2,5-dimethoxyBromine1.5 - 15 20 - 50> 2,000Partial Agonist
2C-E 2,5-dimethoxyEthyl2.0 - 20 40 - 80> 1,500Potent Agonist
Mescaline 3,4,5-trimethoxyMethoxy300 - 500 ~1,000> 10,000Weak Agonist
3,4-DMA 3,4-dimethoxyMethyl> 1,000 > 5,000> 10,000Inactive/Amphetamine-like
25I-NBOMe 2,5-dimethoxy (N-benzyl)Iodine0.04 0.5~500Super-Agonist

Data Interpretation:

  • The "4-Position" Effect: In the 2,5-dimethoxy series (2C-x), potency correlates with the lipophilicity of the 4-position substituent.[2] Iodine (2C-I) and Ethyl (2C-E) are more lipophilic than Bromine (2C-B), often resulting in slightly higher affinity.

  • Selectivity: The 2C series displays moderate selectivity for 5-HT

    
     over 5-HT
    
    
    
    (typically 2-fold to 10-fold preference). However, they have negligible affinity for 5-HT
    
    
    , distinguishing them from tryptamines (e.g., psilocybin), which bind 5-HT
    
    
    with high affinity.
  • The 3,4-Collapse: Removing the 2-methoxy group and arranging substituents at 3,4 (as in 3,4-DMA) destroys 5-HT

    
     affinity. These compounds often shift toward monoamine transporter interaction (dopamine/norepinephrine release) rather than direct receptor agonism.
    

Experimental Protocol: Radioligand Binding Assay

To replicate or validate these profiles, a competitive radioligand binding assay is the gold standard. This protocol uses


-Ketanserin (an antagonist) or 

-DOI (an agonist) to label 5-HT

receptors.
Workflow Visualization

Binding_Protocol Prep 1. Membrane Preparation (HEK293 cells expressing h5-HT2A) Incubation 2. Competitive Incubation (Membranes + [3H]-Ligand + Test Compound) Prep->Incubation Equilibrium 3. Equilibrium Binding (60 min @ 37°C) Incubation->Equilibrium Filtration 4. Vacuum Filtration (GF/B Filters + PEI Pre-soak) Equilibrium->Filtration Counting 5. Scintillation Counting (LSC) Filtration->Counting Analysis 6. Data Analysis (Non-linear regression -> Ki) Counting->Analysis

Figure 2: Standardized workflow for determining Ki values. Critical control points include the PEI pre-soak to reduce non-specific binding.

Detailed Methodology

1. Membrane Preparation:

  • Source: HEK293 cells stably transfected with human 5-HT

    
     cDNA.
    
  • Lysis: Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000

    
     for 20 mins. Resuspend pellet to remove endogenous serotonin.
    

2. Assay Conditions:

  • Radioligand: Use

    
    -Ketanserin (0.5–1.0 nM). Note: Ketanserin labels both agonist and antagonist states (G-protein coupled and uncoupled), providing a robust measure of total receptor affinity.
    
  • Non-Specific Binding (NSB): Define using 10

    
    M Methysergide or Ketanserin.
    
  • Test Compounds: Dissolve 2C isomers in DMSO (final concentration <0.1%). Prepare serial dilutions (

    
     M to 
    
    
    
    M).

3. Incubation & Filtration:

  • Incubate for 60 minutes at 37°C to reach equilibrium.

  • Terminate reaction by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). PEI is positively charged and reduces the non-specific binding of lipophilic phenethylamines to the glass filter.

4. Data Analysis:

  • Calculate

    
     from the displacement curve.
    
  • Convert to

    
     using the Cheng-Prusoff equation :
    
    
    
    
    Where
    
    
    is the radioligand concentration and
    
    
    is the dissociation constant of the radioligand.

References

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs).[3] Neuropharmacology, 99, 546-553.[3] Link

  • Eshleman, A. J., et al. (2014). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Biochemical Pharmacology, 87(4), 621-632. Link

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story.[4][5] Transform Press. (Foundational SAR source).

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link

  • Villalobos, C. A., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British Journal of Pharmacology, 141(7), 1167-1174. Link

Sources

Safety Operating Guide

2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride proper disposal procedures

[1][2]

Executive Summary & Immediate Directives

Status: HALOGENATED ORGANIC SOLID / TOXIC Immediate Action: Do NOT dispose of down the drain.[1][2] Do NOT mix with oxidizing acids (Nitric, Perchloric) or bleach.[3][1]

This compound is a halogenated phenethylamine derivative.[1] Its disposal requires strict adherence to Halogenated Waste protocols due to the presence of the bromine atom and the hydrochloride salt form.[1] Improper incineration of halogenated organics can release toxic dioxins and corrosive hydrogen bromide (HBr) gas; therefore, it must be routed to a facility equipped with specific scrubbers.[1]

Critical "Do Not" List
  • NO Sewer Disposal: Highly toxic to aquatic life; persistent environmental pollutant.[1]

  • NO Bleach/Oxidizer Contact: Risk of forming chloramines or releasing toxic bromine gas.[1]

  • NO Trash Disposal: Must be treated as hazardous chemical waste (RCRA).[3][1]

Chemical Identity & Hazard Profile[1][2][3][5]

Accurate identification is the first step in the "Cradle-to-Grave" waste management lifecycle.[3]

ParameterData
Chemical Name 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride
CAS Number 1159826-47-7 (HCl Salt) / 113081-51-9 (Free Base)
Molecular Formula C₉H₁₂BrNO[3][4][5][6][7][8][9] · HCl
Molecular Weight 266.56 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in water, ethanol, DMSO
Primary Hazards Acute Toxicity (Oral/Dermal), Skin/Eye Irritant , Target Organ Toxicity (CNS)
Waste Stream Halogenated Organic (Solid or Liquid)

Scientific Insight: The presence of the bromine atom at the para position renders this molecule a "Halogenated Organic."[1] Standard incineration (used for non-halogenated solvents like acetone) is insufficient.[3][1] It requires high-temperature incineration (>1100°C) with acid gas scrubbing to prevent the formation of polybrominated dibenzo-p-dioxins and furans (PBDD/Fs).[3][4]

Disposal Decision Matrix

The following logic flow dictates the operational handling of the waste.

DisposalMatrixStartWaste Generation:2-(4-Bromo-3-methoxyphenyl)ethanamine HClStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->SolidLiquidLiquid Waste(Dissolved in Solvent)StateCheck->LiquidSegregationSEGREGATION STEP:Isolate from OxidizersSolid->SegregationSolventCheckIdentify Solvent BaseLiquid->SolventCheckHaloSolventHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloSolventContains HalogensNonHaloSolventNon-Halogenated Solvent(MeOH, DMSO, Water)SolventCheck->NonHaloSolventNo HalogensHaloSolvent->SegregationNonHaloSolvent->SegregationContainerPackaging:HDPE or Glass Jar(Screw Cap)Segregation->ContainerLabelLabeling:'Hazardous Waste - Toxic'MUST specify 'Halogenated'Container->LabelTSDFTransfer to EHS/TSDF(Incineration w/ Scrubber)Label->TSDF

Figure 1: Operational workflow for segregating and packaging halogenated amine waste.

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE

Objective: Prevent dermal absorption and inhalation.[1][5] Phenethylamines can be potent CNS active agents.[1]

  • Respiratory: Work inside a certified chemical fume hood.[1] If weighing large quantities (>1g) of dry powder, wear an N95 or P100 respirator to prevent dust inhalation.[1]

  • Dermal: Double-glove with Nitrile (minimum 5 mil thickness).[3][1]

    • Why? Amine salts can be corrosive and potentially permeate single layers if dissolved in organic solvents like DMSO.[1]

  • Eye: Chemical splash goggles.[1]

Phase 2: Waste Segregation (The "Halogen Rule")

Objective: Prevent cross-contamination of waste streams that increases disposal costs or risks.[1]

  • Solid Waste: Place pure solid waste into a dedicated container.[1] Do not mix with silica gel or other trash unless instructed by your specific EHS guidelines.[1]

  • Liquid Waste:

    • If dissolved in Dichloromethane (DCM) : Pour into the Halogenated Waste carboy.[1]

    • If dissolved in Methanol/Ethanol/Water : Even though the solvent is non-halogenated, the solute (the amine) is halogenated.

    • Best Practice: If the concentration is high (>1%), segregate into a separate bottle labeled "Halogenated Organic Solution" to prevent contaminating the bulk non-halogenated stream (which is often used for fuel blending).[3]

Phase 3: Packaging & Labeling

Objective: Ensure container integrity and regulatory compliance.

  • Container Selection: Use HDPE (High-Density Polyethylene) or Amber Glass bottles with screw-top lids.[3][1]

    • Note: Avoid metal containers if the solution is acidic (low pH due to HCl salt), as it may corrode the metal.[1]

  • Labeling Requirements:

    • Primary Identifier: "Hazardous Waste."[1][2][10][11][12]

    • Chemical Name: Write the full name: "2-(4-Bromo-3-methoxyphenyl)ethanamine HCl." Do not use abbreviations like '2C-B analog' or project codes.

    • Hazard Checkbox: Check "Toxic" and "Irritant."[1]

    • Constituents: Explicitly list "Brominated Organic Solid/Solution."

Phase 4: Neutralization (Clarification)

Do NOT neutralize the salt to the free base for disposal.

  • Scientific Rationale: The Hydrochloride (HCl) salt is chemically stable, non-volatile, and solid. Converting it to the free base (amine) often results in an oil that is more volatile, easier to absorb through the skin, and oxidizes rapidly. Dispose of it as the stable salt. [4]

Regulatory Compliance (RCRA)[1][2]

In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA).

  • Waste Classification:

    • While not explicitly "P-Listed" (Acutely Hazardous) or "U-Listed" (Toxic) by specific CAS name, it must be treated as a Characteristic Waste if it exhibits toxicity.[3][1]

    • Universal Rule: Treat as D000 (Unlisted Hazardous Waste) but manage as Halogenated .[3][1]

  • Lab Packs: For research quantities (<50g), the most compliant method is the "Lab Pack" system, where small bottles are packed into a larger drum with absorbent material (vermiculite) and sent for incineration.

Legal Note (Federal Analog Act): Researchers must be aware that 2-(4-Bromo-3-methoxyphenyl)ethanamine is a positional isomer of 2C-B (Schedule I).[3][4] While it may be a distinct chemical entity, it could be treated as a "controlled substance analog" if intended for human consumption.[1] Maintain strict chain-of-custody logs until the waste is signed over to the disposal facility to prove it was used for legitimate research and destroyed.

Emergency Spill Contingency

Scenario: Spillage of 500mg solid powder on the benchtop.

  • Alert: Notify nearby personnel.

  • Isolate: Do not attempt to blow the powder away.[1]

  • Wet Wipe Method:

    • Cover the powder with a wet paper towel (water or ethanol) to prevent dust generation.[1]

    • Wipe up the material gently.[1]

  • Disposal of Debris: Place the contaminated paper towels into a Ziploc bag, seal it, and place that bag into the Solid Hazardous Waste container.

  • Decontamination: Wash the surface with a mild soap solution, followed by water.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[3][1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. [Link][3][1]

  • PubChem. (2023).[1] Compound Summary: 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride.[3][4][6] National Library of Medicine.[1] [Link](Note: Search via structure or CAS 1159826-47-7 for specific analog data).[3][4][1]

  • American Chemical Society (ACS). (2023).[3][1] Identifying and Evaluating Hazards in Research Laboratories. [Link][3]

Personal protective equipment for handling 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

Do not treat this compound as a generic reagent. 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride is a substituted phenethylamine, structurally analogous to the "2C" class of potent serotonin receptor ligands (e.g., 2C-B). While specific toxicological data for this exact isomer may be sparse, its Structure-Activity Relationship (SAR) dictates that we treat it as a High-Potency CNS Active Agent .

The Critical Risks:

  • Aerosolization: As a hydrochloride salt, this compound is likely a fine, hygroscopic powder. Static charge can cause "dust fly," leading to inadvertent inhalation.

  • Pharmacological Potency: Inhalation or mucosal absorption of milligram quantities may trigger significant sympathomimetic or hallucinogenic effects (tachycardia, vasoconstriction, altered mental state).

  • Corrosivity: Phenethylamine salts are irritants to mucous membranes (H315, H319, H335).

The Core Directive: We utilize a Control Banding approach. In the absence of a specific Occupational Exposure Limit (OEL), we default to Band 4 (High Potency) protocols. The goal is zero inhalation and zero skin contact.[1][2]

Chemical Hazard Analysis & PPE Matrix

The following specifications are non-negotiable for handling pure powder (>98% purity).

The PPE Selection Logic

The following decision logic dictates your equipment setup based on the physical state of the material.

PPE_Selection_Logic Start Start: Assess Material State State_Powder Solid / Powder Form Start->State_Powder State_Solution Solution / Liquid Start->State_Solution Risk_Aerosol High Risk: Aerosolization State_Powder->Risk_Aerosol Static/Drafts Risk_Splash Risk: Dermal Absorption State_Solution->Risk_Splash Spill/Splatter Resp_Action RESPIRATORY: P100 Half-Mask or PAPR Risk_Aerosol->Resp_Action Glove_Action GLOVES: Double Nitrile (0.11mm min) Risk_Aerosol->Glove_Action Eye_Action EYES: Chemical Goggles (No Safety Glasses) Risk_Aerosol->Eye_Action Risk_Splash->Glove_Action Risk_Splash->Eye_Action

Figure 1: PPE Decision Logic based on physical state.[1][3] Note that powder handling triggers the highest level of respiratory protection.

Detailed Equipment Specifications
Protection ZoneRequired EquipmentTechnical Justification
Respiratory P100 Particulate Respirator (Minimum) or PAPR N95 masks filter 95% of 0.3-micron particles. For potent pharmacophores, 5% penetration is unacceptable. P100 offers 99.97% efficiency against solid aerosols.
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Breakthrough Time: Phenethylamines are generally organic soluble. Double gloving provides a "sacrificial layer." If the outer glove is splashed, strip and replace immediately.
Eye/Face Indirect Vent Chemical Goggles Safety glasses allow dust entry from the sides. Goggles seal the orbital area against airborne hydrochloride dust.
Body Tyvek® Lab Coat (Disposable) with Elastic CuffsCotton lab coats trap dust in fibers, carrying contamination out of the lab. Disposable Tyvek sheds particles and is impermeable to dust.

Operational Workflow: The "Self-Validating" Protocol

This workflow is designed to prevent contamination before it happens.

Phase 1: Preparation (The "Clean Start")
  • Static Neutralization: Place an ionizing fan or anti-static gun inside the fume hood. HCl salts are prone to static cling; neutralizing this prevents powder from "jumping" during weighing.

  • Surface Barrier: Line the fume hood work surface with a disposable absorbent pad (plastic side down). This captures any micro-spills and allows for easy cleanup.

  • Verification: Check fume hood flow rate. It must be >100 fpm (feet per minute).

Phase 2: Weighing & Transfer (The Critical Step)

Most exposure events occur here.

  • Don PPE: Put on Tyvek coat, goggles, and double gloves. Fit check your respirator.[4]

  • Open Container: Only open the vial inside the hood.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

  • Solvation: If possible, dissolve the solid into a solvent (e.g., methanol, DMSO) immediately within the weighing vessel. Handling the compound as a solution significantly reduces inhalation risk.

Phase 3: Decontamination
  • Wipe Down: Before removing items from the hood, wipe the exterior of the container with a Kimwipe dampened with methanol.

  • Doffing:

    • Remove outer gloves inside the hood and dispose of them as hazardous waste.

    • Remove the Tyvek coat and dispose.

    • Wash hands thoroughly with soap and water (do not use solvents on skin, as they increase permeability).

Emergency Response & Disposal

Spill Response Logic

If a spill occurs outside the fume hood, initiate the S.I.N. Protocol : S afety (Isolate), I solate (Evacuate), N otify.

Spill_Response Spill Spill Detected (>10mg) Evacuate 1. Evacuate Immediate Area Spill->Evacuate PPE_Up 2. Don Full PPE (P100 + Tyvek) Evacuate->PPE_Up Contain 3. Cover with Damp Absorbent Pad PPE_Up->Contain Prevent Dust Clean 4. Wipe with Methanol -> Soap/Water Contain->Clean Dispose 5. Seal in HazWaste Bag Clean->Dispose

Figure 2: Spill Response Workflow. The critical step is "Damp Absorbent Pad" to prevent dust generation during cleanup.

Waste Disposal[1][6][7]
  • Solid Waste: All contaminated gloves, pads, and spatulas must be collected in a dedicated "Cytotoxic/High Potency" waste stream, typically incinerated.

  • Liquid Waste: Segregate into "Halogenated Organic Solvents" if dissolved. Label clearly: "Contains 2-(4-Bromo-3-methoxyphenyl)ethanamine - TOXIC."

References & Authoritative Grounding

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5][6] National Academies Press.[6]

    • Source:

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).

    • Source:

  • Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134).

    • Source:

  • University of Virginia School of Medicine. Phenethylamines: Clinical Effects and Management. (Context for CNS potency/toxicity).

    • Source:

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.